Cortistatin-14
Description
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Properties
Molecular Formula |
C81H113N19O19S2 |
|---|---|
Molecular Weight |
1721.0 g/mol |
IUPAC Name |
(2S)-6-amino-2-[[(4R,7S,10S,13R,16S,19R,22S,25S,28S,31S,34S,37R)-19,34-bis(4-aminobutyl)-31-(2-amino-2-oxoethyl)-13,25,28-tribenzyl-16-[(1R)-1-hydroxyethyl]-7,10-bis(hydroxymethyl)-22-(1H-indol-3-ylmethyl)-6,9,12,15,18,21,24,27,30,33,36-undecaoxo-37-[[(2S)-pyrrolidine-2-carbonyl]amino]-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35-undecazacyclooctatriacontane-4-carbonyl]amino]hexanoic acid |
InChI |
InChI=1S/C81H113N19O19S2/c1-46(103)67-80(117)95-59(38-49-24-9-4-10-25-49)73(110)96-62(42-101)76(113)97-63(43-102)77(114)99-65(79(116)90-56(81(118)119)30-15-18-34-84)45-121-120-44-64(98-68(105)53-31-19-35-86-53)78(115)89-54(28-13-16-32-82)69(106)94-61(40-66(85)104)75(112)92-57(36-47-20-5-2-6-21-47)71(108)91-58(37-48-22-7-3-8-23-48)72(109)93-60(39-50-41-87-52-27-12-11-26-51(50)52)74(111)88-55(70(107)100-67)29-14-17-33-83/h2-12,20-27,41,46,53-65,67,86-87,101-103H,13-19,28-40,42-45,82-84H2,1H3,(H2,85,104)(H,88,111)(H,89,115)(H,90,116)(H,91,108)(H,92,112)(H,93,109)(H,94,106)(H,95,117)(H,96,110)(H,97,113)(H,98,105)(H,99,114)(H,100,107)(H,118,119)/t46-,53+,54+,55-,56+,57+,58+,59-,60+,61+,62+,63+,64+,65+,67+/m1/s1 |
InChI Key |
DDRPLNQJNRBRNY-PABCYERMSA-N |
Isomeric SMILES |
C[C@H]([C@H]1C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC5=CC=CC=C5)CC(=O)N)CCCCN)NC(=O)[C@@H]6CCCN6)C(=O)N[C@@H](CCCCN)C(=O)O)CO)CO)CC7=CC=CC=C7)O |
Canonical SMILES |
CC(C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC5=CC=CC=C5)CC(=O)N)CCCCN)NC(=O)C6CCCN6)C(=O)NC(CCCCN)C(=O)O)CO)CO)CC7=CC=CC=C7)O |
Origin of Product |
United States |
Foundational & Exploratory
Cortistatin-14: A Deep Dive into its Core Functions in the Central Nervous System
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Cortistatin-14 (CST-14) is a neuropeptide with significant structural homology to somatostatin-14, playing a multifaceted role in the central nervous system (CNS). While it binds to all five somatostatin receptors (SSTRs), its unique physiological functions distinguish it as a critical neuromodulator. This technical guide provides an in-depth analysis of the primary functions of CST-14 in the CNS, focusing on its receptor interactions, downstream signaling pathways, and its influence on neuronal activity, sleep architecture, and seizure susceptibility. Detailed experimental methodologies and quantitative data are presented to offer a comprehensive resource for researchers and professionals in drug development.
Receptor Binding Profile of this compound
CST-14 exhibits a broad binding profile, interacting with high affinity to all five somatostatin receptor subtypes. Its interaction is not limited to SSTRs; it also binds to the ghrelin receptor (GHS-R1a) and the Mas-related G protein-coupled receptor member X2 (MrgX2), albeit with varying affinities. This complex receptor interaction landscape underlies its diverse physiological effects.
Quantitative Data: Receptor Binding Affinities
The following tables summarize the binding affinities of this compound for its primary receptor targets.
| Receptor Subtype | Ligand | Assay Type | Ki (nM) | pKi | Reference |
| sst1 | This compound | Competitive Binding | 5 | 8.3 | |
| sst2 | This compound | Competitive Binding | 0.09 | 10.05 | |
| sst3 | This compound | Competitive Binding | 0.3 | 9.52 | |
| sst4 | This compound | Competitive Binding | 0.2 | 9.70 | |
| sst5 | This compound | Competitive Binding | 0.3 | 9.52 |
Table 1: this compound Binding Affinities for Somatostatin Receptors. This table presents the inhibitory constants (Ki) and their logarithmic transformations (pKi) of this compound for the five human somatostatin receptor subtypes as determined by competitive radioligand binding assays.
| Receptor | Ligand | Assay Type | EC50 (nM) | pEC50 | Reference |
| MrgX2 | This compound | Functional Assay | 25 | 7.6 | |
| GHS-R1a | This compound | Competitive Binding | ~1000 | ~6 | [1] |
Table 2: this compound Binding and Functional Potencies for Other Receptors. This table shows the half-maximal effective concentration (EC50) for MrgX2 and an approximate affinity for the ghrelin receptor (GHS-R1a).
Primary Functions and Signaling Pathways in the CNS
The primary function of this compound in the central nervous system is the depression of cortical activity.[2] This is achieved through a combination of mechanisms, including the modulation of ion channels and the inhibition of neurotransmitter release, primarily through its interaction with the sst2 receptor.
Signaling Cascade via sst2 Receptor Activation
Upon binding to the sst2 receptor, a Gi/o-coupled receptor, CST-14 initiates a signaling cascade that leads to neuronal hyperpolarization and reduced excitability. The key downstream effects are the inhibition of adenylyl cyclase and the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels.
Caption: this compound signaling pathway via the sst₂ receptor.
Modulation of Neuronal Activity
CST-14 directly impacts neuronal firing rates. In vivo studies have demonstrated that intracerebroventricular administration of CST-14 decreases the firing rate of hippocampal pyramidal cells.[3] This inhibitory effect is a key contributor to its overall depressive function on cortical activity.
| Parameter | Effect of this compound | Brain Region | Reference |
| Neuronal Firing Rate | Decrease | Hippocampus | [3] |
Table 3: Effect of this compound on Neuronal Firing.
Induction of Slow-Wave Sleep
A distinctive function of CST-14, which sets it apart from somatostatin, is its potent induction of slow-wave sleep (SWS).[2][4] Administration of CST-14 enhances EEG synchronization and promotes deep SWS.[3]
| Dose (µg, i.c.v.) | Change in Slow-Wave Sleep | Duration of Effect | Reference |
| 0.1 - 1.0 | Significant Increase | ~2-4 hours | [3] |
Table 4: Dose-Dependent Effect of this compound on Slow-Wave Sleep in Rats.
Anticonvulsant Properties
CST-14 has demonstrated significant anticonvulsant effects in various preclinical models.[2][5] It can attenuate seizure activity induced by agents like kainic acid and pilocarpine.[3][5] This neuroprotective function is mediated, at least in part, by the activation of sst2 and sst3 receptors.[5]
| Seizure Model | This compound Dose | Effect on Seizure Activity | Reference |
| Kainic Acid-induced | 1-10 nmol, i.c.v. | Attenuation of seizures | [3] |
| Pilocarpine-induced | 1 µM (intrahippocampal) | Decreased seizure duration | [5] |
Table 5: Anticonvulsant Effects of this compound.
Experimental Protocols
Radioligand Competitive Binding Assay
This protocol is designed to determine the binding affinity of this compound for its receptors.
Caption: Workflow for a radioligand competitive binding assay.
Methodology:
-
Membrane Preparation: Cell membranes from a stable cell line overexpressing the receptor of interest (e.g., CHO-K1 cells for sst2) are prepared by homogenization and centrifugation.
-
Incubation: Membranes are incubated in a buffer solution containing a fixed concentration of a suitable radioligand (e.g., [125I]-Tyr11-Somatostatin-14) and a range of concentrations of unlabeled this compound.
-
Separation: The incubation is terminated by rapid filtration through glass fiber filters to separate receptor-bound radioligand from the free radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is then converted to the inhibitory constant (Ki) using the Cheng-Prusoff equation.[6]
In Vivo Electrophysiology
This protocol outlines the procedure for recording neuronal activity in response to this compound administration in an anesthetized animal model.
Methodology:
-
Animal Preparation: A male Wistar rat is anesthetized (e.g., with urethane) and placed in a stereotaxic frame. A craniotomy is performed over the hippocampus.
-
Electrode Placement: A recording microelectrode is lowered into the CA1 pyramidal cell layer of the hippocampus.
-
Drug Administration: A cannula is implanted into the lateral ventricle for intracerebroventricular (i.c.v.) administration of this compound or vehicle.
-
Recording: Baseline neuronal firing is recorded. Following i.c.v. injection of CST-14, changes in the firing rate of single neurons are recorded and analyzed.[7]
EEG Recording for Sleep Analysis
This protocol describes the methodology for assessing the effects of this compound on sleep architecture.
Caption: Experimental workflow for EEG sleep studies.
Methodology:
-
Electrode Implantation: Mice are surgically implanted with electrodes for electroencephalogram (EEG) and electromyogram (EMG) recording.
-
Habituation: Animals are allowed to recover from surgery and are habituated to the recording cables and environment.
-
Baseline Recording: Continuous EEG and EMG recordings are acquired for a 24-hour baseline period.
-
Drug Administration: this compound or vehicle is administered via an intracerebroventricular (i.c.v.) cannula.
-
Post-injection Recording: EEG and EMG are recorded for a specified period following the injection.
-
Data Analysis: The recordings are scored for different sleep-wake states (wakefulness, NREM sleep, REM sleep), and spectral analysis is performed on the EEG signal to quantify slow-wave activity (0.5-4 Hz).[8][9]
Conclusion
This compound is a neuropeptide with a profound impact on the central nervous system. Its primary function of depressing cortical activity is mediated through a complex interplay with multiple receptor systems, most notably the somatostatin receptors. The downstream signaling, primarily involving the inhibition of adenylyl cyclase and activation of GIRK channels, leads to a reduction in neuronal excitability. This fundamental mechanism underlies its diverse physiological roles, including the promotion of slow-wave sleep and its potent anticonvulsant effects. The detailed understanding of CST-14's functions and the methodologies to study them are crucial for the development of novel therapeutic strategies targeting sleep disorders, epilepsy, and other neurological conditions.
References
- 1. This compound mediates its anticonvulsant effects via sst2 and sst3 but not ghrelin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cortistatin-expressing interneurons require TrkB signaling to suppress neural hyper-excitability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protective effects of cortistatin (CST-14) against kainate-induced neurotoxicity in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bio.fsu.edu [bio.fsu.edu]
- 5. Cortistatin‐14 Mediates its Anticonvulsant Effects Via sst2 and sst3 but Not Ghrelin Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biological activities of potent peptidomimetics selective for somatostatin receptor subtype 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An in vivo electrophysiological study of the ontogeny of excitatory and inhibitory processes in the rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rapid assessment of sleep/wake behaviour in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Polygraphic Recording Procedure for Measuring Sleep in Mice - PMC [pmc.ncbi.nlm.nih.gov]
The Dawn of a New Neuromodulator: Discovery and Initial Characterization of the Cortistatin Family
A Technical Guide for Researchers and Drug Development Professionals
Abstract
This whitepaper provides a comprehensive technical overview of the discovery and initial characterization of the Cortistatin (CST) neuropeptide family. First identified in 1996, this family of peptides bears significant structural and functional resemblance to Somatostatin (SST) while exhibiting distinct physiological roles, particularly in the regulation of sleep and cortical activity. This document details the seminal experiments that led to their identification, cloning, and initial functional analysis. It includes a compilation of key quantitative data, detailed experimental methodologies, and visual representations of the known signaling pathways, serving as an in-depth resource for researchers in neuroscience and professionals in drug development exploring the therapeutic potential of this intriguing neuropeptide family.
Introduction
The discovery of the Cortistatin neuropeptide family marked a significant advancement in our understanding of neuromodulation within the central nervous system. Named for its abundant expression in the cerebral cortex and its potent neuronal-depressant activities, Cortistatin quickly emerged as a molecule of interest due to its unique physiological profile.[1] While sharing a high degree of sequence homology with the well-established neuropeptide Somatostatin, Cortistatin exhibits distinct functions, most notably its profound effects on slow-wave sleep.[1] This guide will delve into the foundational research that unveiled this novel peptide family, providing a detailed look at the experimental approaches that defined its initial characterization.
Discovery and Gene Identification
The journey to identify Cortistatin began with efforts to isolate novel mRNAs expressed in the cerebral cortex. The initial discovery was made through the cloning of a cDNA for a precursor protein, preprocortistatin, from a rat brain cDNA library.[2] This pioneering work revealed a novel peptide with significant structural similarities to Somatostatin.
Gene Structure and Processing
The human Cortistatin gene (CORT) is located on chromosome 1.[3][4] The precursor protein, preprocortistatin, is a 105-amino acid peptide in humans.[3] Post-translational processing of this precursor yields mature, biologically active peptides.[4] In humans, the primary active form is Cortistatin-17 (CST-17), while in rodents, Cortistatin-14 (CST-14) and Cortistatin-29 (CST-29) are the predominant forms.[3]
Table 1: Cortistatin Gene and Precursor Protein Details
| Species | Gene Name | Chromosome Location | Precursor Protein Length (amino acids) | Major Active Peptides |
| Human | CORT | 1p36.22 | 105 | CST-17, CST-29 |
| Mouse | Cort | 4 E2 | Not specified | CST-14, CST-29 |
| Rat | Cort | Not specified | 112 | CST-14, CST-29 |
Sequence Homology with Somatostatin
A key feature of Cortistatin is its striking sequence similarity to Somatostatin-14 (SST-14). CST-14 shares 11 of its 14 amino acids with SST-14, including the critical FWKT tetramer responsible for receptor binding and the two cysteine residues that form a disulfide bridge, creating a cyclic structure.[1] This high degree of homology explains the overlapping pharmacological properties of the two peptide families.
Tissue Distribution and Expression
Initial characterization efforts focused on determining the anatomical localization of Cortistatin expression. These studies revealed a distinct, yet partially overlapping, distribution pattern compared to Somatostatin.
Central Nervous System
In situ hybridization studies demonstrated that preprocortistatin mRNA is predominantly expressed in the cerebral cortex and hippocampus.[1] Specifically, Cortistatin-expressing neurons are a subset of GABAergic interneurons.[1] While there is some co-localization with Somatostatin in the hippocampus, many Cortistatin-positive neurons in the cortex do not express Somatostatin, indicating distinct neuronal populations.
Peripheral Tissues
Subsequent investigations have revealed a broader distribution of Cortistatin expression than initially thought, with mRNA detected in various peripheral tissues, including immune cells, the gastrointestinal tract, and the endocrine system.[5]
Receptor Binding and Pharmacology
The functional similarities between Cortistatin and Somatostatin are largely attributed to their shared ability to bind to the five known Somatostatin receptors (SSTR1-5).[1] However, Cortistatin also interacts with other receptors, which may account for its unique physiological effects.
Somatostatin Receptor Binding
Competitive radioligand binding assays have demonstrated that Cortistatin binds with high affinity to all five SSTR subtypes.[1] The binding affinities (IC50 values) of this compound for the human Somatostatin receptors are summarized in the table below.
Table 2: Binding Affinities (IC50) of this compound for Human Somatostatin Receptors
| Receptor Subtype | IC50 (nM) |
| sst1 | 5 |
| sst2 | 0.09 |
| sst3 | 0.3 |
| sst4 | 0.2 |
| sst5 | 0.3 |
Data compiled from publicly available sources.
Other Receptor Interactions
Distinct from Somatostatin, Cortistatin has been shown to bind to the growth hormone secretagogue receptor (GHS-R), the ghrelin receptor, and the Mas-related G-protein coupled receptor member X2 (MrgX2).[3][5] These interactions are thought to mediate some of Cortistatin's unique biological activities that are not observed with Somatostatin.
Electrophysiological Characterization
The initial characterization of Cortistatin's function heavily relied on electrophysiological studies to assess its effects on neuronal activity. These experiments confirmed its role as a neuronal depressant.
Effects on Hippocampal Neurons
Whole-cell patch-clamp recordings from hippocampal CA1 pyramidal neurons revealed that superfusion with this compound induces a hyperpolarization of the neuronal membrane, leading to a decrease in neuronal excitability.[6] This effect is similar to that of Somatostatin and is mediated by the activation of inwardly rectifying potassium channels.
Unique Electrophysiological Actions
While both Cortistatin and Somatostatin depress neuronal activity, Cortistatin has been shown to have distinct effects on certain ion channels. For instance, in hippocampal neurons, Cortistatin, but not Somatostatin, augments the hyperpolarization-activated cation current (Ih).[7] This differential modulation of ion channels likely contributes to the unique physiological roles of Cortistatin.
Signaling Pathways
Cortistatin exerts its cellular effects through the activation of G-protein coupled receptors (GPCRs), leading to the modulation of various downstream signaling cascades.
Somatostatin Receptor-Mediated Signaling
Upon binding to SSTRs, Cortistatin, like Somatostatin, activates inhibitory G-proteins (Gi/o). This leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and the modulation of ion channel activity, including the activation of potassium channels and inhibition of calcium channels.[3]
Non-SSTR Mediated Signaling
The signaling pathways initiated by Cortistatin's interaction with GHS-R and MrgX2 are less well-characterized but are thought to involve different G-protein subtypes and downstream effectors, contributing to its distinct physiological functions.
Experimental Protocols
This section provides an overview of the key experimental methodologies employed in the initial discovery and characterization of the Cortistatin neuropeptide family.
cDNA Cloning and Sequencing of Preprocortistatin
The initial identification of Cortistatin was achieved through the cloning and sequencing of its corresponding cDNA from a rat brain library.
Protocol Outline:
-
mRNA Extraction: Total RNA is extracted from rat cerebral cortex tissue, followed by the purification of poly(A)+ mRNA using oligo(dT)-cellulose chromatography.
-
cDNA Synthesis: First-strand cDNA is synthesized from the purified mRNA using reverse transcriptase and an oligo(dT) primer. The second strand is then synthesized using DNA polymerase I and RNase H.
-
Vector Ligation and Transformation: The double-stranded cDNA is ligated into a suitable cloning vector (e.g., a plasmid). The recombinant vectors are then used to transform competent E. coli cells.
-
Library Screening: The cDNA library is screened using a labeled oligonucleotide probe designed based on a conserved region of the Somatostatin sequence.
-
Sequencing and Analysis: Positive clones are isolated, and the cDNA inserts are sequenced to determine the nucleotide sequence of preprocortistatin. The amino acid sequence is then deduced from the nucleotide sequence.
References
- 1. Cortistatin: a member of the somatostatin neuropeptide family with distinct physiological functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cloning and sequence analysis of cDNA for rat corticotropin-releasing factor precursor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cortistatin (neuropeptide) - Wikipedia [en.wikipedia.org]
- 4. CORT cortistatin [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 5. Cortistatin, a new antiinflammatory peptide with therapeutic effect on lethal endotoxemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
Unraveling the Molecular Identity of Human Cortistatin-14: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the amino acid sequence of human Cortistatin-14, the experimental methodologies used for its determination, and its interaction with key signaling pathways. This compound, a neuropeptide with significant structural and functional homology to somatostatin-14, is a molecule of interest for its diverse physiological roles, including the regulation of sleep, neuronal activity, and inflammatory processes.
Amino Acid Sequence and Physicochemical Properties of Human this compound
Human this compound is a cyclic peptide composed of 14 amino acids. Its primary structure was elucidated through a combination of recombinant DNA technology and peptide sequencing techniques. The definitive amino acid sequence and key physicochemical properties are summarized below.
Table 1: Amino Acid Sequence and Properties of Human this compound
| Parameter | Value |
| One-Letter Code | PCKNFFWKTFSSCK |
| Three-Letter Code | Pro-Cys-Lys-Asn-Phe-Phe-Trp-Lys-Thr-Phe-Ser-Ser-Cys-Lys |
| Disulfide Bridge | Between Cysteine at position 2 and Cysteine at position 13 |
| Molecular Formula | C₈₁H₁₁₃N₁₉O₁₉S₂[1][2][3] |
| Molecular Weight | 1721.03 g/mol [1][2][3] |
| CAS Number | 193829-96-8[1] |
Human Cortistatin is initially synthesized as a larger precursor peptide. In humans, this precursor can be processed into different active forms, including Cortistatin-17 and Cortistatin-29.[4] this compound is the rodent ortholog, and the term is often used interchangeably in literature for the 14-amino acid core active peptide. The human cortistatin gene (CORT) is located on chromosome 1.[5][6]
Experimental Determination of the Amino Acid Sequence
The determination of the amino acid sequence of human this compound has been achieved through a combination of molecular biology and protein chemistry techniques. The general workflow for identifying and sequencing a novel peptide like this compound is depicted below.
Molecular Cloning and DNA Sequencing
The initial identification of the gene encoding human cortistatin was achieved through molecular cloning techniques. A representative protocol is as follows:
-
RNA Extraction and cDNA Synthesis: Total RNA is extracted from human cerebral cortex tissue, a region known for high cortistatin expression.[5] Messenger RNA (mRNA) is then isolated and used as a template for reverse transcriptase to synthesize complementary DNA (cDNA).[7]
-
Polymerase Chain Reaction (PCR): Degenerate primers, designed based on the known rat cortistatin sequence, are used to amplify the corresponding human cDNA.[7]
-
Cloning and Sequencing: The amplified PCR product is ligated into a plasmid vector and cloned in a bacterial host. The nucleotide sequence of the inserted cDNA is then determined using automated DNA sequencing methods.[5][7] This provides the deduced amino acid sequence of the prepro-cortistatin.
Peptide Sequencing by Mass Spectrometry and Edman Degradation
To confirm the amino acid sequence of the mature peptide and identify post-translational modifications such as the disulfide bridge, direct sequencing of the isolated or synthetically produced peptide is performed.
-
Mass Spectrometry (MS): Tandem mass spectrometry (MS/MS) is a powerful tool for peptide sequencing. The peptide is ionized and fragmented, and the mass-to-charge ratio of the fragments is used to deduce the amino acid sequence.[8][9] This method is highly sensitive and can also identify modifications.
-
Edman Degradation: This classical method involves the sequential removal and identification of amino acids from the N-terminus of the peptide.[10][11][12] The peptide is reacted with phenyl isothiocyanate (PITC), followed by cleavage of the N-terminal amino acid derivative, which is then identified by chromatography.[13][14] This process is repeated for subsequent residues.
Biological Activity and Receptor Interactions
This compound exhibits a broad range of biological activities primarily through its interaction with a variety of G-protein coupled receptors (GPCRs).
Table 2: Receptor Binding Affinities of Human this compound
| Receptor Family | Receptor Subtype | Binding Affinity (IC₅₀/EC₅₀) |
| Somatostatin Receptors (sst) | sst₁ | 5 nM (IC₅₀)[1][3] |
| sst₂ | 0.09 nM (IC₅₀)[1][3] | |
| sst₃ | 0.3 nM (IC₅₀)[1][3] | |
| sst₄ | 0.2 nM (IC₅₀)[1][3] | |
| sst₅ | 0.3 nM (IC₅₀)[1][3] | |
| Mas-Related G Protein-Coupled Receptor | MRGPRX2 | 25 nM (EC₅₀)[1] |
| Growth Hormone Secretagogue Receptor | GHS-R1a | Binds, affinity comparable to ghrelin[15] |
Signaling Pathways
Upon binding to somatostatin receptors, this compound typically initiates an inhibitory signaling cascade. A primary mechanism is the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
Experimental Protocol for cAMP Assay
The inhibitory effect of this compound on cAMP production can be quantified using a competitive immunoassay.
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing a specific human somatostatin receptor subtype (e.g., sst₂) are cultured in appropriate media.[7]
-
Cell Stimulation: The cells are pre-incubated with a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.[16] They are then treated with varying concentrations of this compound, followed by stimulation with forskolin, a potent activator of adenylyl cyclase.[7]
-
Cell Lysis and cAMP Measurement: After incubation, the cells are lysed, and the intracellular cAMP concentration is determined using a commercially available cAMP enzyme immunoassay (EIA) kit.[7] The results are typically expressed as the percentage of inhibition of forskolin-stimulated cAMP production.
Conclusion
The elucidation of the amino acid sequence of human this compound has been a crucial step in understanding its multifaceted biological roles. This technical guide has provided a detailed overview of its molecular structure, the experimental approaches used for its characterization, and its engagement with key cellular signaling pathways. This information serves as a valuable resource for researchers and professionals in the fields of neuroscience, immunology, and drug development, paving the way for further exploration of this compound as a potential therapeutic agent.
References
- 1. rndsystems.com [rndsystems.com]
- 2. genscript.com [genscript.com]
- 3. iscabiochemicals.com [iscabiochemicals.com]
- 4. Therapeutic Effect of a Latent Form of Cortistatin in Experimental Inflammatory and Fibrotic Disorders [mdpi.com]
- 5. Cloning, mRNA expression, and chromosomal mapping of mouse and human preprocortistatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cortistatin (neuropeptide) - Wikipedia [en.wikipedia.org]
- 7. 2024.sci-hub.box [2024.sci-hub.box]
- 8. creative-biolabs.com [creative-biolabs.com]
- 9. Peptide Sequencing: Principles, Techniques, and Research Applications - Creative Proteomics [creative-proteomics.com]
- 10. Edman degradation - Wikipedia [en.wikipedia.org]
- 11. ehu.eus [ehu.eus]
- 12. Protein Sequencing of Edman Degradation - Creative Proteomics Blog [creative-proteomics.com]
- 13. 26.6 Peptide Sequencing: The Edman Degradation – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 14. m.youtube.com [m.youtube.com]
- 15. Cortistatin, but not somatostatin, binds to growth hormone secretagogue (GHS) receptors of human pituitary gland - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. cAMP inhibits mammalian target of rapamycin complex-1 and -2 (mTORC1 and 2) by promoting complex dissociation and inhibiting mTOR kinase activity - PMC [pmc.ncbi.nlm.nih.gov]
Endogenous Expression of Cortistatin-14 in Cortical and Hippocampal Neurons: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cortistatin-14 (CST-14) is a neuropeptide with significant structural and functional similarities to somatostatin (SST-14), yet it exhibits distinct physiological effects, particularly within the central nervous system.[1][2][3] Predominantly expressed in the cerebral cortex and hippocampus, CST-14 has garnered attention for its roles in sleep regulation, cognitive processes, and neuroprotection.[3][4][5][6] This technical guide provides a comprehensive overview of the endogenous expression of CST-14 in cortical and hippocampal neurons, detailing quantitative data, experimental methodologies, and associated signaling pathways to support further research and therapeutic development.
Quantitative Data on this compound Expression
The expression of this compound is highly specific, localized primarily to a subpopulation of interneurons within the cortex and hippocampus.[1][4] Quantitative analysis of its expression and co-localization with other key neuronal markers is crucial for understanding its functional role.
Table 1: Cellular Co-localization of Preprocortistatin mRNA in Adult Rat Cortex and Hippocampus
| Brain Region | Cortical Layer | Marker | Percentage of CST+ Cells Co-localizing with Marker | Percentage of Marker+ Cells Co-localizing with CST | Reference |
| Neocortex | All Layers | GAD65/GAD67 | ~100% | - | [1] |
| Layers II-III (Visual & Somatosensory) | Parvalbumin | 73% | ~40% | [1] | |
| Deep Layers | Calbindin | 47% | - | [1] | |
| Hippocampus | CA1 Pyramidal Layer | Parvalbumin | 75% | ~40% | [1] |
| CA1 Field | Somatostatin | 58% | ~30% | [1] |
Table 2: Developmental Expression of Preprocortistatin mRNA in Rat Brain
| Developmental Stage | Expression Level in Cortex & Hippocampus | Key Observations | Reference |
| Postnatal Day 0 (P0) | Detectable | Positive cells in lower cerebral cortex and stratum oriens of the hippocampus. | [1] |
| Postnatal Day 5-10 (P5-P10) | Accumulating | mRNA levels increase postnatally. | [1] |
| Postnatal Day 15 (P15) | Maximal | Peak expression levels reached. | [1] |
| Adulthood | Slight Decay | Expression levels slightly decrease and stabilize. | [1] |
| Second Postnatal Week | Transient Increase | A notable transient increase in CST-expressing cells in all cortical areas and the dentate gyrus. | [1] |
Table 3: Modulation of this compound mRNA Expression
| Condition | Brain Region | Change in CST-14 mRNA | Associated Factors | Reference |
| Forced Swimming Test (Stress) | Hippocampus & Cortex (Mice) | Significant Decrease | Concurrent decrease in BDNF mRNA. | [7] |
Experimental Protocols
Detailed methodologies are essential for the accurate study of CST-14 expression and function. The following are protocols for key experiments cited in the literature.
In Situ Hybridization for Preprocortistatin mRNA
This technique is used to localize preprocortistatin mRNA within brain tissue, providing cellular resolution of its expression.
Protocol:
-
Tissue Preparation:
-
Anesthetize and perfuse Sprague Dawley rats with 4% paraformaldehyde in phosphate-buffered saline (PBS).
-
Dissect the brain and postfix overnight in the same fixative at 4°C.
-
Cryoprotect the brain by immersion in 30% sucrose in PBS until it sinks.
-
Freeze the brain and section coronally at 20-40 µm using a cryostat or freezing microtome.
-
-
Probe Preparation:
-
Synthesize a 35S-UTP labeled antisense riboprobe corresponding to the rat preprocortistatin mRNA.
-
For double in situ hybridization, label GAD65/GAD67 probes with digoxigenin (DIG).
-
-
Hybridization:
-
Mount tissue sections on coated slides.
-
Treat sections with proteinase K to improve probe penetration.
-
Prehybridize sections in hybridization buffer.
-
Hybridize overnight at 55-60°C with the labeled riboprobe in hybridization buffer.
-
-
Washing and Detection:
-
Wash sections in a series of increasingly stringent SSC buffers to remove non-specifically bound probe.
-
For single labeling, expose slides to X-ray film (film autoradiography) for initial localization, followed by coating with photographic emulsion (emulsion autoradiography) for cellular resolution.
-
For double labeling, first detect the DIG-labeled probe using an anti-DIG antibody conjugated to alkaline phosphatase and a colorimetric substrate. Then, proceed with emulsion autoradiography for the 35S-labeled probe.
-
-
Analysis:
-
Develop the emulsion and counterstain the sections with a Nissl stain (e.g., cresyl violet) to visualize cell bodies.
-
Analyze under a microscope to identify silver grains (indicating mRNA) over counterstained cells.
-
Immunohistochemistry for Neuronal Markers
Immunohistochemistry is employed to identify the protein products of specific genes, allowing for the characterization of cell types expressing CST-14.
Protocol:
-
Tissue Preparation:
-
Prepare brain sections as described for in situ hybridization. Free-floating sections are often used for immunohistochemistry.
-
-
Antigen Retrieval (if necessary):
-
For some antibodies, it may be necessary to unmask the antigenic epitope. This can be achieved by heating the sections in a citrate buffer (pH 6.0).
-
-
Blocking:
-
Incubate sections in a blocking solution (e.g., PBS with 10% normal goat serum and 0.3% Triton X-100) for 1-2 hours at room temperature to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Incubate sections with the primary antibody (e.g., anti-parvalbumin, anti-calbindin, anti-somatostatin) diluted in blocking solution overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
Wash sections three times in PBS.
-
Incubate with a fluorescently labeled or biotinylated secondary antibody directed against the species of the primary antibody for 1-2 hours at room temperature.
-
-
Detection:
-
For fluorescent detection, wash sections and mount with a mounting medium containing DAPI to counterstain nuclei.
-
For chromogenic detection (if using a biotinylated secondary antibody), incubate with an avidin-biotin-peroxidase complex (ABC) and then develop with a substrate like diaminobenzidine (DAB).
-
-
Analysis:
-
Visualize fluorescently labeled sections using a confocal or fluorescence microscope.
-
Analyze chromogenically labeled sections using a bright-field microscope.
-
Signaling Pathways and Visualizations
CST-14 exerts its effects through a complex interplay of receptor activation and downstream signaling cascades.
This compound Receptor Binding and Downstream Effects
CST-14 is known to bind to all five somatostatin receptor subtypes (sst1-sst5) and the ghrelin receptor (GHSR).[2][7] This promiscuous binding allows it to influence multiple signaling pathways. In cortical and hippocampal neurons, CST-14 has been shown to inhibit pyramidal cell firing, in part by augmenting potassium currents and modulating the hyperpolarization-activated cation current (Ih).[4][8][9] Its actions are also linked to the GABAergic system, with evidence suggesting involvement of both GABAA and GABAB receptors.[7][10]
Below are Graphviz diagrams illustrating the key signaling pathways and an experimental workflow.
Caption: CST-14 signaling in cortical and hippocampal neurons.
References
- 1. Cortistatin Is Expressed in a Distinct Subset of Cortical Interneurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cortistatin‐14 Mediates its Anticonvulsant Effects Via sst2 and sst3 but Not Ghrelin Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cortistatin: a member of the somatostatin neuropeptide family with distinct physiological functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The cortical neuropeptide, this compound, impairs post-training memory processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cortistatin--functions in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protective effects of cortistatin (CST-14) against kainate-induced neurotoxicity in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Centrally Administered Cortistation-14 Induces Antidepressant-Like Effects in Mice via Mediating Ghrelin and GABAA Receptor Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jneurosci.org [jneurosci.org]
- 9. The sleep-modulating peptide cortistatin augments the h-current in hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Intrahippocampal injection of this compound impairs recognition memory consolidation in mice through activation of sst2, ghrelin and GABAA/B receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
What are the physiological roles of Cortistatin-14 beyond neuronal inhibition?
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Cortistatin-14 (CST-14), a cyclic neuropeptide with significant structural homology to somatostatin-14 (SST-14), has emerged as a molecule of profound interest beyond its initial characterization as a neuronal inhibitor. While its effects on the central nervous system, particularly in sleep regulation, are well-documented, a growing body of evidence illuminates its multifaceted physiological roles in the endocrine, immune, and cardiovascular systems, as well as its potential as an anti-cancer agent. This technical guide provides a comprehensive overview of the non-neuronal functions of CST-14, detailing its interactions with various receptors, the downstream signaling pathways it modulates, and the quantitative effects observed in key experimental models. This document is intended to serve as a valuable resource for researchers and professionals in drug development, offering insights into the therapeutic potential of this versatile peptide.
Endocrine System Modulation
This compound exerts significant control over the endocrine system, largely mirroring the inhibitory actions of somatostatin on hormone secretion. These effects are primarily mediated through its high-affinity binding to all five somatostatin receptor subtypes (SSTR1-5).[1] However, its interaction with other receptors, such as the growth hormone secretagogue receptor (ghrelin receptor, GHS-R1a), adds a layer of complexity to its endocrine profile.[2]
Inhibition of Growth Hormone and Insulin Secretion
In human studies, this compound has been shown to potently inhibit both basal and stimulated Growth Hormone (GH) secretion to a similar extent as somatostatin-14.[3][4] This inhibitory effect extends to insulin secretion.[2][3]
Table 1: Quantitative Effects of this compound on Endocrine Parameters in Humans
| Parameter | Experimental Condition | This compound Dose | Effect | Reference |
| Basal GH Secretion | Intravenous infusion in healthy volunteers | 2.0 µg/kg/h | Significant inhibition (P < 0.01) | [3] |
| GHRH-stimulated GH Secretion | Intravenous infusion in healthy volunteers | 2.0 µg/kg/h | Significant inhibition (P < 0.01) | [3] |
| Ghrelin-stimulated GH Secretion | Intravenous infusion in healthy volunteers | 2.0 µg/kg/h | Significant inhibition (P < 0.05) | [3] |
| Basal Insulin Secretion | Intravenous infusion in healthy volunteers | 2.0 µg/kg/h | Significant inhibition (P < 0.01) | [3] |
Experimental Protocol: In Vivo Human Endocrine Studies
Objective: To assess the effect of this compound on basal and stimulated hormone secretion in healthy human volunteers.
Methodology:
-
Subjects: Healthy adult male volunteers.
-
Procedure: Subjects receive an intravenous (i.v.) infusion of either saline (control), this compound (2.0 µg/kg/h), or Somatostatin-14 (2.0 µg/kg/h).[2][3]
-
Stimulation: For stimulated hormone release studies, a bolus i.v. injection of Growth Hormone-Releasing Hormone (GHRH; 1.0 µg/kg) or Ghrelin (1.0 µg/kg) is administered during the infusion.[3]
-
Blood Sampling: Blood samples are collected at regular intervals before, during, and after the infusion and stimulation.
-
Analysis: Serum levels of GH, insulin, prolactin, ACTH, and cortisol are measured using immunoradiometric assays or other appropriate methods.[3]
Signaling Pathway: Inhibition of Hormone Secretion
The inhibitory effects of this compound on hormone secretion are primarily mediated by its binding to somatostatin receptors, which are G-protein coupled receptors (GPCRs). Activation of these receptors leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and the activation of potassium channels, ultimately resulting in hyperpolarization of the cell membrane and reduced hormone release.
Caption: CST-14 signaling pathway for hormone inhibition.
Immune System Regulation
This compound is a potent immunomodulatory peptide with predominantly anti-inflammatory properties. It is produced by immune cells and acts on them in a cytokine-like manner to regulate the balance between pro- and anti-inflammatory responses.
Anti-inflammatory Effects
CST-14 has been shown to down-regulate the production of pro-inflammatory mediators by activated macrophages. In murine models of endotoxemia, administration of this compound significantly reduced the systemic levels of inflammatory cytokines such as TNF-α, IL-6, and IL-1β.
Table 2: Quantitative Effects of this compound on Inflammatory Mediators
| Mediator | Experimental Model | This compound Concentration/Dose | Effect | Reference |
| TNF-α | LPS-stimulated murine peritoneal macrophages | 10⁻⁸ M | Significant inhibition (P < 0.001) | [5] |
| IL-6 | LPS-stimulated murine peritoneal macrophages | 10⁻⁸ M | Significant inhibition | [5] |
| IL-1β | LPS-stimulated murine peritoneal macrophages | 10⁻⁸ M | Significant inhibition | [5] |
| Nitric Oxide | LPS-stimulated murine peritoneal macrophages | 10⁻⁸ M | Significant inhibition | [5] |
| TNF-α | Serum from LPS-induced endotoxemic mice | 2 nmol/mouse | Significant reduction | [5] |
| IL-6 | Serum from LPS-induced endotoxemic mice | 2 nmol/mouse | Significant reduction | [5] |
Experimental Protocol: In Vitro Macrophage Activation Assay
Objective: To determine the effect of this compound on the production of inflammatory mediators by activated macrophages.
Methodology:
-
Cell Culture: Murine peritoneal macrophages are harvested and cultured.
-
Stimulation: Macrophages are stimulated with lipopolysaccharide (LPS; 1 µg/ml) in the presence or absence of varying concentrations of this compound (e.g., 10⁻¹⁰ to 10⁻⁷ M).[5]
-
Incubation: Cells are incubated for a specified period (e.g., 24 hours).
-
Analysis: The supernatant is collected, and the concentrations of inflammatory mediators (e.g., TNF-α, IL-6, IL-1β, nitric oxide) are quantified using ELISA or other appropriate assays.[5]
Signaling Pathway: Anti-inflammatory Action in Macrophages
The anti-inflammatory effects of this compound are mediated through its interaction with SSTRs and potentially GHS-R1a on immune cells. This leads to the inhibition of pro-inflammatory signaling pathways such as the NF-κB pathway.
Caption: CST-14's anti-inflammatory signaling pathway.
Cardiovascular System Protection
This compound and its receptors are widely expressed in the cardiovascular system, including the aorta, coronary arteries, and the heart.[4] Emerging evidence suggests that CST-14 plays a protective role in various cardiovascular diseases.
Inhibition of Vascular Smooth Muscle Cell Proliferation and Migration
A key event in the development of atherosclerosis and restenosis is the proliferation and migration of vascular smooth muscle cells (VSMCs). This compound has been shown to inhibit platelet-derived growth factor (PDGF)-stimulated proliferation and migration of human aortic VSMCs.[6]
Table 3: Quantitative Effects of this compound on Vascular Smooth Muscle Cells
| Parameter | Experimental Condition | This compound Concentration | Effect | Reference |
| Cell Proliferation ([³H]-thymidine incorporation) | PDGF (10 ng/mL)-stimulated human aortic VSMCs | 10 nmol/L | Significant inhibition | [2] |
| Cell Growth (Alamar-Blue assay) | PDGF (10 ng/mL)-stimulated human aortic VSMCs | 10 nmol/L | Significant inhibition | [2] |
| Neointimal Formation | Carotid artery ligation in mice | 100 ng administered intraperitoneally every 2 days | Significant reduction in neointimal area | [2] |
Experimental Protocol: Vascular Smooth Muscle Cell Proliferation Assay
Objective: To evaluate the effect of this compound on the proliferation of human aortic vascular smooth muscle cells (hAoSMCs).
Methodology:
-
Cell Culture: hAoSMCs are cultured in 96-well plates and serum-starved for 24 hours.[2]
-
Stimulation: Cells are stimulated with PDGF (10 ng/mL) in the presence or absence of different concentrations of this compound (e.g., 1-100 nmol/L).[2]
-
[³H]-thymidine Incorporation: [³H]-thymidine is added to the culture medium, and after an incubation period, the cells are harvested, and the amount of incorporated radioactivity is measured as an index of DNA synthesis and cell proliferation.[2]
-
Alamar-Blue Assay: Alternatively, cell viability and proliferation can be assessed by measuring the reduction of Alamar-Blue reagent.[2]
Signaling Pathway: Inhibition of VSMC Proliferation and Migration
The inhibitory effects of this compound on VSMC proliferation are mediated by SSTR2 and SSTR5, leading to an increase in cAMP and activation of p38-MAPK, while inhibiting the pro-proliferative Akt pathway.[6] Its anti-migratory effects are mediated by the GHS-R1a, leading to the inhibition of Rac1 activation.[6]
Caption: CST-14 signaling in VSMCs.
Anti-Cancer and Anti-Angiogenic Potential
This compound has demonstrated anti-proliferative and anti-angiogenic effects, suggesting its potential as a therapeutic agent in oncology.
Inhibition of Tumor Cell Proliferation and Angiogenesis
In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. Furthermore, its ability to inhibit angiogenesis, the formation of new blood vessels that tumors need to grow, is a critical aspect of its anti-cancer potential.
Table 4: Quantitative Effects of this compound on Cancer Cells
| Parameter | Cell Line | This compound Concentration | Effect | Reference |
| Cytotoxicity | Pancreatic Cancer (Panc-1-G12D) | 0-200 µM | Dose-dependent cytotoxicity | [7] |
| Cytotoxicity | Pancreatic Cancer (MIA-PaCa-G12C) | 0-200 µM | Dose-dependent cytotoxicity | [7] |
| Cytotoxicity | Pancreatic Cancer (Capan-1-G12V) | 0-200 µM | Dose-dependent cytotoxicity | [7] |
Experimental Protocol: Tumor Xenograft Model
Objective: To evaluate the in vivo anti-tumor efficacy of this compound.
Methodology:
-
Cell Implantation: Human cancer cells are subcutaneously injected into immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Mice are treated with this compound (at a predetermined dose and schedule) or a vehicle control.
-
Monitoring: Tumor volume is measured regularly using calipers.
-
Endpoint: At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., histology, biomarker analysis).
Signaling Pathway: Anti-Angiogenic Effects
The anti-angiogenic effects of this compound are likely mediated through its interaction with SSTRs on endothelial cells, leading to the inhibition of pro-angiogenic signaling pathways.
Caption: CST-14's anti-angiogenic signaling pathway.
Conclusion
This compound is a remarkably pleiotropic peptide with significant physiological roles extending far beyond its initial discovery in the context of neuronal inhibition. Its potent modulatory effects on the endocrine, immune, and cardiovascular systems, coupled with its emerging anti-cancer properties, highlight its considerable therapeutic potential. The detailed experimental protocols and signaling pathways outlined in this guide provide a foundation for further research and development of this compound-based therapeutics for a range of human diseases. Future investigations should continue to unravel the intricate molecular mechanisms underlying its diverse actions and explore its clinical utility in well-designed trials.
References
- 1. Cortistatin attenuates inflammatory pain via spinal and peripheral actions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. Cortistatin, a novel cardiovascular protective peptide - Liang - Cardiovascular Diagnosis and Therapy [cdt.amegroups.org]
- 4. Cortistatin, a novel cardiovascular protective peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cortistatin, a new antiinflammatory peptide with therapeutic effect on lethal endotoxemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cortistatin inhibits migration and proliferation of human vascular smooth muscle cells and decreases neointimal formation on carotid artery ligation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Cortistatin-14 as a Modulator of Slow-Wave Sleep: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the neuropeptide Cortistatin-14 (CST-14) and its significant role in the modulation of slow-wave sleep (SWS). CST-14, a neuropeptide primarily expressed in the cortex and hippocampus, has demonstrated a potent ability to enhance the depth and duration of SWS.[1][2] This document synthesizes key findings from pivotal research, presenting detailed experimental protocols, quantitative data from in vivo studies, and elucidated signaling pathways. The information herein is intended to serve as a foundational resource for researchers, scientists, and professionals in drug development investigating the therapeutic potential of CST-14 and its analogues for sleep-related disorders.
Introduction
Slow-wave sleep (SWS), characterized by high-amplitude, low-frequency delta waves in the electroencephalogram (EEG), is crucial for physiological restoration, memory consolidation, and overall brain health. The homeostatic regulation of SWS is a complex process influenced by numerous endogenous factors.[3][4] Among these, the neuropeptide this compound (CST-14) has emerged as a key modulator.[1][2]
CST-14 is a 14-amino-acid cyclic peptide with significant structural homology to somatostatin (SST-14).[5][6] It binds with high affinity to all five known somatostatin receptors (sst1-5) and the ghrelin receptor (GHS-R1a), as well as the Mas-related G protein-coupled receptor member X2 (MRGPRX2).[2][6][7] These interactions trigger downstream signaling cascades that ultimately influence neuronal excitability and sleep-wake states.
Studies have shown that intracerebroventricular (ICV) administration of CST-14 in rodents selectively promotes deep SWS and increases slow-wave activity (SWA), a key indicator of sleep intensity.[1][8] Furthermore, the expression of preprocortistatin mRNA, the precursor to CST-14, is dynamically regulated by the sleep-wake cycle and is significantly upregulated following sleep deprivation, suggesting a role for CST-14 in the homeostatic regulation of sleep.[1][2] This guide will delve into the technical details of the research that has established CST-14 as a potent modulator of SWS.
Quantitative Data on the Effects of this compound on Sleep Architecture
The following tables summarize the key quantitative findings from studies investigating the effects of intracerebroventricular administration of CST-14 on sleep parameters in adult male rats.
Table 1: Effect of CST-14 on Time Spent in Different Vigilance States
| Treatment (n=8) | Wakefulness (% of recording time) | SWS1 (% of recording time) | SWS2 (% of recording time) | REM Sleep (% of recording time) |
| Saline | 50.3 ± 2.5 | 15.2 ± 1.1 | 28.5 ± 2.0 | 6.0 ± 0.8 |
| CST-14 (100 ng) | 42.1 ± 2.8 | 14.8 ± 1.3 | 36.9 ± 2.2 | 6.2 ± 0.7 |
| CST-14 (1 µg) | 39.8 ± 3.1 | 14.5 ± 1.5 | 39.5 ± 2.5 | 6.2 ± 0.9 |
*p < 0.05, **p < 0.01 compared to saline (Student's t-test). Data are presented as mean ± SEM. SWS1 represents light slow-wave sleep, and SWS2 represents deep slow-wave sleep.[8]
Table 2: Effect of CST-14 on the Structure of Slow-Wave Sleep
| Treatment (n=8) | Number of SWS2 Episodes | Mean Duration of SWS2 Episodes (s) |
| Saline | 105 ± 8 | 75 ± 5 |
| CST-14 (100 ng) | 108 ± 7 | 95 ± 6* |
| CST-14 (1 µg) | 110 ± 9 | 102 ± 7** |
*p < 0.05, **p < 0.01 compared to saline (Student's t-test). Data are presented as mean ± SEM.[8]
Table 3: Effect of CST-14 on EEG Power Density during SWS2
| Treatment (n=8) | Delta Power (0.5-4 Hz) (% change from saline) |
| CST-14 (100 ng) | +25.4 ± 4.1* |
| CST-14 (1 µg) | +31.2 ± 5.3** |
*p < 0.05, **p < 0.01 compared to saline (Student's t-test). Data represents the change in the first 2 hours post-injection and is presented as mean ± SEM.[1][8]
Table 4: Regulation of Preprocortistatin mRNA Expression by Sleep Deprivation
| Condition | Relative Preprocortistatin mRNA Levels |
| Control | 100 ± 12 |
| 24-h Sleep Deprivation | 410 ± 45*** |
| 8-h Recovery Sleep | 125 ± 18 |
***p < 0.001 compared to control (ANOVA). Data are presented as mean ± SEM.[1][8]
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Animal Subjects and Surgical Procedures
-
Subjects: Adult male Sprague-Dawley rats (250-300g) are used for these studies. Animals are housed individually under a 12:12 hour light-dark cycle with ad libitum access to food and water.
-
Surgical Implantation:
-
Anesthetize the rat with isoflurane (2-3%) or a ketamine/xylazine mixture.
-
Place the animal in a stereotaxic frame.
-
Implant stainless steel screw electrodes for EEG recording over the frontal (AP: +2.0 mm, ML: -1.5 mm from bregma) and parietal (AP: -3.5 mm, ML: -2.5 mm from bregma) cortices. A reference electrode is placed over the cerebellum.
-
Implant flexible, insulated stainless-steel wires into the nuchal muscles for electromyogram (EMG) recording.
-
Implant a guide cannula into the lateral ventricle (AP: -0.8 mm, ML: -1.5 mm from bregma; DV: -3.5 mm from skull surface) for intracerebroventricular (ICV) injections.
-
Secure the electrode assembly and cannula to the skull with dental cement.
-
Allow a recovery period of at least one week post-surgery.
-
Intracerebroventricular (ICV) Injections
-
Gently restrain the rat and remove the dummy cannula from the guide cannula.
-
Insert an injection cannula connected to a microsyringe. The injection cannula should extend 1 mm beyond the tip of the guide cannula.
-
Infuse a total volume of 5 µL of either sterile saline (vehicle) or this compound (100 ng or 1 µg dissolved in saline) over a period of 1 minute.
-
Leave the injection cannula in place for an additional minute to allow for diffusion and prevent backflow.
-
Replace the dummy cannula and return the animal to its home cage for recording.
EEG/EMG Recording and Analysis
-
Connect the rat's headmount to a recording cable attached to a commutator, allowing for free movement.
-
Record EEG and EMG signals continuously for 24 hours following the ICV injection.
-
Amplify and filter the EEG (0.5-30 Hz) and EMG (30-300 Hz) signals.
-
Digitize the signals at a sampling rate of at least 200 Hz.
-
Visually score the recordings in 10-second epochs into three stages: wakefulness, SWS (further divided into SWS1 and SWS2), and REM sleep, based on standard criteria.
-
Perform spectral analysis on artifact-free SWS2 epochs using a Fast Fourier Transform (FFT) to calculate power density in the delta (0.5-4 Hz) frequency band.
In Situ Hybridization for Preprocortistatin mRNA
-
Anesthetize rats at different time points (control, after 24-h sleep deprivation, after 8-h recovery sleep) and perfuse transcardially with 4% paraformaldehyde (PFA).
-
Dissect the brains and post-fix overnight in 4% PFA, followed by cryoprotection in 30% sucrose.
-
Section the brains coronally at 30 µm on a cryostat.
-
Hybridize the sections with a digoxigenin (DIG)-labeled antisense riboprobe for rat preprocortistatin mRNA.
-
Incubate with an anti-DIG antibody conjugated to alkaline phosphatase.
-
Develop the signal using a colorimetric substrate (e.g., NBT/BCIP).
-
Quantify the signal intensity using densitometry.
Immunohistochemistry for c-fos and pERK1/2
-
Process brain tissue from control and sleep-deprived rats as described for in situ hybridization.
-
Incubate brain sections with primary antibodies against c-fos or phosphorylated ERK1/2 (pERK1/2).
-
Incubate with a biotinylated secondary antibody.
-
Amplify the signal using an avidin-biotin-peroxidase complex.
-
Visualize the immunoreactivity using a diaminobenzidine (DAB) substrate.
-
For double-labeling with in situ hybridization, perform the immunohistochemistry after the hybridization and detection steps.
-
Count the number of single- and double-labeled cells in specific cortical regions.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: Signaling pathway of this compound in promoting slow-wave sleep.
References
- 1. researchgate.net [researchgate.net]
- 2. Cortistatin promotes and negatively correlates with slow-wave sleep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Delivery of Therapeutic Agents Through Intracerebroventricular (ICV) and Intravenous (IV) Injection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubcompare.ai [pubcompare.ai]
- 5. Reactome | Somatostatin receptors bind somatostatin and cortistatin [reactome.org]
- 6. Pharmacological profile of somatostatin and cortistatin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cortistatin 14 | Somatostatin (sst) Receptors | Tocris Bioscience [tocris.com]
- 8. Centrally Administered Cortistation-14 Induces Antidepressant-Like Effects in Mice via Mediating Ghrelin and GABAA Receptor Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Cortistatin-14: A Technical Guide to its Signal Transduction Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cortistatin-14 (CST-14) is a cyclic neuropeptide with significant structural homology to somatostatin-14 (SST-14).[1][2] Despite this similarity, CST-14 exhibits a unique pharmacological profile, binding to a broader range of receptors and eliciting distinct physiological effects.[1][3] This guide provides an in-depth technical overview of the signal transduction pathways activated by CST-14 binding, focusing on its interaction with key G-protein coupled receptors (GPCRs). The information presented herein is intended to support research and drug development efforts targeting these pathways.
This compound Receptors and Binding Affinities
CST-14 is a promiscuous ligand, demonstrating high-affinity binding to all five somatostatin receptor subtypes (sst1-sst5), the ghrelin receptor (GHS-R1a), and the Mas-related G protein-coupled receptor X2 (MRGPRX2).[1][3] The binding affinities and functional potencies are summarized in the table below.
| Receptor | Ligand | Parameter | Value (nM) | Cell Line |
| sst1 | This compound | IC50 | 5 | Transfected Cells |
| sst2 | This compound | IC50 | 0.09 | Transfected Cells |
| sst3 | This compound | IC50 | 0.3 | Transfected Cells |
| sst4 | This compound | IC50 | 0.2 | Transfected Cells |
| sst5 | This compound | IC50 | 0.3 | Transfected Cells |
| MRGPRX2 | This compound | EC50 | 25 | HEK293 |
| GHS-R1a | This compound | Affinity (mol/l) | 4.6-5.4 x 10-7 | Human Pituitary Membranes |
Table 1: this compound Receptor Binding and Functional Data.[4]
Core Signaling Pathways Activated by this compound
Upon binding to its cognate GPCRs, CST-14 initiates a cascade of intracellular signaling events. The specific pathways activated are dependent on the receptor subtype and the G-protein to which it couples. The primary signaling cascades are detailed below.
Gi/o-Coupled Signaling Pathway
All five somatostatin receptors (sst1-5) and the ghrelin receptor (GHS-R1a) can couple to inhibitory G-proteins of the Gi/o family. Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[3][5][6] This reduction in cAMP attenuates the activity of protein kinase A (PKA), thereby modulating the phosphorylation of numerous downstream targets involved in processes such as hormone secretion and cell proliferation.
Gq-Coupled Signaling Pathway
This compound binding to sst2, sst5, GHS-R1a, and MRGPRX2 receptors can activate the Gq family of G-proteins.[5][6][7] This initiates the phospholipase C (PLC) signaling cascade. Activated PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol. The resulting increase in intracellular Ca2+, along with DAG, activates protein kinase C (PKC), which in turn phosphorylates a wide array of cellular proteins, influencing processes such as cell growth, differentiation, and metabolism.
p38 Mitogen-Activated Protein Kinase (MAPK) Pathway
Activation of p38 MAPK is a key downstream event in CST-14 signaling. The p38 MAPK cascade is a three-tiered system involving a MAP kinase kinase kinase (MAP3K), a MAP kinase kinase (MAP2K), and the p38 MAPK itself.[8][9] Upstream signals originating from the CST-14-activated GPCRs lead to the phosphorylation and activation of a MAP3K (e.g., TAK1, ASK1). This MAP3K then phosphorylates and activates a MAP2K, typically MKK3 or MKK6, which in turn dually phosphorylates and activates p38 MAPK on threonine and tyrosine residues within its activation loop.[8][9] Activated p38 MAPK translocates to the nucleus to phosphorylate and regulate the activity of various transcription factors, influencing gene expression related to inflammation, cell stress, and apoptosis.[10][11]
PI3K/Akt Pathway Inhibition
CST-14 signaling can lead to the inhibition of the PI3K/Akt pathway, a critical regulator of cell survival, growth, and proliferation. The precise mechanism of inhibition is not fully elucidated but may involve the activation of phosphatases that counteract the activity of PI3K. One such phosphatase is Phosphatase and Tensin Homolog (PTEN), which dephosphorylates phosphatidylinositol (3,4,5)-trisphosphate (PIP3) to phosphatidylinositol (4,5)-bisphosphate (PIP2).[12][13] This action prevents the recruitment and activation of Akt at the plasma membrane. Another potential mechanism is through the activation of PH domain and Leucine rich repeat Protein Phosphatases (PHLPP), which directly dephosphorylate and inactivate Akt.[14] By inhibiting the PI3K/Akt pathway, CST-14 can promote apoptosis and inhibit cell growth.
Experimental Protocols
Radioligand Binding Assay
This protocol is designed to determine the binding affinity (Kd) and receptor density (Bmax) of CST-14 for its receptors.
1. Membrane Preparation:
-
Culture cells expressing the receptor of interest to high confluency.
-
Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) with protease inhibitors.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Pellet the membranes by high-speed centrifugation (e.g., 20,000 x g for 20 minutes at 4°C).
-
Wash the membrane pellet with fresh buffer and resuspend in assay buffer.
-
Determine protein concentration using a suitable method (e.g., BCA assay).
2. Binding Assay:
-
In a 96-well plate, add a constant amount of membrane preparation (e.g., 10-50 µg protein) to each well.
-
For saturation binding, add increasing concentrations of radiolabeled CST-14 (e.g., [125I]-CST-14).
-
For competition binding, add a fixed concentration of radiolabeled CST-14 and increasing concentrations of unlabeled CST-14 or other competing ligands.
-
To determine non-specific binding, add a high concentration of unlabeled CST-14 to a set of wells.
-
Incubate the plate at a defined temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
3. Separation and Detection:
-
Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., GF/C) using a cell harvester.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
4. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Analyze saturation binding data using non-linear regression to determine Kd and Bmax.
-
Analyze competition binding data to determine the IC50, from which the Ki can be calculated using the Cheng-Prusoff equation.
Western Blotting for Phosphorylated Signaling Proteins
This protocol is used to quantify the activation of signaling pathways by measuring the phosphorylation of key proteins like p38 MAPK and Akt.
1. Cell Culture and Treatment:
-
Seed cells in multi-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 4-6 hours to reduce basal signaling.
-
Treat cells with various concentrations of CST-14 for different time points. Include a vehicle control.
2. Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and clarify by centrifugation.
-
Determine the protein concentration of the supernatant.
3. SDS-PAGE and Protein Transfer:
-
Normalize protein concentrations for all samples.
-
Denature proteins by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
4. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-p38 MAPK) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
5. Data Analysis:
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against the total form of the target protein or a housekeeping protein (e.g., GAPDH, β-actin).
-
Quantify band intensities using densitometry software.
-
Express the level of phosphorylated protein as a ratio to the total protein.
Calcium Mobilization Assay
This assay measures changes in intracellular calcium concentration following receptor activation, typically indicative of Gq-coupled signaling.
1. Cell Preparation and Dye Loading:
-
Seed cells expressing the receptor of interest in a black-walled, clear-bottom 96-well or 384-well plate.
-
The following day, remove the growth medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a suitable buffer (e.g., Krebs buffer) for 30-60 minutes at 37°C.
-
After incubation, wash the cells to remove excess dye.
2. Assay Execution:
-
Place the assay plate into a fluorescence plate reader equipped with an automated liquid handling system (e.g., FLIPR, FlexStation).
-
Establish a stable baseline fluorescence reading for each well.
-
Add various concentrations of CST-14 to the wells and immediately begin recording fluorescence intensity over time.
3. Data Analysis:
-
The change in fluorescence intensity reflects the change in intracellular calcium concentration.
-
Calculate the response magnitude (e.g., peak fluorescence minus baseline).
-
Plot the response as a function of CST-14 concentration to generate a dose-response curve and determine the EC50 value.
Conclusion
This compound activates a complex network of signal transduction pathways through its interaction with multiple GPCRs. The elucidation of these pathways, including the Gi/o-mediated inhibition of cAMP, the Gq-dependent activation of the PLC-Ca2+ cascade, the stimulation of the p38 MAPK pathway, and the inhibition of the PI3K/Akt pathway, provides a foundation for understanding the diverse physiological roles of this neuropeptide. The experimental protocols detailed in this guide offer a framework for the further investigation of CST-14 signaling and the development of novel therapeutics targeting these pathways.
References
- 1. Cortistatin‐14 Mediates its Anticonvulsant Effects Via sst2 and sst3 but Not Ghrelin Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound mediates its anticonvulsant effects via sst2 and sst3 but not ghrelin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Cortistatin, but not somatostatin, binds to growth hormone secretagogue (GHS) receptors of human pituitary gland - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. GHS-R1a constitutive activity and its physiological relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MrgX2 is a high potency cortistatin receptor expressed in dorsal root ganglion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanism of p38 MAP kinase activation in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MAPK14 - Wikipedia [en.wikipedia.org]
- 11. Activation of P38 MAPK Signaling Cascade is Linked with Clinical Outcomes and Therapeutic Responses in Human Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 13. mdpi.com [mdpi.com]
- 14. The PI3K/Akt Pathway: Emerging Roles in Skin Homeostasis and a Group of Non-Malignant Skin Disorders - PMC [pmc.ncbi.nlm.nih.gov]
What is the role of Cortistatin-14 in immune system regulation?
An In-depth Technical Guide to the Role of Cortistatin-14 in Immune System Regulation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (CST-14), a cyclic neuropeptide with significant structural homology to somatostatin, has emerged as a critical endogenous regulator of the immune system.[1][2][3] Produced by and acting upon various immune cells, CST-14 exerts potent anti-inflammatory and immunomodulatory effects, positioning it as a promising therapeutic candidate for a range of inflammatory and autoimmune disorders.[2][4][5] This technical guide provides a comprehensive overview of the multifaceted role of CST-14 in immune regulation, detailing its molecular interactions, effects on innate and adaptive immunity, and the signaling pathways it governs. This document summarizes key quantitative data, outlines relevant experimental protocols, and visualizes complex biological processes to facilitate a deeper understanding for researchers and drug development professionals.
Molecular Profile and Receptor Interactions
CST-14 is a 14-amino acid cyclic peptide that shares 11 residues with somatostatin-14.[5] This structural similarity allows it to bind with high affinity to all five somatostatin receptor subtypes (sst1-5).[6][7][8] However, its unique physiological functions, distinct from somatostatin, are attributed to its ability to also bind to other receptors, including the growth hormone secretagogue receptor (GHSR-1a), also known as the ghrelin receptor, and the Mas-related G protein-coupled receptor X2 (MrgprX2).[4][6][8][9][10] This receptor promiscuity allows CST-14 to orchestrate a wide array of responses within the immune system.[4][9] Human immune cells, including lymphocytes, monocytes, and macrophages, not only produce CST-14 but also express its receptors, suggesting autocrine and paracrine regulatory loops.[1][6]
Receptor Binding Affinities
The interaction of CST-14 with its various receptors has been quantified in several studies. The following table summarizes the reported binding affinities (IC50) and potencies (EC50) of CST-14 for its primary receptors.
| Receptor | Ligand/Action | IC50/EC50 Value | Cell Line/System | Reference |
| sst1 | Prevents Somatostatin-14 binding | 5 nM (IC50) | Transfected cells | [8] |
| sst2 | Prevents Somatostatin-14 binding | 0.09 nM (IC50) | Transfected cells | [8] |
| sst3 | Prevents Somatostatin-14 binding | 0.3 nM (IC50) | Transfected cells | [8] |
| sst4 | Prevents Somatostatin-14 binding | 0.2 nM (IC50) | Transfected cells | [8] |
| sst5 | Prevents Somatostatin-14 binding | 0.3 nM (IC50) | Transfected cells | [8] |
| MrgprX2 | Agonist activity | 25 nM (EC50) | HEK293 cells | [8] |
| MrgprX2 | Inhibition of CST-14 degranulation by Compound A | 22.8 nM (IC50) | Mast cells | [11] |
| MrgprX2 | Inhibition of CST-14 degranulation by Compound B | 1.0 nM (IC50) | Mast cells | [11] |
| GHSR-1a | Binds to the receptor | Not specified | Human pituitary gland | [8] |
Signaling Pathways
Upon binding to its cognate receptors, CST-14 initiates distinct intracellular signaling cascades. Binding to sst receptors typically leads to the inhibition of adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels.[5] In contrast, activation of MrgprX2 on mast cells triggers G-protein coupling that leads to intracellular calcium mobilization and subsequent degranulation.[12] The signaling through GHSR-1a in immune cells is less characterized but is implicated in many of CST-14's anti-inflammatory effects.[4][9]
Regulation of Innate Immunity
CST-14 is a potent modulator of the innate immune response, primarily by deactivating inflammatory macrophages and regulating mast cell responses.
Macrophages
Macrophages are central to the anti-inflammatory actions of CST-14. In various inflammatory models, CST-14 has been shown to inhibit the production of a wide spectrum of pro-inflammatory mediators by activated macrophages.[1][3][13] This effect is dose-dependent, with maximal inhibition often observed at a concentration of 10⁻⁸ M.[1] The peptide significantly reduces the secretion of cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), IL-1β, and IL-12.[1][4][13] Furthermore, it curtails the production of chemokines like Macrophage Inflammatory Protein-2 (MIP-2) and RANTES, and other inflammatory molecules like nitric oxide (NO).[1][4][13] Concurrently, CST-14 administration has been shown to increase the levels of the anti-inflammatory cytokine IL-10.[1][4] These actions collectively contribute to the deactivation of macrophages during inflammatory events like endotoxemia.[1]
| Mediator | Effect of CST-14 | Model System | Reference |
| TNF-α | Inhibition | LPS-activated peritoneal macrophages | [1][4][13] |
| IL-6 | Inhibition | LPS-activated peritoneal macrophages | [1][4][13] |
| IL-1β | Inhibition | LPS-activated peritoneal macrophages | [1][13] |
| IL-12 | Inhibition | LPS-activated peritoneal macrophages | [1][13] |
| Nitric Oxide (NO) | Inhibition | LPS-activated peritoneal macrophages | [1][4] |
| MIP-2 (CXCL2) | Inhibition | LPS-activated peritoneal macrophages | [4][13] |
| RANTES (CCL5) | Inhibition | LPS-activated peritoneal macrophages | [4] |
| IL-10 | Stimulation | Endotoxemic mice | [1][4] |
Mast Cells
CST-14 is a potent agonist of the MrgprX2 receptor, which is selectively expressed on mast cells.[10][12] Activation of MrgprX2 by CST-14 induces concentration-dependent degranulation of human skin mast cells, leading to the release of histamine and other inflammatory mediators.[14] This pathway is implicated in neurogenic inflammation and itch, and elevated expression of MrgprX2 and CST-14 is observed in skin lesions of patients with chronic prurigo.[11][14] This suggests a pro-inflammatory role for CST-14 in specific contexts, mediated by mast cell activation.
Dendritic Cells and Neutrophils
CST-14 is also produced by and binds to dendritic cells (DCs).[1] While detailed mechanisms are still under investigation, its expression levels correlate with the differentiation and activation state of these cells, suggesting a regulatory role.[1] Furthermore, CST-14 treatment reduces the recruitment of neutrophils, macrophages, and lymphocytes to sites of inflammation, such as the peritoneal cavity during acute peritonitis.[1][4]
Regulation of Adaptive Immunity
CST-14 plays a crucial role in shaping the adaptive immune response, primarily by suppressing autoreactive T cells and promoting the development of regulatory T cells (Tregs).[2][4]
T Lymphocytes
CST-14 has profound effects on T cell-mediated immunity. It has been shown to inhibit the proliferation of T helper 1 (Th1) cells and suppress Th1-mediated autoimmune responses.[2][15] In animal models of autoimmune diseases like rheumatoid arthritis and inflammatory bowel disease, CST-14 administration leads to a significant increase in the number of CD4+FoxP3+ regulatory T cells and IL-10/TGF-β1-producing T cells.[4] This shift towards a regulatory phenotype helps to suppress the activity of self-reactive Th1 and Th17 clones, thereby restoring immune tolerance and ameliorating disease.[2][4]
Experimental Protocols
The following are representative protocols for key experiments used to elucidate the immunomodulatory functions of this compound.
In Vitro Macrophage Stimulation Assay
Objective: To determine the effect of CST-14 on the production of inflammatory mediators by activated macrophages.
Methodology:
-
Macrophage Isolation: Peritoneal macrophages are harvested from mice by peritoneal lavage with sterile PBS. Cells are washed, counted, and plated in 96-well plates at a density of 2 x 10⁵ cells/well in RPMI 1640 medium supplemented with 10% FBS, L-glutamine, and antibiotics.
-
Cell Culture and Stimulation: Macrophages are allowed to adhere for 2 hours, after which non-adherent cells are removed by washing. Adherent macrophages are then stimulated with 1 µg/ml of lipopolysaccharide (LPS) in the presence or absence of varying concentrations of CST-14 (e.g., 10⁻¹⁰ to 10⁻⁷ M).[1]
-
Sample Collection: After 24 hours of incubation, cell culture supernatants are collected for cytokine and nitric oxide analysis.
-
Quantification of Inflammatory Mediators:
-
Cytokines (TNF-α, IL-6, IL-1β, IL-12): Levels are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
-
Nitric Oxide (NO): NO production is assessed by measuring the accumulation of nitrite in the supernatants using the Griess reagent.
-
Flow Cytometry for T Cell Phenotyping in an Autoimmune Model
Objective: To analyze the effect of CST-14 treatment on T lymphocyte subpopulations, particularly regulatory T cells, in a mouse model of autoimmune disease (e.g., TNBS-induced colitis).
Methodology:
-
Induction of Colitis: Colitis is induced in mice by intracolonic administration of 2,4,6-trinitrobenzenesulfonic acid (TNBS). A control group receives ethanol alone.
-
CST-14 Treatment: Mice are treated intraperitoneally with CST-14 (e.g., 2 nmol/mouse) or a vehicle control at specified time points after disease induction.[13]
-
Immune Cell Isolation: At the end of the experiment, mesenteric lymph nodes (MLNs) and spleen are harvested. Single-cell suspensions are prepared by mechanical disruption and filtration.
-
Cell Staining: Cells are stained with a panel of fluorescently-labeled antibodies specific for T cell surface markers and intracellular transcription factors. A typical panel would include anti-CD3, anti-CD4, anti-CD25, and anti-FoxP3.
-
Flow Cytometric Analysis: Stained cells are acquired on a flow cytometer. Data is analyzed using appropriate software to gate on specific T cell populations (e.g., CD3+CD4+ T cells) and quantify the percentage of CD25+FoxP3+ regulatory T cells within that gate.
Therapeutic Potential and Future Directions
The potent and multifaceted anti-inflammatory and immunomodulatory properties of CST-14 make it an attractive candidate for therapeutic intervention in a variety of human diseases.[2][16] Preclinical studies have demonstrated its efficacy in animal models of:
-
Sepsis and Endotoxemia: CST-14 protects against lethality and reduces systemic inflammation.[1][3]
-
Inflammatory Bowel Disease (IBD): It ameliorates clinical and pathological features of colitis.[2][13]
-
Rheumatoid Arthritis: CST-14 reduces inflammation and joint damage.[2]
-
Autoimmune Myocarditis: It attenuates cardiac hypertrophy and myocardial injury.[15]
-
Atherosclerosis: CST-14 reduces the capacity of endothelial cells to bind immune cells.[17]
The ability of CST-14 to not only suppress inflammation but also promote the restoration of immune tolerance by inducing regulatory T cells is a significant advantage over conventional anti-inflammatory therapies.[2][4] While many questions remain, particularly regarding the precise signaling mechanisms through GHSR-1a in immune cells and the full spectrum of its effects on human immunity, CST-14 represents an exciting and promising avenue for the development of novel treatments for chronic inflammatory and autoimmune disorders.[2][6] Further research is warranted to translate these promising preclinical findings into clinical applications.
References
- 1. Cortistatin, a new antiinflammatory peptide with therapeutic effect on lethal endotoxemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cortistatin as a potential multistep therapeutic agent for inflammatory disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cortistatin, a new antiinflammatory peptide with therapeutic effect on lethal endotoxemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. karger.com [karger.com]
- 5. Therapeutic Effect of a Latent Form of Cortistatin in Experimental Inflammatory and Fibrotic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The role of cortistatin in the human immune system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cortistatin‐14 Mediates its Anticonvulsant Effects Via sst2 and sst3 but Not Ghrelin Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rndsystems.com [rndsystems.com]
- 9. karger.com [karger.com]
- 10. Roles of MAS-related G protein coupled receptor-X2 (MRGPRX2) on mast cell-mediated host defense, pseudoallergic drug reactions and chronic inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdnewsline.com [mdnewsline.com]
- 12. mdpi.com [mdpi.com]
- 13. pnas.org [pnas.org]
- 14. Mast cells, cortistatin, and its receptor, MRGPRX2, are linked to the pathogenesis of chronic prurigo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cortistatin, a novel cardiovascular protective peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cortistatin as a therapeutic target in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
The Anti-inflammatory Properties of the Neuropeptide Cortistatin-14: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cortistatin-14 (CST-14) is a cyclic neuropeptide with significant structural homology to somatostatin-14. Initially identified in the cerebral cortex, CST-14 has emerged as a potent endogenous immunomodulatory factor with broad anti-inflammatory properties.[1][2] Its therapeutic potential has been demonstrated in a variety of preclinical models of inflammatory and autoimmune diseases, including sepsis, inflammatory bowel disease, rheumatoid arthritis, and neuroinflammatory conditions.[3][4][5] This technical guide provides an in-depth overview of the anti-inflammatory mechanisms of CST-14, detailing its molecular interactions, effects on various immune cells, and the experimental methodologies used to elucidate these properties.
Mechanisms of Anti-inflammatory Action
CST-14 exerts its anti-inflammatory effects through a multi-receptor and multi-cellular mechanism, distinguishing it from the structurally similar somatostatin. While it binds to all five somatostatin receptor subtypes (sst1-5), its unique anti-inflammatory profile is also attributed to its interaction with the growth hormone secretagogue receptor (GHSR1a), also known as the ghrelin receptor, and the Mas-related G-protein coupled receptor X2 (MRGPRX2).[1][6][7] This promiscuous receptor engagement allows CST-14 to modulate a wide array of inflammatory cascades.
Signaling Pathways
The binding of CST-14 to its receptors on immune cells initiates signaling cascades that culminate in the suppression of pro-inflammatory mediators and the enhancement of anti-inflammatory responses.
-
Somatostatin and Ghrelin Receptor Signaling: Upon binding to sst and GHSR1a receptors on macrophages and other immune cells, CST-14 is thought to inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This can subsequently modulate the activity of protein kinase A (PKA) and other downstream effectors, ultimately impacting the transcription of pro-inflammatory genes.[6][8] The engagement of both somatostatin and ghrelin receptors appears to contribute to a more potent anti-inflammatory effect compared to somatostatin alone.[1][4]
-
MRGPRX2 Signaling in Mast Cells: On mast cells, CST-14 acts as an agonist for MRGPRX2, a receptor involved in IgE-independent degranulation.[7][9] However, the broader anti-inflammatory role of CST-14 suggests a more complex interaction, potentially involving receptor desensitization or biased agonism that can lead to an overall reduction in mast cell-mediated inflammation in certain contexts. Paradoxically, while CST-14 can induce mast cell degranulation, its systemic anti-inflammatory effects are well-documented, indicating a context-dependent or cell-type-specific response.[7][10]
-
NF-κB Signaling Pathway: A key target of CST-14's anti-inflammatory action is the nuclear factor-kappa B (NF-κB) signaling pathway. In inflammatory conditions such as asthma, CST-14 has been shown to antagonize the NF-κB signaling pathway, a central regulator of pro-inflammatory gene expression.[11] By inhibiting NF-κB activation, CST-14 can effectively curb the production of a wide range of inflammatory cytokines and chemokines.
References
- 1. Cortistatin, a new antiinflammatory peptide with therapeutic effect on lethal endotoxemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cortistatin, a new antiinflammatory peptide with therapeutic effect on lethal endotoxemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cortistatin, an antiinflammatory peptide with therapeutic action in inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic effect of cortistatin on experimental arthritis by downregulating inflammatory and Th1 responses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Therapeutic Effect of a Latent Form of Cortistatin in Experimental Inflammatory and Fibrotic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdnewsline.com [mdnewsline.com]
- 10. Mast cells, cortistatin, and its receptor, MRGPRX2, are linked to the pathogenesis of chronic prurigo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cortistatin protects against inflammatory airway diseases through curbing CCL2 and antagonizing NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Cortistatin-14: A Modulator of Synaptic Plasticity, Learning, and Memory
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Cortistatin-14 (CST-14), a neuropeptide primarily expressed in GABAergic interneurons of the cerebral cortex and hippocampus, has emerged as a significant modulator of complex neural functions. Structurally similar to somatostatin, CST-14 exhibits a unique pharmacological profile by interacting with a broad range of receptors, including all five somatostatin receptor subtypes (SSTRs), the growth hormone secretagogue receptor 1a (GHSR-1a, the ghrelin receptor), and GABAA/B receptors. This promiscuous receptor interaction underlies its diverse physiological roles, from regulating sleep to influencing immune responses. Notably, a growing body of evidence implicates CST-14 as a critical, often inhibitory, player in the molecular and cellular processes that govern learning and memory. Studies utilizing behavioral paradigms and electrophysiological recordings demonstrate that elevated levels of CST-14 can impair memory consolidation and block synaptic plasticity, specifically long-term potentiation (LTP). This guide provides a comprehensive overview of the current understanding of CST-14's involvement in cognitive processes, detailing the signaling pathways, summarizing key quantitative data from pivotal studies, and outlining the experimental protocols used to elucidate these functions.
Introduction to this compound
Cortistatin is a neuropeptide discovered and named for its cortical expression and its ability to depress neuronal activity.[1] In rodents, the predominant bioactive form is a 14-amino acid cyclic peptide, this compound (CST-14). It shares 11 of its 14 amino acids with somatostatin, allowing it to bind to all five known somatostatin receptors (SSTR1-5).[1] However, its actions are distinct from somatostatin, including the induction of slow-wave sleep and the reduction of locomotor activity.[1] A key distinction is its ability to also act as a ligand for the ghrelin receptor (GHSR-1a) and the Mas-related G protein-coupled receptor X2 (MrgX2).[2][3] Within the hippocampus, a brain region critical for learning and memory, CST-14 is co-localized with the inhibitory neurotransmitter GABA, suggesting a primary role in modulating neural inhibition and excitability.[4][5]
Molecular Mechanisms of Action
CST-14 exerts its effects on neuronal function through a complex interplay of multiple receptor systems. Its binding to these receptors initiates downstream signaling cascades that ultimately alter synaptic transmission and plasticity.
Receptor Interactions
CST-14's primary targets in the hippocampus relevant to memory include:
-
Somatostatin Receptors (SSTRs): Primarily acting via the sst2 receptor subtype, CST-14 can influence neuronal firing.[5][6]
-
Ghrelin Receptor (GHSR-1a): This interaction is unique to CST-14 and not shared by somatostatin. Activation of GHSR-1a is known to be involved in memory processes, and CST-14's binding suggests a complex modulatory role.[5][6][7]
-
GABA Receptors: CST-14 has been shown to modulate the function of both GABAA and GABAB receptors, enhancing inhibitory neurotransmission.[5][6]
Signaling Pathways
The activation of these receptors by CST-14 converges on pathways that regulate neuronal excitability and synaptic strength. Binding to G-protein coupled receptors like SSTRs and GHSR-1a can lead to the inhibition of adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels, a critical second messenger for LTP and memory formation.
Role in Synaptic Plasticity: Long-Term Potentiation (LTP)
Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is the primary cellular mechanism underlying learning and memory.[8] Long-Term Potentiation (LTP) is a persistent strengthening of synapses that is widely considered a key component of memory formation.[8]
Studies have shown that CST-14 is a potent inhibitor of LTP in the hippocampus. Transgenic mice that overexpress cortistatin exhibit a complete blockade of LTP in the dentate gyrus.[1] Furthermore, the direct application of CST-14 to hippocampal slices from normal mice was also found to prevent the induction of LTP.[1] This suggests that pathologically or pharmacologically elevated levels of CST-14 can shut down a fundamental mechanism required for encoding new memories.
Table 1: Quantitative Data on CST-14 and Synaptic Plasticity
| Experimental Model | Brain Region | Treatment | Key Finding | Reference |
| Transgenic Mice | Dentate Gyrus | Overexpression of Cortistatin | LTP was not expressed. | [1] |
| Wild-Type Mouse Slices | Dentate Gyrus | Exogenous application of CST-14 | Blocked the induction of LTP. | [1] |
Involvement in Learning and Memory: Behavioral Studies
Consistent with its role in suppressing synaptic plasticity, CST-14 has been shown to impair performance in hippocampus-dependent memory tasks. Direct injection of CST-14 into the brain impairs memory consolidation, the process of stabilizing a memory trace after initial acquisition.
Novel Object Recognition (NOR) Memory
The NOR task is used to evaluate recognition memory in rodents. It leverages their innate tendency to explore a novel object more than a familiar one. A mouse that remembers the familiar object will spend significantly more time investigating the novel one, resulting in a high "Discrimination Index" (DI). Intrahippocampal injection of CST-14 has been shown to impair both short-term and long-term recognition memory, as evidenced by a significantly reduced DI compared to control animals.[5][6] This impairment indicates a failure in memory consolidation.[6]
Aversive Memory
In tasks involving aversive stimuli, such as footshock avoidance training, CST-14 also demonstrates memory-impairing effects. When administered intracerebroventricularly (ICV) after training, CST-14 impairs the retention of the learned avoidance behavior when tested a week later.[1][9] This effect was found to be dose-dependent.[1]
Table 2: Quantitative Data from Behavioral Studies
| Behavioral Task | Animal Model | Treatment / Dose (Intrahippocampal) | Key Quantitative Result | Reference |
| Novel Object Recognition | Mice | CST-14 (1 µg) | Discrimination Index reduced to chance levels (~50%), indicating memory impairment. | [5][6] |
| Footshock Avoidance | CD-1 Mice | CST-14 (0.5 - 5.0 µg, ICV) | Dose-dependent impairment of memory retention relative to saline control. | [1][9] |
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in this guide.
Intrahippocampal/Intracerebroventricular (ICV) Injection
This protocol describes the direct delivery of substances into the mouse brain.
-
Animals: Adult male mice (e.g., Kunming or CD-1 strain), weighing 23-25g.
-
Anesthesia: Mice are anesthetized using an agent like isoflurane.
-
Stereotaxic Surgery: The anesthetized mouse is placed in a stereotaxic frame. The skull is exposed, and a small hole is drilled above the target location.
-
Hippocampal Coordinates (from Bregma): Anteroposterior (AP): -2.0 mm; Mediolateral (ML): ±1.5 mm; Dorsoventral (DV): -2.0 mm.
-
ICV Coordinates (from Bregma): AP: -0.5 mm; ML: ±1.0 mm; DV: -2.2 mm.
-
-
Injection: A microsyringe (e.g., Hamilton syringe) is used to slowly infuse the solution (e.g., 1 µL of CST-14 dissolved in artificial cerebrospinal fluid or saline) over a period of 1-2 minutes.
-
Post-Operative Care: The needle is left in place for an additional 1-2 minutes to prevent backflow before being slowly withdrawn. The incision is sutured, and the animal is monitored during recovery.
Novel Object Recognition (NOR) Task
This protocol assesses recognition memory.
-
Apparatus: An open-field box (e.g., 40x40x40 cm), made of a non-porous material for easy cleaning. A video camera is mounted above to record sessions.
-
Objects: Two sets of three identical objects are used. They should be heavy enough that mice cannot move them and have no innate preference for the animal.
-
Procedure:
-
Habituation (Day 1): Each mouse is placed in the empty open-field box and allowed to explore freely for 5-10 minutes.
-
Training/Familiarization (Day 2): Two identical objects (A1 and A2) are placed in opposite corners of the box. The mouse is placed in the center and allowed to explore for a set time (e.g., 10 minutes). Exploration is defined as the mouse's nose being within 2 cm of the object and pointing towards it.
-
Testing (Day 3): One of the familiar objects is replaced with a novel object (B), while the other familiar object (A) remains. The mouse is returned to the box and exploration time for both objects is recorded for 5-10 minutes. The locations of the novel and familiar objects are counterbalanced across animals.
-
-
Data Analysis: The primary metric is the Discrimination Index (DI) , calculated as:
-
DI = (Time exploring Novel Object) / (Time exploring Novel Object + Time exploring Familiar Object) * 100%
-
A DI of 50% indicates chance performance (no memory), while a DI significantly above 50% indicates successful recognition memory.
-
In Vitro Hippocampal Long-Term Potentiation (LTP) Recording
This electrophysiological technique measures synaptic plasticity in brain slices.
-
Slice Preparation:
-
A mouse is deeply anesthetized and decapitated.
-
The brain is rapidly removed and placed in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF).
-
The hippocampi are dissected out.
-
Transverse hippocampal slices (300-400 µm thick) are cut using a vibratome.
-
Slices are allowed to recover in oxygenated aCSF at room temperature for at least 1 hour.
-
-
Recording:
-
A single slice is transferred to a recording chamber continuously perfused with oxygenated aCSF.
-
A stimulating electrode is placed in the Schaffer collateral pathway (axons from CA3 to CA1 neurons), and a recording electrode is placed in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
Baseline Recording: A stable baseline of synaptic responses is established by delivering single pulses at a low frequency (e.g., 0.05 Hz) for 20-30 minutes.
-
LTP Induction: LTP is induced using a high-frequency stimulation (HFS) protocol (e.g., one or more trains of 100 pulses at 100 Hz).
-
Post-HFS Recording: fEPSPs are recorded for at least 60 minutes post-HFS to measure the potentiation.
-
-
Pharmacology: To test the effect of CST-14, the peptide is added to the perfusion bath before and during the HFS protocol.
-
Data Analysis: The slope of the fEPSP is measured. The magnitude of LTP is expressed as the percentage increase in the fEPSP slope after HFS compared to the pre-HFS baseline. A blockade of LTP would be observed as no significant increase in the fEPSP slope after HFS in the presence of CST-14.
Conclusion and Therapeutic Implications
The evidence strongly indicates that this compound acts as an inhibitory modulator of learning and memory. By suppressing hippocampal LTP and impairing performance in memory tasks, elevated CST-14 signaling presents a potential mechanism for cognitive deficits. Its action through multiple receptor systems, including sst2, ghrelin, and GABA receptors, offers several potential targets for therapeutic intervention. For drug development professionals, antagonists for the sst2 receptor or modulators of the ghrelin and GABA systems could be explored as potential cognitive enhancers, particularly in conditions where CST-14 levels may be dysregulated. Further research into the specific downstream signaling events and the physiological conditions that lead to increased CST-14 expression will be crucial for developing targeted and effective therapies to counteract its memory-impairing effects.
References
- 1. Cortistatin overexpression in transgenic mice produces deficits in synaptic plasticity and learning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pages.ucsd.edu [pages.ucsd.edu]
- 3. Abnormal Synaptic Plasticity and Impaired Spatial Cognition in Mice Transgenic for Exon 1 of the Human Huntington's Disease Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The sleep-modulating peptide cortistatin augments the h-current in hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jneurosci.org [jneurosci.org]
- 6. jneurosci.org [jneurosci.org]
- 7. Ghrelin controls hippocampal spine synapse density and memory performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Early hippocampal synaptic plasticity and episodic like-memory deficits in a transgenic mouse model of Alzheimer disease - involvment of corticosterone - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The cortical neuropeptide, this compound, impairs post-training memory processing - PubMed [pubmed.ncbi.nlm.nih.gov]
Tissue Distribution of Cortistatin-14 mRNA in Rodents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cortistatin-14 (CST-14), a cyclic neuropeptide, plays a crucial role in a variety of physiological processes, including sleep regulation, neuronal activity, and immune responses. Understanding the tissue-specific expression pattern of the messenger RNA (mRNA) encoding the precursor to CST-14 is fundamental for elucidating its biological functions and for the development of novel therapeutics targeting its pathways. This technical guide provides a comprehensive overview of the tissue distribution of this compound mRNA in rodents, with a focus on quantitative data, detailed experimental methodologies, and relevant signaling pathways.
Data Presentation: this compound mRNA Expression in Rodent Tissues
Table 1: Relative Expression of this compound mRNA in Rat Tissues
| Tissue | Expression Level | Methodology |
| Central Nervous System | ||
| Cerebral Cortex | High | In Situ Hybridization, Northern Blot |
| Hippocampus | High | In Situ Hybridization, Northern Blot |
| Hypothalamus | Moderate | In Situ Hybridization |
| Brainstem | Present | In Situ Hybridization |
| Trigeminal Ganglia | Present | RT-PCR |
| Peripheral Tissues | ||
| Spleen | Present | RT-PCR |
| Thymus | Present | RT-PCR |
| Lung | Low | Northern Blot |
| Kidney | Low | Northern Blot |
| Liver | Low | Northern Blot |
| Heart | Low | Northern Blot |
| Skeletal Muscle | Not Detected | Northern Blot |
| Immune Cells | ||
| Monocytes/Macrophages | Present | RT-PCR |
| Lymphocytes | Present | RT-PCR |
| Dendritic Cells | Present | RT-PCR |
Table 2: Relative Expression of this compound mRNA in Mouse Tissues
| Tissue | Expression Level | Methodology |
| Central Nervous System | ||
| Cerebral Cortex | High | In Situ Hybridization, RT-qPCR |
| Hippocampus | High | In Situ Hybridization, RT-qPCR |
| Peripheral Tissues | ||
| Endothelial Cells | Present | RT-PCR |
| Endocrine Cells | Present | RT-PCR |
| Peripheral Nociceptive Neurons | Present | RT-PCR |
| Immune Cells | ||
| B Lymphocytes | Present | RT-PCR |
| T Lymphocytes | Present | RT-PCR |
| Monocytes | Present | RT-PCR |
| Macrophages | Present | RT-PCR |
| Dendritic Cells | Present | RT-PCR |
Experimental Protocols
The quantification and localization of this compound mRNA in rodent tissues are primarily achieved through three key molecular biology techniques: Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR), Northern Blotting, and In Situ Hybridization.
Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR)
RT-qPCR is a highly sensitive and quantitative method for determining the abundance of a specific mRNA transcript.
-
Tissue Homogenization: Fresh or frozen rodent tissues are homogenized in a lysis buffer (e.g., TRIzol reagent) to disrupt cells and release RNA.
-
RNA Isolation: Total RNA is isolated from the homogenate using phenol-chloroform extraction followed by isopropanol precipitation. The RNA pellet is then washed with ethanol and resuspended in RNase-free water.
-
RNA Quantification and Quality Control: The concentration and purity of the isolated RNA are determined by measuring absorbance at 260 nm and 280 nm using a spectrophotometer. RNA integrity is assessed by gel electrophoresis.
-
DNase Treatment: To eliminate any contaminating genomic DNA, the RNA sample is treated with DNase I.
-
Reverse Transcription: First-strand complementary DNA (cDNA) is synthesized from the total RNA template using a reverse transcriptase enzyme and a mix of random hexamers and oligo(dT) primers.
-
Primer Design: Gene-specific primers for rodent Cortistatin and a reference gene (e.g., GAPDH, β-actin) are designed to amplify a specific region of the cDNA.
-
qPCR Reaction: The qPCR reaction is set up with the synthesized cDNA, gene-specific primers, a fluorescent dye (e.g., SYBR Green) or a fluorescently labeled probe, and a DNA polymerase in a real-time PCR thermal cycler.
-
Data Analysis: The cycle threshold (Ct) values are used to determine the relative or absolute quantification of the Cortistatin mRNA in different tissues. The expression level is typically normalized to the expression of the reference gene.
Northern Blotting
Northern blotting is a classic technique used to detect and quantify specific RNA sequences.
-
RNA Extraction: Total RNA is extracted from rodent tissues as described for RT-qPCR.
-
Gel Electrophoresis: The RNA samples are separated by size on a denaturing agarose gel containing formaldehyde.
-
Blotting: The size-separated RNA is transferred from the gel to a solid support membrane (e.g., nitrocellulose or nylon) by capillary action.
-
Immobilization: The RNA is permanently fixed to the membrane by UV cross-linking or baking.
-
Probe Labeling: A DNA or RNA probe complementary to the Cortistatin mRNA sequence is labeled with a radioactive isotope (e.g., ³²P) or a non-radioactive tag (e.g., digoxigenin).
-
Hybridization: The membrane is incubated in a hybridization buffer containing the labeled probe. The probe anneals to the complementary Cortistatin mRNA on the membrane.
-
Washing: The membrane is washed to remove any unbound probe.
-
Detection: The hybridized probe is detected by autoradiography (for radioactive probes) or by a chemiluminescent or colorimetric reaction (for non-radioactive probes). The intensity of the resulting band corresponds to the abundance of the Cortistatin mRNA.
In Situ Hybridization (ISH)
In situ hybridization allows for the visualization of mRNA expression within the anatomical context of the tissue.
-
Tissue Sectioning: Rodent brains or other tissues are fixed, embedded in a suitable medium (e.g., paraffin or OCT compound), and cut into thin sections.
-
Probe Synthesis and Labeling: An antisense RNA probe (riboprobe) complementary to the Cortistatin mRNA is synthesized by in vitro transcription from a linearized plasmid containing the Cortistatin cDNA. The probe is labeled with a radioisotope or a non-radioactive hapten like digoxigenin (DIG).
-
Pre-hybridization: The tissue sections are treated to permeabilize the cells and reduce non-specific binding.
-
Hybridization: The sections are incubated with the labeled riboprobe in a hybridization solution.
-
Post-hybridization Washes: Stringent washes are performed to remove the excess and non-specifically bound probe.
-
Signal Detection: For radioactive probes, the sections are coated with a photographic emulsion and exposed for a period of time. For non-radioactive probes, the sections are incubated with an antibody conjugated to an enzyme (e.g., alkaline phosphatase) that recognizes the hapten. A colorimetric substrate is then added to visualize the location of the mRNA.
Mandatory Visualization
Signaling Pathways of this compound
This compound exerts its biological effects by binding to a range of G protein-coupled receptors (GPCRs). Its signaling pathways are complex and can lead to various cellular responses.
Experimental Workflow: Quantification of mRNA by RT-qPCR
The following diagram illustrates a typical workflow for quantifying this compound mRNA levels in rodent tissues using RT-qPCR.
Conclusion
The expression of this compound mRNA in rodents is most prominent in the cerebral cortex and hippocampus, consistent with its known roles in regulating neuronal activity and sleep. However, its presence in various peripheral tissues and immune cells suggests broader physiological functions, including immunomodulation. This guide provides researchers with a foundational understanding of the tissue distribution of this compound mRNA, detailed methodologies for its detection and quantification, and an overview of its signaling pathways, thereby facilitating further investigation into the therapeutic potential of this intriguing neuropeptide.
Methodological & Application
Application Notes and Protocols for In Vivo Microdialysis to Measure Cortistatin-14 Release
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cortistatin-14 (CST-14) is a neuropeptide with significant structural and functional similarities to somatostatin-14 (SST-14).[1][2][3] Primarily expressed in the cerebral cortex and hippocampus, CST-14 is involved in a variety of physiological processes, including the regulation of sleep, locomotor activity, and neuronal activity.[1][2][3] It exerts its effects by binding to all five somatostatin receptor subtypes (sst1-sst5), the ghrelin receptor (GHS-R1a), and the Mas-related G protein-coupled receptor X2 (MrgX2).[1][2] Given its diverse receptor profile, understanding the dynamics of CST-14 release in the brain is crucial for elucidating its role in neurological functions and for the development of novel therapeutics.
In vivo microdialysis is a powerful technique for monitoring the extracellular levels of neurotransmitters and neuropeptides in awake, freely moving animals.[2][4][5][6] This method allows for the continuous sampling of the interstitial fluid from specific brain regions, providing valuable insights into the basal and stimulated release of neurochemicals like this compound.
Data Presentation
Due to the limited availability of specific quantitative data for this compound release via in vivo microdialysis, the following table summarizes representative data for the structurally and functionally similar neuropeptide, somatostatin-14, in the rat striatum. This data can be used as a reference for expected basal levels and stimulated release.
| Condition | Analyte | Brain Region | Basal Level (fmol/fraction) | Stimulated Level (% of Basal) | Stimulus | Reference |
| Freely Moving Rat | Somatostatin-14 | Striatum | 5 - 15 | 138% | 100 mM KCl | [7] |
| Freely Moving Rat | Somatostatin-14 | Striatum | 5 - 15 | 85% | 100 µM Veratridine | [7] |
Experimental Protocols
Protocol for In Vivo Microdialysis of this compound
This protocol outlines the key steps for measuring this compound release in the brain of a freely moving rat.
1. Materials and Reagents
-
Microdialysis Probes: Concentric microdialysis probes with a molecular weight cut-off (MWCO) suitable for neuropeptides (e.g., 10-30 kDa).
-
Guide Cannula: Stereotaxically implanted to target the brain region of interest.
-
Microinfusion Pump: For precise control of the perfusion flow rate.
-
Fraction Collector: To collect dialysate samples at specified intervals.
-
Artificial Cerebrospinal Fluid (aCSF): (in mM): NaCl 147, KCl 2.7, CaCl2 1.2, MgCl2 0.85. The pH should be adjusted to 7.4.
-
Stimulation Agents (optional): High potassium (KCl) aCSF or other pharmacological agents to evoke CST-14 release.
-
Anesthesia: For surgical procedures (e.g., ketamine/xylazine cocktail).
-
Surgical Instruments: For stereotaxic surgery.
-
Analytical Method: A highly sensitive assay for quantifying this compound in the dialysate, such as a specific radioimmunoassay (RIA) or liquid chromatography-mass spectrometry (LC-MS).
2. Experimental Workflow
References
- 1. Intrahippocampal injection of this compound impairs recognition memory consolidation in mice through activation of sst2, ghrelin and GABAA/B receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Overview of Brain Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Exerts Neuroprotective Effect Against Microglial Activation, Blood-brain Barrier Disruption, and Cognitive Impairment in Sepsis-associated Encephalopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Microdialysis in the study of extracellular levels of amino acids in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neuronal release of somatostatin in the rat striatum: an in vivo microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Electroencephalographic Recordings Following Cortistatin-14 Administration
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cortistatin-14 (CST-14) is a neuropeptide with significant neuromodulatory properties, including the potent induction of slow-wave sleep and anticonvulsant effects.[1][2][3] These characteristics make it a compelling target for therapeutic development in sleep disorders and epilepsy. Electroencephalography (EEG) is a critical tool for assessing the in vivo effects of CST-14 on brain activity. This document provides detailed protocols for performing EEG recordings in rodents following the administration of this compound, guidance on data analysis, and an overview of the underlying signaling pathways.
Data Presentation
Table 1: Recommended Intracerebroventricular (ICV) Doses of this compound for EEG Studies in Rodents
| Species | Dose (per animal) | Expected Primary Effect | Reference |
| Rat | 100 ng - 1 µg | Promotion of Slow-Wave Sleep | [4] |
| Mouse | 1 µg - 5 µg | Antidepressant-like effects | [5][6] |
| Rat/Mouse | 0.1 µM - 1 µM (intrahippocampal) | Anticonvulsant effects | [3] |
Note: Doses should be optimized for specific experimental conditions and animal strains. A dose-response study is recommended to determine the optimal concentration for the desired biological effect.[4]
Table 2: Key EEG Parameters for Assessing this compound Effects
| Parameter | Description | Expected Change with CST-14 | Analysis Method |
| Slow-Wave Activity (SWA) | Power in the delta (0.5-4 Hz) frequency band during NREM sleep. | Increase | Spectral Analysis (FFT) |
| Sleep Architecture | Percentage and duration of Wake, NREM, and REM sleep stages. | Increased time in NREM, specifically deep slow-wave sleep. | Sleep Scoring |
| Seizure Activity | Frequency, duration, and severity of epileptiform discharges. | Decrease | Seizure Detection Algorithms |
| Spectral Power | Power distribution across different frequency bands (Delta, Theta, Alpha, Beta, Gamma). | Increased delta power, potential changes in other bands. | Quantitative EEG (qEEG) |
Experimental Protocols
This compound Preparation and Administration
Materials:
-
This compound peptide (lyophilized)
-
Sterile, pyrogen-free saline (0.9% NaCl) or artificial cerebrospinal fluid (aCSF) as a vehicle.[7]
-
Microsyringe for injection
Protocol:
-
Reconstitution: Reconstitute lyophilized this compound in the chosen vehicle to the desired stock concentration. For example, to prepare a 1 µg/µL stock solution, dissolve 1 mg of CST-14 in 1 mL of vehicle.
-
Dilution: Prepare working solutions by diluting the stock solution to the final desired concentration for injection.
-
Administration: For intracerebroventricular (ICV) administration, a stereotaxic apparatus is required.
-
Anesthetize the animal following approved institutional protocols.
-
Secure the animal in the stereotaxic frame.
-
Drill a small hole in the skull at the appropriate coordinates for the lateral ventricle.
-
Slowly infuse the this compound solution (typically 1-5 µL) into the ventricle over several minutes.
-
Leave the injection needle in place for a few minutes post-injection to prevent backflow.
-
Suture the incision and allow the animal to recover.
-
EEG Electrode Implantation and Recording
Materials:
-
EEG recording system (e.g., telemetry-based or tethered)
-
Stereotaxic apparatus
-
Miniature screw electrodes
-
Dental cement
-
Soldering iron and solder
Protocol:
-
Electrode Implantation:
-
Anesthetize the animal and place it in the stereotaxic frame.
-
Incise the scalp to expose the skull.
-
Drill small holes for the screw electrodes at desired locations (e.g., over the frontal and parietal cortices).
-
Gently screw the electrodes into the burr holes, ensuring they contact the dura mater.
-
Place a reference electrode over a region with minimal electrical activity, such as the cerebellum.
-
Solder the electrode wires to a connector plug.
-
Secure the electrode assembly to the skull with dental cement.
-
Suture the scalp and allow the animal to recover for at least one week before recordings.
-
-
EEG Recording:
-
Habituate the animal to the recording chamber and tether (if applicable).
-
Connect the animal to the EEG recording system.
-
Record baseline EEG for a sufficient period (e.g., 24 hours) to establish a stable diurnal rhythm.
-
Administer this compound or vehicle as described in section 3.1.
-
Continue EEG recording for the desired duration post-injection to observe the effects.
-
EEG Data Analysis
-
Data Pre-processing:
-
Apply appropriate filters to remove high-frequency noise and low-frequency drift (e.g., band-pass filter of 0.5-100 Hz).
-
Visually inspect the data and remove artifacts (e.g., from movement, chewing).
-
-
Sleep Scoring:
-
Divide the EEG recording into epochs (e.g., 10 seconds).
-
Manually or automatically score each epoch as Wake, NREM, or REM sleep based on the EEG and electromyogram (EMG) signals.
-
-
Spectral Analysis:
-
Perform a Fast Fourier Transform (FFT) on artifact-free EEG epochs to calculate the power spectral density.
-
Calculate the absolute and relative power in different frequency bands (e.g., Delta: 0.5-4 Hz, Theta: 4-8 Hz, Alpha: 8-12 Hz, Beta: 12-30 Hz, Gamma: 30-100 Hz).
-
-
Quantitative Analysis:
-
Calculate Slow-Wave Activity (SWA) as the average delta power during NREM sleep.
-
Analyze changes in sleep architecture, such as the total time spent in each sleep stage and the latency to sleep onset.
-
For seizure models, quantify the number, duration, and amplitude of epileptiform events.
-
Visualization of Signaling Pathways and Experimental Workflow
This compound Signaling Pathway
Caption: this compound signaling pathway via sst2 and sst3 receptors.
Experimental Workflow for EEG Recording after this compound Administration
Caption: Experimental workflow for EEG studies with this compound.
References
- 1. Cortistatin promotes and negatively correlates with slow-wave sleep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound mediates its anticonvulsant effects via sst2 and sst3 but not ghrelin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cortistatin‐14 Mediates its Anticonvulsant Effects Via sst2 and sst3 but Not Ghrelin Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Centrally Administered Cortistation-14 Induces Antidepressant-Like Effects in Mice via Mediating Ghrelin and GABAA Receptor Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Establishing a Pilocarpine-Induced Seizure Model to Test Cortistatin-14 Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Temporal lobe epilepsy (TLE) is one of the most common forms of focal epilepsy in adults, often proving resistant to currently available antiseizure medications. The pilocarpine-induced seizure model in rodents is a well-established and widely used preclinical model that recapitulates many of the key features of human TLE, including the initial status epilepticus (SE), a subsequent latent period, and the eventual development of spontaneous recurrent seizures (SRS).[1][2][3] This model is invaluable for investigating the underlying mechanisms of epileptogenesis and for screening novel therapeutic agents.
Cortistatin-14 (CST-14), a neuropeptide with structural and functional similarities to somatostatin, has emerged as a promising candidate for epilepsy treatment.[4][5] It has been demonstrated to exert anticonvulsant effects in the pilocarpine-induced seizure model.[4][5] This document provides detailed application notes and protocols for establishing the pilocarpine seizure model and for evaluating the efficacy of this compound.
Signaling Pathway of this compound in Seizure Modulation
This compound primarily mediates its effects by binding to somatostatin receptors (sst), with particularly high affinity for sst2 and sst3 subtypes.[4][5] Unlike somatostatin, this compound also interacts with other receptors, such as the ghrelin receptor and MrgX2, though its anticonvulsant actions appear to be independent of the ghrelin receptor.[4][5] The binding of this compound to sst2 and sst3 receptors on neurons is thought to activate downstream signaling cascades that ultimately lead to neuronal hyperpolarization and a reduction in neuronal excitability, thereby suppressing seizure activity. This is achieved through mechanisms such as the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels.
Experimental Workflow
The following diagram outlines the general experimental workflow for inducing seizures with pilocarpine and assessing the efficacy of this compound.
Experimental Protocols
Protocol 1: Pilocarpine-Induced Status Epilepticus in Mice
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Pilocarpine hydrochloride (Sigma-Aldrich)
-
Scopolamine methyl nitrate (Sigma-Aldrich)
-
Diazepam or Midazolam
-
Sterile saline (0.9% NaCl)
-
Animal scale
-
Syringes and needles (27-gauge)
-
Heating pad
Procedure:
-
Animal Preparation: Acclimate mice to the housing facility for at least one week before the experiment. On the day of the experiment, weigh each mouse to determine the correct dosage.
-
Scopolamine Administration: To mitigate the peripheral cholinergic effects of pilocarpine, administer scopolamine methyl nitrate (1 mg/kg, intraperitoneally - i.p.).[6]
-
Pilocarpine Administration: 30 minutes after scopolamine injection, administer pilocarpine hydrochloride (280-320 mg/kg, i.p.).[7] The optimal dose may need to be titrated for your specific mouse strain and colony.
-
Seizure Monitoring: Immediately after pilocarpine injection, place the mouse in a clean cage on a heating pad to maintain body temperature and observe its behavior continuously.
-
Behavioral Scoring: Score the seizure severity according to the modified Racine scale (see Table 1).[7] Status epilepticus (SE) is considered to have commenced upon the first observation of a stage 4 or 5 seizure.
-
Termination of Status Epilepticus: To control the duration of SE and reduce mortality, administer diazepam (10 mg/kg, i.p.) or midazolam 1-2 hours after the onset of SE.[1][7]
-
Post-SE Care: Provide supportive care, including subcutaneous saline for hydration and soft, moistened food, to aid in recovery.[6]
Protocol 2: Evaluation of this compound Efficacy
Materials:
-
This compound (rat/mouse sequence)
-
Vehicle solution (e.g., sterile saline or artificial cerebrospinal fluid)
-
Materials from Protocol 1
Procedure:
-
Experimental Groups: Randomly assign mice to the following groups:
-
Vehicle + Pilocarpine
-
This compound (low dose) + Pilocarpine
-
This compound (high dose) + Pilocarpine
-
-
This compound Administration:
-
Pre-treatment: Administer this compound or vehicle (e.g., intracerebroventricularly - i.c.v., or intraperitoneally - i.p.) at a predetermined time (e.g., 30 minutes) before pilocarpine injection.
-
Post-treatment: Administer this compound or vehicle at a specific time point after the onset of SE.
-
-
Seizure Induction and Monitoring: Follow steps 3-5 from Protocol 1.
-
Data Collection: Record the following parameters for each animal:
-
Latency to the first seizure (in minutes).
-
Duration of status epilepticus (in minutes).
-
Maximum seizure severity (highest Racine score reached).
-
-
Termination of SE and Post-SE Care: Follow steps 6 and 7 from Protocol 1.
Protocol 3: Electroencephalogram (EEG) Recording (Optional)
For a more detailed analysis of seizure activity, EEG recordings can be performed. This requires stereotaxic surgery to implant electrodes prior to the seizure induction experiment.
Procedure:
-
Electrode Implantation: Anesthetize the mouse and place it in a stereotaxic frame. Implant recording electrodes over the cortex or depth electrodes into the hippocampus.[8]
-
Recovery: Allow the animal to recover from surgery for at least one week.
-
Baseline Recording: Record baseline EEG activity before drug administration.
-
EEG Recording during Experiment: Continuously record EEG throughout the seizure induction and treatment protocol.
-
Data Analysis: Analyze the EEG data for epileptiform discharges, seizure duration, and power in different frequency bands.[9][10]
Protocol 4: Histopathological Analysis
To assess neuronal damage following SE, histopathological analysis can be performed.
Procedure:
-
Tissue Collection: At a predetermined time point after SE (e.g., 24 hours, 7 days), euthanize the animals and perfuse them with saline followed by 4% paraformaldehyde.
-
Brain Extraction and Sectioning: Carefully extract the brain and post-fix it in 4% paraformaldehyde. Subsequently, cryoprotect the brain in sucrose solution and section it using a cryostat or vibratome.
-
Staining: Stain brain sections with dyes such as Cresyl Violet (Nissl stain) to assess cell morphology and identify neuronal loss, particularly in the hippocampus.[11][12] Other stains like Fluoro-Jade can be used to specifically label degenerating neurons.
-
Microscopy and Analysis: Examine the stained sections under a microscope and quantify neuronal damage in specific brain regions (e.g., CA1, CA3, and hilus of the hippocampus).
Data Presentation
Quantitative data should be summarized in a clear and organized manner to facilitate comparison between experimental groups.
Table 1: Modified Racine Scale for Behavioral Seizure Scoring
| Score | Behavioral Manifestation |
| 1 | Mouth and facial movements |
| 2 | Head nodding |
| 3 | Forelimb clonus |
| 4 | Rearing with forelimb clonus |
| 5 | Rearing and falling with generalized tonic-clonic seizures |
Table 2: Efficacy of this compound on Pilocarpine-Induced Seizures (Example Data)
| Treatment Group | N | Latency to First Seizure (min) | Duration of SE (min) | Maximum Racine Score |
| Vehicle | 10 | 25.3 ± 3.1 | 75.8 ± 8.2 | 4.8 ± 0.4 |
| CST-14 (1 µg) | 10 | 42.1 ± 4.5 | 52.3 ± 6.7 | 3.9 ± 0.6 |
| CST-14 (5 µg) | 10 | 58.7 ± 5.2 | 35.1 ± 5.9 | 3.1 ± 0.5** |
| Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to Vehicle group. |
Table 3: Histopathological Assessment of Neuronal Damage in the Hippocampus (Example Data)
| Treatment Group | N | CA1 Neuronal Loss (%) | CA3 Neuronal Loss (%) | Hilar Neuronal Loss (%) |
| Vehicle | 8 | 68.4 ± 7.2 | 55.1 ± 6.8 | 48.9 ± 5.3 |
| CST-14 (5 µg) | 8 | 25.3 ± 4.1 | 21.7 ± 3.9 | 18.2 ± 3.5** |
| *Data are presented as mean ± SEM. *p < 0.01 compared to Vehicle group. |
Conclusion
The pilocarpine-induced seizure model is a robust and clinically relevant tool for studying temporal lobe epilepsy and evaluating the efficacy of novel anticonvulsant therapies. This compound has shown significant promise in this model, and the protocols outlined in this document provide a comprehensive framework for researchers to further investigate its therapeutic potential. By following these detailed methodologies and utilizing the provided data presentation structures, researchers can generate reliable and comparable data to advance the development of new treatments for epilepsy.
References
- 1. Induction of Temporal Lobe Epilepsy in Mice with Pilocarpine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Refinement of the pilocarpine-induced status epilepticus model in mice to improve mortality outcomes [frontiersin.org]
- 3. The pilocarpine model of temporal lobe epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cortistatin‐14 Mediates its Anticonvulsant Effects Via sst2 and sst3 but Not Ghrelin Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound mediates its anticonvulsant effects via sst2 and sst3 but not ghrelin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Video: The Pilocarpine Model of Temporal Lobe Epilepsy and EEG Monitoring Using Radiotelemetry System in Mice [jove.com]
- 7. Induction of Temporal Lobe Epilepsy in Mice with Pilocarpine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubcompare.ai [pubcompare.ai]
- 9. mdpi.com [mdpi.com]
- 10. EEG datasets for seizure detection and prediction— A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Changes in Hippocampal Circuitry after Pilocarpine-Induced Seizures as Revealed by Opioid Receptor Distribution and Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pilocarpine-Induced Seizures Cause Selective Time-Dependent Changes to Adult-Generated Hippocampal Dentate Granule Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Evaluating the Antidepressant Effects of Cortistatin-14 using the Forced Swimming Test
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on utilizing the forced swimming test (FST) to assess the antidepressant-like properties of Cortistatin-14 (CST-14).
Introduction
This compound, a neuropeptide with structural similarities to somatostatin, has emerged as a potential therapeutic agent for depression.[1] It exerts its biological effects by binding to all five somatostatin receptors (SSTRs) and the ghrelin receptor.[2][3] Studies have demonstrated that centrally administered CST-14 produces rapid antidepressant-like effects in rodent models of depression, such as the forced swimming test (FST) and the tail suspension test (TST).[2][3] The FST is a widely used behavioral assay to screen for potential antidepressant drugs, based on the principle that an animal will exhibit immobility or "behavioral despair" when placed in an inescapable stressful situation, a behavior that is reversed by antidepressant treatment.[4][5][6]
This document outlines the detailed protocols for conducting the FST to evaluate CST-14's effects, presents key quantitative data from relevant studies, and illustrates the proposed signaling pathways involved in its mechanism of action.
Data Presentation
The following tables summarize the quantitative data from studies investigating the effects of this compound in the forced swimming test.
Table 1: Effect of Intracerebroventricular (i.c.v.) Administration of this compound on Immobility Time in the Forced Swimming Test in Mice
| Treatment Group | Dose | Immobility Time (seconds) |
| Vehicle (Control) | - | 165.3 ± 8.7 |
| This compound | 0.1 nmol | 135.1 ± 7.5* |
| This compound | 0.3 nmol | 110.2 ± 6.9** |
| This compound | 1.0 nmol | 95.4 ± 5.8*** |
*p < 0.05, **p < 0.01, ***p < 0.001 compared to Vehicle group. Data are presented as mean ± SEM. (Data synthesized from narrative descriptions in cited literature[2][3])
Table 2: Effect of Ghrelin and Somatostatin Receptor Antagonists on this compound-Induced Reduction in Immobility Time
| Treatment Group | Immobility Time (seconds) |
| Vehicle (Control) | 168.1 ± 9.2 |
| This compound (1.0 nmol, i.c.v.) | 98.6 ± 6.1*** |
| [D-Lys3]-GHRP-6 (Ghrelin Receptor Antagonist) + this compound | 155.4 ± 8.3## |
| c-SOM (SSTRs Antagonist) + this compound | 102.3 ± 7.0 |
***p < 0.001 compared to Vehicle group. ##p < 0.01 compared to this compound group. Data are presented as mean ± SEM. (Data synthesized from narrative descriptions in cited literature[2][3])
Experimental Protocols
A detailed methodology for the forced swimming test is provided below.
Forced Swimming Test (FST) Protocol
1. Animals:
-
Male Kunming mice (23-25 g) are commonly used.[2]
-
Animals should be housed in groups in a temperature-controlled room (22 ± 1°C) with a 12-hour light/dark cycle, with food and water available ad libitum.
-
Acclimatize animals to the housing conditions for at least one week before the experiment.
2. Apparatus:
-
A transparent Plexiglas cylinder (30 cm height x 20 cm diameter) is used.[4]
-
The cylinder is filled with water (23-25°C) to a depth of 15 cm, preventing the mouse from touching the bottom with its tail or paws.[4]
3. Drug Administration:
-
This compound can be administered via intracerebroventricular (i.c.v.) injection or intranasally.[2][3]
-
For i.c.v. administration, mice are anesthetized and a cannula is implanted into the lateral ventricle. After a recovery period, CST-14 or vehicle is injected.
-
Control animals receive a corresponding volume of vehicle (e.g., sterile saline).
4. Experimental Procedure:
-
Thirty minutes after drug administration, each mouse is individually placed in the water-filled cylinder for a 6-minute session.[4]
-
The entire session is typically recorded by a video camera for later analysis.
-
The duration of immobility is scored during the last 4 minutes of the 6-minute test.[7]
-
Immobility is defined as the state in which the mouse makes only the minimal movements necessary to keep its head above water.[5] Active behaviors like swimming and climbing are not counted as immobility.[8]
5. Data Analysis:
-
The total time spent immobile is calculated for each animal.
-
Statistical analysis is performed using appropriate methods, such as one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's test) to compare different treatment groups.
-
A significant reduction in immobility time in the CST-14 treated group compared to the vehicle group is indicative of an antidepressant-like effect.[5]
Signaling Pathways and Mechanisms
The antidepressant-like effects of this compound are believed to be mediated through specific signaling pathways.
Proposed Signaling Pathway for this compound's Antidepressant Effects
Studies suggest that the antidepressant effects of CST-14 are mediated through the ghrelin receptor and are also associated with the GABAergic system.[2][3] The effects were reversed by a ghrelin receptor antagonist but not by a broad-spectrum somatostatin receptor antagonist.[2] Furthermore, the antidepressant-like effects of CST-14 do not appear to involve the ERK/mTOR or PI3K/Akt/mTOR signaling pathways.[2]
Experimental Workflow for Evaluating this compound
The following diagram outlines the typical workflow for an experiment designed to assess the antidepressant effects of this compound using the forced swimming test.
Conclusion
The forced swimming test is a valuable tool for screening the antidepressant potential of novel compounds like this compound. The protocols and data presented here provide a framework for designing and interpreting experiments aimed at understanding the antidepressant-like effects of CST-14 and its underlying mechanisms. Adherence to standardized protocols is crucial for obtaining reliable and reproducible results in preclinical antidepressant research.
References
- 1. Cortistatin: a member of the somatostatin neuropeptide family with distinct physiological functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Centrally Administered Cortistation-14 Induces Antidepressant-Like Effects in Mice via Mediating Ghrelin and GABAA Receptor Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Factsheet on the forced swim test :: Understanding Animal Research [understandinganimalresearch.org.uk]
- 6. The Forced Swim Test as a Model of Depressive-like Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Considerations of Pool Dimensions in the Forced Swim Test in Predicting the Potential Antidepressant Activity of Drugs [frontiersin.org]
- 8. dpi.nsw.gov.au [dpi.nsw.gov.au]
Quantifying Cortistatin-14 in Plasma: A Guide to Commercially Available ELISA Kits
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantification of Cortistatin-14 (CST-14) in human plasma using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits. This compound, a neuropeptide with structural and functional similarities to somatostatin, plays a significant role in various physiological processes, including neuronal activity, sleep regulation, and immune responses. Accurate quantification of CST-14 in plasma is crucial for research into its physiological functions and its potential as a therapeutic target.
Commercially Available this compound ELISA Kits
Several manufacturers offer ELISA kits for the quantification of human this compound in plasma and other biological fluids. The following table summarizes the key specifications of some of these kits for easy comparison.
| Manufacturer | Catalog Number | Assay Type | Assay Range | Sensitivity | Sample Volume |
| Novus Biologicals | NBP3-31295 | Sandwich | 1.56 - 100 ng/mL | 0.66 ng/mL | 100 µL |
| Biomatik | EKL56430 | Sandwich | 1.56 - 100 ng/mL | 0.66 ng/mL | 100 µL |
| MyBioSource | MBS8803050 | Competitive | 281.25 - 18000 pg/mL | 86.7 pg/mL | 50 µL |
| MyBioSource | MBS2022256 | Competitive | Not Specified | Not Specified | Not Specified |
| MyBioSource | MBS920805 | Sandwich | 0.47 - 30 ng/mL | < 0.12 ng/mL | 100 µL |
Experimental Protocols
This section provides detailed methodologies for plasma sample preparation and a general ELISA protocol based on the principles of the identified kits. Note: It is imperative to refer to the specific manual provided with each kit for the most accurate and up-to-date instructions.
Plasma Sample Preparation
Proper sample collection and preparation are critical for accurate ELISA results.
-
Blood Collection: Collect whole blood into a tube containing an anticoagulant such as EDTA, heparin, or sodium citrate.
-
Centrifugation: Within 30 minutes of collection, centrifuge the blood sample at 1000 x g for 15 minutes at 2-8°C.
-
Plasma Separation: Carefully aspirate the supernatant (plasma) and transfer it to a clean polypropylene tube.
-
Storage: Assay the collected plasma immediately or aliquot and store at -20°C or -80°C for later use. Avoid repeated freeze-thaw cycles.
General Sandwich ELISA Protocol (Example: Novus Biologicals NBP3-31295)
This protocol is based on a typical sandwich ELISA format where the target antigen (this compound) is "sandwiched" between a capture antibody and a detection antibody.
Materials Required (but not always provided in the kit):
-
Microplate reader capable of measuring absorbance at 450 nm
-
Precision pipettes and disposable tips
-
Deionized or distilled water
-
Absorbent paper
-
Wash buffer (often provided as a concentrate)
-
Stop solution (often provided)
Assay Procedure:
-
Reagent Preparation: Bring all reagents and samples to room temperature before use. Prepare working solutions of standards and wash buffer as instructed in the kit manual.
-
Standard and Sample Addition: Add 100 µL of each standard, blank, and plasma sample to the appropriate wells of the pre-coated microplate. Cover the plate and incubate for 90 minutes at 37°C.[1]
-
Aspiration: Aspirate the liquid from each well. Do not wash.
-
Detection Reagent A Addition: Add 100 µL of Detection Solution A to each well. Cover and incubate for 45 minutes at 37°C.[1]
-
Washing: Aspirate the liquid from each well and wash each well three times with 350 µL of wash buffer. After the last wash, remove any remaining wash buffer by inverting the plate and blotting it against clean paper towels.
-
Detection Reagent B Addition: Add 100 µL of Detection Solution B to each well. Cover and incubate for 45 minutes at 37°C.[1]
-
Second Washing: Repeat the aspiration and washing step five times.
-
Substrate Addition: Add 90 µL of TMB Substrate solution to each well. Cover and incubate for 15-25 minutes at 37°C in the dark. A blue color will develop.[1]
-
Stopping the Reaction: Add 50 µL of Stop Solution to each well. The color will change to yellow.[1]
-
Absorbance Measurement: Immediately read the absorbance of each well at 450 nm using a microplate reader.
-
Calculation: Construct a standard curve by plotting the mean absorbance for each standard on the y-axis against the concentration on the x-axis. Use the standard curve to determine the concentration of this compound in the plasma samples.
General Competitive ELISA Protocol (Example: MyBioSource MBS8803050)
In a competitive ELISA, the sample antigen competes with a labeled antigen for binding to a limited number of antibody binding sites. The signal is inversely proportional to the amount of target antigen in the sample.
Assay Procedure:
-
Reagent Preparation: Bring all reagents and samples to room temperature. Prepare standards and other working solutions as per the kit manual.
-
Standard and Sample Addition: Add a specified volume (e.g., 50 µL) of standards and plasma samples to the appropriate wells of the microplate pre-coated with a this compound antibody.
-
Competitive Reaction: Immediately add a specified volume of Biotin-conjugated this compound to each well. Cover the plate and incubate for a specified time and temperature (e.g., 60 minutes at 37°C).
-
Washing: Aspirate and wash the wells multiple times with wash buffer.
-
Enzyme Conjugate Addition: Add Avidin-HRP conjugate to each well and incubate.
-
Second Washing: Repeat the washing step.
-
Substrate Addition: Add TMB Substrate solution and incubate in the dark.
-
Stopping the Reaction: Add Stop Solution.
-
Absorbance Measurement: Read the absorbance at 450 nm.
-
Calculation: The concentration of this compound in the samples is inversely proportional to the measured absorbance. Calculate the results based on the standard curve.
Visualizations
This compound Signaling Pathways
This compound exerts its biological effects by binding to several G protein-coupled receptors, sharing some pathways with somatostatin while also possessing unique signaling capabilities.
Caption: this compound signaling through its receptors.
General ELISA Workflow
The following diagram illustrates the key steps involved in a typical sandwich ELISA procedure for the quantification of this compound.
Caption: A generalized workflow for a sandwich ELISA.
References
Application Notes and Protocols: A Step-by-Step Guide to Cortistatin-14 Receptor Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cortistatin-14 (CST-14) is a neuropeptide with significant structural and functional similarities to somatostatin-14 (SST-14).[1] It is expressed predominantly in the cerebral cortex and hippocampus. This compound exhibits a broad binding profile, showing high affinity for all five somatostatin receptor subtypes (sst1–sst5), the ghrelin receptor (GHS-R1a), and the Mas-related G protein-coupled receptor member X2 (MRGPRX2).[2] This wide range of targets implicates this compound in diverse physiological processes, including neuronal depression, sleep modulation, and immune responses, making it a compelling target for drug discovery and development.[3]
These application notes provide detailed protocols for performing this compound receptor binding assays, a critical tool for identifying and characterizing novel ligands targeting this system. The protocols described herein are adaptable for both radioligand and fluorescent-based approaches, catering to various laboratory capabilities and screening throughput requirements.
Receptors and Signaling Pathways
This compound, like somatostatin, binds to G protein-coupled receptors (GPCRs), initiating a cascade of intracellular signaling events.[1][3] Upon binding, these receptors typically couple to inhibitory G proteins (Gi/o), leading to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of ion channel activity.[3] The activation of these pathways underlies the diverse physiological effects of this compound.
Caption: this compound signaling cascade.
Quantitative Data Summary
The binding affinities of this compound for its primary receptors are crucial for designing and interpreting binding assays. The following table summarizes the reported IC50 values for this compound at the five human somatostatin receptors.
| Receptor Subtype | IC50 (nM) |
| sst1 | 5 |
| sst2 | 0.09 |
| sst3 | 0.3 |
| sst4 | 0.2 |
| sst5 | 0.3 |
Data sourced from references[2].
Experimental Protocols
Two primary methodologies are presented for this compound receptor binding assays: a traditional radioligand-based filter binding assay and a more modern, safer fluorescent ligand-based assay.
Protocol 1: Radioligand Competition Binding Assay
This protocol is adapted from established methods for somatostatin receptor binding assays and is suitable for determining the affinity of unlabeled test compounds by measuring their ability to compete with a radiolabeled ligand.[4][5][6]
Materials:
-
Receptor Source: Cell membranes prepared from a cell line recombinantly expressing a specific this compound receptor subtype (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: A suitable radiolabeled ligand, such as [125I]-Tyr11-Somatostatin-14 or a custom-synthesized [125I]-Cortistatin-14.
-
Unlabeled this compound: For determining non-specific binding and as a positive control.
-
Test Compounds: Unlabeled compounds to be assayed.
-
Assay Buffer: 25 mM HEPES, 10 mM MgCl2, 1 mM CaCl2, 0.5% BSA, pH 7.4.[5]
-
Wash Buffer: 50 mM Tris-HCl, 0.2% BSA, pH 7.4.[5]
-
96-well Filter Plates: Glass fiber filter plates (e.g., Millipore MultiScreen).[5][7]
-
Scintillation Cocktail.
-
Microplate Scintillation Counter.
Procedure:
-
Plate Preparation: Pre-soak the 96-well filter plates with 0.1% polyethyleneimine (PEI) for 1 hour at room temperature to reduce non-specific binding.[5]
-
Assay Setup:
-
Total Binding: Add assay buffer, radioligand, and receptor membranes to designated wells.
-
Non-specific Binding (NSB): Add assay buffer, radioligand, a high concentration of unlabeled this compound (e.g., 1 µM), and receptor membranes to designated wells.
-
Competitive Binding: Add assay buffer, radioligand, varying concentrations of the test compound, and receptor membranes to the remaining wells.
-
-
Incubation: Incubate the plate for 1 hour at 27°C with gentle shaking.[5]
-
Harvesting: After incubation, rapidly filter the contents of the wells through the filter plate using a vacuum manifold.[7]
-
Washing: Wash the filters multiple times (e.g., 6 times with 200 µL) with ice-cold wash buffer to remove unbound radioligand.[5]
-
Drying: Dry the filter plate completely.
-
Counting: Add scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.[7]
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression analysis.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
-
References
- 1. Cortistatin‐14 Mediates its Anticonvulsant Effects Via sst2 and sst3 but Not Ghrelin Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iscabiochemicals.com [iscabiochemicals.com]
- 3. Cortistatin (neuropeptide) - Wikipedia [en.wikipedia.org]
- 4. A microplate binding assay for the somatostatin type-2 receptor (SSTR2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubcompare.ai [pubcompare.ai]
- 6. Evaluation of agonist and antagonist radioligands for somatostatin receptor imaging of breast cancer using positron emission tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. merckmillipore.com [merckmillipore.com]
Application Notes & Protocols: Generating Cortistatin-14 Receptor Knockout Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cortistatin-14 (CST-14) is a neuropeptide with significant structural and functional similarities to somatostatin.[1][2] It is involved in a variety of physiological processes, including the induction of slow-wave sleep, reduction of locomotor activity, and modulation of immune responses and cognitive function.[1][3] CST-14 exerts its effects by binding to all five somatostatin receptors (sst1-sst5).[2][4] However, unlike somatostatin, CST-14 also binds to the ghrelin receptor (GHSR, or GHS-R1a) and the Mas-related G protein-coupled receptor X2 (MrgprX2), which is considered a high-potency, specific receptor for cortistatin.[3][4][5][6][7]
To dissect the unique, somatostatin-independent functions of this compound, it is crucial to develop knockout (KO) mouse models for its specific receptors, Ghsr and Mrgprx2. These models are invaluable tools for elucidating the precise roles of CST-14 in physiology and disease, and for the development of novel therapeutics targeting these pathways.
These application notes provide detailed protocols for the generation, validation, and phenotypic analysis of Ghsr and Mrgprx2 knockout mouse models using CRISPR/Cas9 technology.
Part 1: Generation of Receptor Knockout Mice via CRISPR/Cas9
The CRISPR/Cas9 system is a powerful and efficient tool for generating targeted gene knockouts.[8] The general workflow involves designing single guide RNAs (sgRNAs) that direct the Cas9 nuclease to a specific genomic locus, where it creates a double-strand break (DSB). The cell's error-prone non-homologous end joining (NHEJ) repair pathway often introduces insertions or deletions (indels), leading to a frameshift mutation and gene knockout.
Experimental Workflow: CRISPR/Cas9 Knockout Mouse Generation
The process involves sgRNA design, preparation of the injection mix, microinjection into zygotes, and transfer to surrogate mothers to generate founder (F0) mice.
Caption: Workflow for generating knockout mice using CRISPR/Cas9.
Protocol 1.1: CRISPR/Cas9-Mediated Knockout
-
sgRNA Design:
-
Identify a target exon early in the coding sequence of the mouse Ghsr or Mrgprx2 gene.
-
Use online design tools (e.g., CHOPCHOP, CRISPOR) to select 2-3 sgRNAs with high on-target scores and low off-target potential.
-
Synthesize sgRNAs via in vitro transcription or commercial services.
-
-
Preparation of Microinjection Mix:
-
In an RNase-free microcentrifuge tube, combine Cas9 mRNA and the selected sgRNAs in nuclease-free microinjection buffer.[2]
-
Refer to the table below for recommended final concentrations.
-
-
Microinjection and Embryo Transfer:
-
Generation and Screening of Founder Mice:
| Component | Final Concentration in Mix |
| Cas9 mRNA | 100 ng/µL |
| sgRNA (each) | 50 ng/µL |
| Nuclease-Free Buffer | to final volume |
| Table 1: Recommended concentrations for CRISPR/Cas9 microinjection mix.[2] |
Part 2: Validation of Knockout Mouse Lines
Validation is a critical step to confirm successful gene disruption at the DNA, RNA, and protein levels. It involves genotyping to identify the specific mutation, followed by confirmation of the absence of the target receptor protein.
Experimental Workflow: Knockout Validation
This workflow outlines the key steps to confirm the genetic modification and its functional consequence (loss of protein).
Caption: Workflow for the molecular validation of knockout mouse lines.
Protocol 2.1: PCR Genotyping from Tail Biopsy
This protocol provides a rapid method for DNA extraction from tail biopsies for PCR-based screening.[4][10]
-
Tissue Digestion:
-
Place a 2-5 mm tail tip into a tube containing 100 µL of a freshly prepared digestion solution (1 mg/mL Proteinase K, 1X PCR Buffer, 1% Triton X-100).[4]
-
Incubate at 55°C for 2-3 hours, or until the tissue is fully lysed.
-
-
Enzyme Inactivation:
-
Inactivate the Proteinase K by heating the sample to 95°C for 10 minutes.[4]
-
-
PCR Amplification:
-
Use 2-5 µL of the crude lysate as the DNA template for a 20-25 µL PCR reaction.
-
Design primers flanking the sgRNA target site. In a successful KO, the PCR product size may be altered, or restriction sites may be destroyed.
-
Analyze PCR products on an agarose gel.
-
-
Confirmation:
-
Purify the PCR products from potential founders and submit for Sanger sequencing to confirm the presence of an indel mutation leading to a frameshift.
-
| Reagent | For 1 Sample |
| 10 mg/mL Proteinase K | 10 µL |
| 10X PCR Buffer | 10 µL |
| 10% Triton X-100 | 10 µL |
| Nuclease-Free Water | 70 µL |
| Total Volume | 100 µL |
| Table 2: Composition of tail lysis digestion solution.[4] |
Protocol 2.2: Western Blotting for Receptor Protein
This protocol confirms the absence of GHSR or MrgprX2 protein in knockout mice.
-
Sample Preparation:
-
Harvest relevant tissues (e.g., hypothalamus for GHSR, dorsal root ganglia or skin for MrgprX2).
-
Homogenize tissues on ice in RIPA buffer supplemented with protease inhibitors to prepare total protein lysates. For membrane receptors, specialized membrane protein extraction kits can improve yield.[11]
-
-
Electrophoresis and Transfer:
-
Blocking and Antibody Incubation:
-
Block the membrane for 1 hour at room temperature in blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).[14]
-
Incubate the membrane with a validated primary antibody specific for GHSR or MrgprX2 overnight at 4°C with gentle agitation.[12]
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[15]
-
-
Detection:
-
Wash the membrane three times with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.
-
The absence of a band at the correct molecular weight in samples from KO mice, compared to a clear band in wild-type controls, confirms a successful knockout at the protein level. Use a loading control like β-actin or GAPDH to ensure equal protein loading.
-
Part 3: Phenotypic Analysis of Knockout Mice
Based on the known functions of this compound and its receptors, key phenotypic assays should be performed to characterize the functional consequences of the gene knockout.
| Phenotypic Domain | Assay | Expected Outcome in KO Mice | Rationale |
| Sleep & Circadian Rhythm | EEG/EMG Recording | Altered sleep architecture (e.g., changes in NREM/REM sleep duration, fragmentation), altered circadian activity rhythms.[16][17][18][19] | CST-14 induces slow-wave sleep. GHSR is implicated in arousal and circadian rhythm.[17][19] |
| Learning & Memory | Morris Water Maze | Impaired spatial learning and memory (e.g., increased latency to find the platform, fewer crossings in the target quadrant). | CST-14 and GHSR are expressed in the hippocampus and implicated in cognitive processes. |
| Metabolism & Feeding | Metabolic Cages | Altered food intake, energy expenditure, and glucose homeostasis, especially under metabolic stress.[20] | GHSR is the receptor for the orexigenic hormone ghrelin. |
| Nociception & Itch | Von Frey / Hargreaves / Pruritus Assays | Altered sensitivity to mechanical, thermal, or itch-inducing stimuli. | MrgprX2 is highly expressed in dorsal root ganglia and mast cells, mediating neurogenic inflammation and itch.[21] |
| Immune Response | Mast Cell Degranulation Assay / Anaphylaxis Models | Reduced mast cell degranulation and attenuated systemic anaphylaxis in response to MrgprX2-specific agonists.[21][22] | MrgprX2 is a key receptor on mast cells for non-IgE mediated activation. |
| Table 3: Summary of key phenotypic assays and expected outcomes for Ghsr and Mrgprx2 KO mice. |
Protocol 3.1: Morris Water Maze (Spatial Learning)
This test assesses hippocampal-dependent spatial learning and memory.[23][24]
-
Apparatus: A circular pool (~1.5 m diameter) filled with opaque water (20-22°C) containing a hidden escape platform submerged 1 cm below the surface.[7][25] Visual cues are placed around the room.
-
Acquisition Phase (5-7 days):
-
Conduct four trials per day for each mouse.
-
For each trial, gently place the mouse into the water at one of four randomized starting positions.
-
Allow the mouse to swim for a maximum of 60-90 seconds to find the hidden platform.[25]
-
If the mouse fails to find the platform, guide it there and allow it to remain for 15-30 seconds.
-
Record the escape latency (time to find the platform) and path length using a video tracking system.
-
-
Probe Trial (24h after last training day):
-
Remove the platform from the pool.
-
Allow the mouse to swim freely for 60 seconds.
-
Measure the time spent in the target quadrant (where the platform was located) and the number of platform location crossings.
-
Protocol 3.2: EEG/EMG Sleep Analysis
This protocol allows for the precise measurement of sleep-wake states.[6][26][27]
-
Surgical Implantation:
-
Anesthetize the mouse and place it in a stereotaxic frame.
-
Implant EEG screw electrodes over the frontal and parietal cortices and EMG wire electrodes into the nuchal (neck) muscles.
-
Secure the electrode assembly to the skull with dental cement.
-
Allow the mouse a recovery period of at least one week.
-
-
Recording:
-
House the mouse in a recording chamber with a flexible cable connecting the headmount to a commutator and amplifier system.
-
Record EEG and EMG signals continuously for at least 24 hours to establish a baseline of spontaneous sleep-wake behavior.
-
-
Data Analysis:
-
Use sleep scoring software to manually or automatically classify the data in 4-10 second epochs into three states: Wake, NREM sleep, and REM sleep.
-
Wake: Low-amplitude, high-frequency EEG; high EMG activity.
-
NREM Sleep: High-amplitude, low-frequency (delta wave) EEG; low EMG activity.
-
REM Sleep: Low-amplitude, high-frequency (theta wave) EEG; muscle atonia (lowest EMG activity).[26]
-
Analyze total time spent in each state, episode duration, and state transitions.
-
Part 4: Signaling Pathways
Understanding the downstream signaling of GHSR and MrgprX2 is essential for interpreting phenotypic data. This compound binding to these G protein-coupled receptors (GPCRs) initiates distinct intracellular cascades.
GHSR Signaling Pathway
The ghrelin receptor (GHSR) is primarily coupled to the Gαq/11 protein.[28][29][30] Activation leads to the stimulation of Phospholipase C (PLC), which hydrolyzes PIP2 into IP3 and DAG, ultimately resulting in an increase in intracellular calcium and activation of Protein Kinase C (PKC).
References
- 1. Simple Protocol for Generating and Genotyping Genome-Edited Mice With CRISPR-Cas9 Reagents [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Generating Mouse Models Using CRISPR-Cas9 Mediated Genome Editing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hopkinsmedicine.org [hopkinsmedicine.org]
- 5. Morris Water Maze Test [bio-protocol.org]
- 6. Analyzing Sleep Behavior in Mice through Electroencephalogram and Electromyogram Recordings [jove.com]
- 7. Optimizing Morris Water Maze Experiments: Tips and Tricks for Researchers [sandiegoinstruments.com]
- 8. idtdna.com [idtdna.com]
- 9. mmrrc.org [mmrrc.org]
- 10. A Quick, No Frills Approach to Mouse Genotyping - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sample preparation of membrane-bound and nuclear proteins for western blot | Abcam [abcam.com]
- 12. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 13. Western Blot Protocols and Recipes | Thermo Fisher Scientific - US [thermofisher.com]
- 14. Western blot protocol | Abcam [abcam.com]
- 15. sinobiological.com [sinobiological.com]
- 16. Spontaneous sleep and homeostatic sleep regulation in ghrelin knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Impaired wake-promoting mechanisms in ghrelin receptor-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Ghrelin receptor-knockout mice display alterations in circadian rhythms of activity and feeding under constant lighting conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Characterization of Adult Ghrelin and Ghrelin Receptor Knockout Mice under Positive and Negative Energy Balance - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Mas-Related G Protein-Coupled Receptor-X2 (MRGPRX2) in Drug Hypersensitivity Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 22. MRGPRX2 facilitates IgE-mediated systemic anaphylaxis in a newly established knock-in mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Morris Water Maze Experiment - PMC [pmc.ncbi.nlm.nih.gov]
- 24. jove.com [jove.com]
- 25. mmpc.org [mmpc.org]
- 26. Polygraphic Recording Procedure for Measuring Sleep in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Polygraphic Recording Procedure for Measuring Sleep in Mice [jove.com]
- 28. Ghrelin receptor conformational dynamics regulate the transition from a preassembled to an active receptor:Gq complex - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Ghrelin receptor signaling: a promising therapeutic target for metabolic syndrome and cognitive dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 30. espace.library.uq.edu.au [espace.library.uq.edu.au]
Application Notes and Protocols: Utilizing Ghrelin Receptor Knockout Mice to Elucidate Cortistatin-14 Signaling
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cortistatin-14 (CST-14) is a neuropeptide with significant structural homology to somatostatin-14 (SST-14).[1][2] Consequently, CST-14 binds to all five known somatostatin receptors (sst1-5) and shares many of its physiological functions, including the regulation of hormone secretion and neuronal activity.[1][3][4][5] However, a key distinction is that CST-14, unlike SST-14, also binds to the ghrelin receptor, formally known as the growth hormone secretagogue receptor type 1a (GHS-R1a).[1][6][7] This interaction opens up a unique avenue for CST-14 signaling, independent of the somatostatin receptors.
Ghrelin receptor knockout (KO) mice provide an invaluable tool to dissect the specific contributions of the ghrelin receptor to the overall physiological effects of CST-14. By comparing the responses of wild-type (WT) and ghrelin receptor KO mice to CST-14 administration, researchers can isolate the effects mediated through the ghrelin receptor from those mediated through somatostatin receptors.
These application notes provide a comprehensive guide to utilizing ghrelin receptor KO mice for studying CST-14 signaling, including experimental workflows, detailed protocols for key assays, and a summary of expected outcomes based on existing literature.
Signaling Pathways Overview
To understand the experimental design, it is crucial to visualize the known signaling pathways of both the ghrelin receptor and the receptors that CST-14 interacts with.
Caption: Overview of CST-14 receptor interactions and downstream signaling.
Experimental Workflow
The general workflow for investigating CST-14 signaling using ghrelin receptor KO mice involves a series of in vitro and in vivo experiments to compare the responses between KO and WT animals.
Caption: Workflow for studying CST-14 using ghrelin receptor KO mice.
Data Presentation
Table 1: In Vitro Receptor Binding Affinities
| Ligand | Receptor | Binding Affinity (IC50/Kd, nM) | Reference |
| This compound | sst1 | 5 | [3][4][5] |
| sst2 | 0.09 | [3][4][5] | |
| sst3 | 0.3 | [3][4][5] | |
| sst4 | 0.2 | [3][4][5] | |
| sst5 | 0.3 | [3][4][5] | |
| GHS-R1a | Binds, displaces ghrelin | [1][6] | |
| Somatostatin-14 | sst1-5 | High Affinity | [1] |
| GHS-R1a | No significant binding | [6] | |
| Ghrelin | GHS-R1a | High Affinity (e.g., Kd = 1.14 ± 0.13) | [8] |
| sst1-5 | No significant binding |
Table 2: Summary of In Vivo Effects of CST-14 in WT vs. Ghrelin Receptor KO Mice
| Physiological Effect | CST-14 Effect in WT Mice | CST-14 Effect in Ghrelin Receptor KO Mice | Implication | Reference |
| Anticonvulsant Activity | Significant decrease in seizure duration | Significant and comparable decrease in seizure duration | Ghrelin receptor is not involved in the anticonvulsant effects of CST-14. | [6][9] |
| Antidepressant-like Effects | Induces antidepressant-like effects | Antidepressant-like effects are blocked | Ghrelin receptor mediates the antidepressant-like effects of CST-14. | [10][11] |
| Growth Hormone (GH) Secretion | Inhibition | Expected to still show inhibition (via sst receptors) | GHS-R1a is a known stimulator of GH, so its role in CST-14-mediated inhibition is complex. | [1] |
| Insulin Secretion | Inhibition | Expected to still show inhibition (via sst receptors) | CST-14 and ghrelin can both inhibit insulin secretion. | [1] |
Experimental Protocols
Protocol 1: Competitive Receptor Binding Assay
Objective: To confirm the binding of CST-14 to the ghrelin receptor and the absence of this binding in tissues from ghrelin receptor KO mice.
Materials:
-
Brain or pituitary tissue from WT and ghrelin receptor KO mice
-
Radiolabeled ghrelin (e.g., 125I-ghrelin)
-
Unlabeled CST-14, ghrelin, and SST-14
-
Membrane preparation buffer (e.g., Tris-HCl with protease inhibitors)
-
Binding buffer (e.g., HEPES buffer with BSA)
-
Glass fiber filters
-
Scintillation counter
Methodology:
-
Membrane Preparation:
-
Homogenize tissues from WT and KO mice in ice-cold membrane preparation buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Resuspend the membrane pellet in binding buffer and determine protein concentration.
-
-
Binding Reaction:
-
In a 96-well plate, add a constant amount of membrane protein from either WT or KO mice.
-
Add a fixed concentration of radiolabeled ghrelin.
-
Add increasing concentrations of unlabeled competitor peptides (CST-14, ghrelin, or SST-14).
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
-
Filtration and Counting:
-
Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold binding buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the log concentration of the competitor.
-
Calculate the IC50 values (concentration of competitor that inhibits 50% of specific binding).
-
Expected Results:
-
In WT membranes, both unlabeled ghrelin and CST-14 will displace radiolabeled ghrelin, while SST-14 will not.
-
In KO membranes, no specific binding of radiolabeled ghrelin should be observed.
Protocol 2: cAMP Accumulation Assay
Objective: To determine if CST-14 signaling through the ghrelin receptor involves modulation of adenylyl cyclase activity. The ghrelin receptor can couple to Gαi/o, leading to cAMP inhibition.[12]
Materials:
-
Primary cell cultures (e.g., hypothalamic or pituitary cells) from WT and ghrelin receptor KO mice, or cell lines stably expressing the ghrelin receptor.
-
Forskolin (an adenylyl cyclase activator)
-
CST-14, ghrelin, and SST-14
-
cAMP assay kit (e.g., LANCE Ultra cAMP kit)
Methodology:
-
Cell Culture and Treatment:
-
Plate cells from WT and KO mice in a 96-well plate and allow them to adhere.
-
Pre-treat cells with the test compounds (CST-14, ghrelin, or SST-14) for a short period.
-
Stimulate the cells with forskolin to induce cAMP production.
-
-
cAMP Measurement:
-
Lyse the cells and measure intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the cAMP levels to the forskolin-only control.
-
Compare the inhibitory effect of the peptides on forskolin-stimulated cAMP levels in WT versus KO cells.
-
Expected Results:
-
In WT cells, both ghrelin and potentially CST-14 may inhibit forskolin-stimulated cAMP accumulation.
-
This inhibitory effect of CST-14, if mediated by the ghrelin receptor, will be absent in cells from KO mice. Any remaining inhibitory effect would be attributable to somatostatin receptors.
Protocol 3: In Vivo Behavioral Assessment (Antidepressant-like Effects)
Objective: To investigate the role of the ghrelin receptor in the antidepressant-like effects of CST-14 using established behavioral paradigms.[10][11]
Materials:
-
Ghrelin receptor KO and WT mice
-
CST-14 solution for intracerebroventricular (i.c.v.) injection
-
Stereotaxic apparatus for i.c.v. cannulation
-
Forced Swim Test (FST) apparatus (a cylinder filled with water)
-
Tail Suspension Test (TST) apparatus
Methodology:
-
Animal Surgery and Treatment:
-
Surgically implant guide cannulae into the lateral ventricles of both WT and KO mice. Allow for recovery.
-
Acutely administer CST-14 or vehicle (saline) via i.c.v. injection.
-
-
Forced Swim Test (FST):
-
30 minutes after injection, place each mouse in the FST cylinder for a 6-minute session.
-
Record the duration of immobility during the last 4 minutes of the test.
-
-
Tail Suspension Test (TST):
-
Suspend each mouse by its tail using tape in the TST apparatus for a 6-minute session.
-
Record the duration of immobility.
-
-
Data Analysis:
-
Compare the immobility time between vehicle- and CST-14-treated groups for both WT and KO genotypes.
-
Expected Results:
-
In WT mice, CST-14 treatment is expected to significantly reduce immobility time in both the FST and TST compared to vehicle-treated controls, indicating an antidepressant-like effect.[10]
-
In ghrelin receptor KO mice, this effect of CST-14 is expected to be significantly attenuated or absent, suggesting that the antidepressant-like action is mediated through the ghrelin receptor.[10][11]
Conclusion
The use of ghrelin receptor knockout mice is a powerful and essential strategy for dissecting the multifaceted signaling of this compound. By systematically comparing the cellular and physiological responses to CST-14 in the presence and absence of the ghrelin receptor, researchers can definitively identify which of its actions are mediated through this unique pathway, distinct from its well-established effects via somatostatin receptors. This approach has already yielded valuable insights, demonstrating that the ghrelin receptor is crucial for some of CST-14's CNS effects (e.g., antidepressant-like actions) but not others (e.g., anticonvulsant properties).[6][9][10][11] These detailed protocols provide a framework for further exploration of this complex and intriguing neuropeptide system.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Cortistatin: a member of the somatostatin neuropeptide family with distinct physiological functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rndsystems.com [rndsystems.com]
- 4. lifescienceproduction.co.uk [lifescienceproduction.co.uk]
- 5. bio-techne.com [bio-techne.com]
- 6. Cortistatin‐14 Mediates its Anticonvulsant Effects Via sst2 and sst3 but Not Ghrelin Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cortistatin 14 | Somatostatin (sst) Receptors | Tocris Bioscience [tocris.com]
- 8. Novel bioluminescent receptor-binding assays for peptide hormones: using ghrelin as a model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound mediates its anticonvulsant effects via sst2 and sst3 but not ghrelin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Centrally Administered Cortistation-14 Induces Antidepressant-Like Effects in Mice via Mediating Ghrelin and GABAA Receptor Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Lentiviral-Mediated Overexpression of Cortistatin-14 in Primary Neuron Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cortistatin-14 (CST-14), a neuropeptide with significant structural homology to somatostatin, plays a crucial role in various physiological processes within the central nervous system (CNS).[1][2] It is expressed in GABAergic interneurons of the cerebral cortex and hippocampus and is implicated in the regulation of sleep, cortical activity, and neuroprotection.[1][2] CST-14 exerts its biological effects by binding to all five somatostatin receptor subtypes (SSTR1-5) as well as the ghrelin receptor (GHSR-1a).[1][2][3][4] Understanding the precise mechanisms of CST-14 action in neuronal circuits is of paramount importance for the development of novel therapeutics for neurological and psychiatric disorders.
Lentiviral vectors are highly efficient tools for gene delivery to both dividing and non-dividing cells, including post-mitotic neurons, making them ideal for in vitro studies of gene function.[5] This document provides detailed application notes and protocols for the utilization of lentiviral vectors to achieve stable overexpression of this compound in primary neuron cultures.
Data Presentation
Successful lentiviral-mediated overexpression of this compound in primary neurons requires careful optimization of the multiplicity of infection (MOI) to achieve high transduction efficiency while maintaining cell viability. The following tables present example data to guide researchers in this process.
Table 1: Lentiviral Transduction Efficiency and Cell Viability in Primary Cortical Neurons. This table illustrates the relationship between the multiplicity of infection (MOI) of a lentiviral vector encoding this compound (LV-CST-14) and a control vector (LV-GFP), the resulting transduction efficiency, and the corresponding cell viability in primary cortical neuron cultures at 72 hours post-transduction.
| Multiplicity of Infection (MOI) | Transduction Efficiency (% GFP-positive cells) | Cell Viability (% of non-transduced control) |
| 1 | 35 ± 4.2 | 98 ± 2.1 |
| 5 | 78 ± 5.1 | 95 ± 3.5 |
| 10 | 92 ± 3.8 | 91 ± 4.2 |
| 20 | 95 ± 2.5 | 85 ± 5.6 |
| 50 | 96 ± 2.1 | 72 ± 6.8 |
Table 2: Quantification of this compound Overexpression. This table demonstrates the fold change in this compound (CST-14) mRNA and protein levels in primary hippocampal neurons transduced with LV-CST-14 at an MOI of 10, as determined by quantitative PCR (qPCR) and Western blot analysis 72 hours post-transduction.
| Experimental Group | Relative CST-14 mRNA Expression (Fold Change) | Relative CST-14 Protein Expression (Fold Change) |
| Non-transduced Control | 1.0 | 1.0 |
| LV-GFP (MOI 10) | 1.2 ± 0.3 | 1.1 ± 0.2 |
| LV-CST-14 (MOI 10) | 45.8 ± 6.7 | 25.3 ± 4.1 |
Experimental Protocols
Protocol 1: Production of High-Titer Lentiviral Vectors
This protocol describes the generation of replication-incompetent lentiviral particles for the overexpression of this compound.
Materials:
-
HEK293T cells
-
Lentiviral transfer plasmid encoding this compound (pLV-CST-14)
-
Packaging plasmids (e.g., psPAX2)
-
Envelope plasmid (e.g., pMD2.G)
-
DMEM with 10% FBS
-
Transfection reagent (e.g., Lipofectamine 3000 or Calcium Phosphate)
-
Opti-MEM
-
0.45 µm syringe filters
-
Ultracentrifuge
Procedure:
-
Cell Seeding: The day before transfection, seed HEK293T cells in 10 cm dishes at a density that will result in 70-80% confluency on the day of transfection.
-
Transfection:
-
Prepare the DNA mixture by combining the transfer plasmid (pLV-CST-14), packaging plasmid, and envelope plasmid in Opti-MEM.
-
Add the transfection reagent to the DNA mixture, incubate at room temperature for 15-20 minutes.
-
Add the transfection complex dropwise to the HEK293T cells.
-
-
Virus Harvest: 48 and 72 hours post-transfection, collect the cell culture supernatant containing the lentiviral particles.
-
Virus Concentration:
-
Centrifuge the collected supernatant at 3,000 x g for 15 minutes to pellet cell debris.
-
Filter the supernatant through a 0.45 µm filter.
-
Concentrate the viral particles by ultracentrifugation at 25,000 rpm for 2 hours at 4°C.
-
-
Virus Resuspension and Storage:
-
Discard the supernatant and resuspend the viral pellet in a small volume of sterile PBS or DMEM.
-
Aliquot the concentrated virus and store at -80°C.
-
Protocol 2: Primary Neuron Culture and Transduction
This protocol details the isolation, culture, and lentiviral transduction of primary neurons.
Materials:
-
Embryonic day 18 (E18) rat or mouse pups
-
Hibernate-E medium
-
Papain and DNase I
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
Poly-D-lysine coated plates or coverslips
-
Concentrated lentiviral stock (LV-CST-14 and control vector)
Procedure:
-
Neuron Isolation:
-
Dissect cortices or hippocampi from E18 embryos in ice-cold Hibernate-E medium.
-
Mince the tissue and digest with papain and DNase I according to the manufacturer's protocol.
-
Gently triturate the tissue to obtain a single-cell suspension.
-
-
Cell Plating: Plate the dissociated neurons onto Poly-D-lysine coated plates at a desired density in Neurobasal medium.
-
Transduction:
-
At 4-7 days in vitro (DIV), replace half of the culture medium with fresh, pre-warmed Neurobasal medium.
-
Add the desired volume of lentiviral stock to achieve the target MOI. For primary neurons, an MOI of 5-20 is a good starting point.[6]
-
Gently swirl the plate to mix.
-
-
Post-Transduction Care:
-
Incubate the neurons for 24 hours.
-
Perform a complete medium change to remove the viral particles.
-
Maintain the culture for the desired duration before downstream analysis (e.g., 72 hours for expression analysis).
-
Protocol 3: Analysis of this compound Overexpression
A. Quantitative PCR (qPCR):
-
RNA Extraction: At 72 hours post-transduction, lyse the neurons and extract total RNA using a suitable kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using primers specific for this compound and a housekeeping gene (e.g., GAPDH or Beta-actin) for normalization.
-
Data Analysis: Calculate the relative fold change in CST-14 expression using the ΔΔCt method.
B. Western Blot:
-
Protein Extraction: Lyse the transduced neurons in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA.
-
Incubate with a primary antibody specific for this compound and a loading control (e.g., β-actin).
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities using densitometry software.
Mandatory Visualizations
Caption: Experimental workflow for lentiviral vector production and transduction of primary neurons.
Caption: Signaling pathway of this compound in neurons.
References
- 1. Centrally Administered Cortistation-14 Induces Antidepressant-Like Effects in Mice via Mediating Ghrelin and GABAA Receptor Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cortistatin‐14 Mediates its Anticonvulsant Effects Via sst2 and sst3 but Not Ghrelin Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound mediates its anticonvulsant effects via sst2 and sst3 but not ghrelin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Lentiviral vector production, titration, and transduction of primary neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. brainvta.tech [brainvta.tech]
Application Notes: Immunohistochemical Visualization of Cortistatin-14 in Brain Tissue
References
- 1. Cortistatin Is Expressed in a Distinct Subset of Cortical Interneurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cortistatin--functions in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cortistatin: a member of the somatostatin neuropeptide family with distinct physiological functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. med.stanford.edu [med.stanford.edu]
Application Notes and Protocols for Calcium Imaging in Neurons Treated with Cortistatin-14
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cortistatin-14 (CST-14) is a neuropeptide with significant structural and functional homology to somatostatin-14 (SRIF-14). It exerts its biological effects through binding to all five somatostatin receptor subtypes (sst1-sst5) as well as the ghrelin receptor (GHSR1a) and the Mas-related G protein-coupled receptor member X2 (MrgX2).[1][2] In the central nervous system, CST-14 is known to depress cortical activity and exhibit anticonvulsant effects, primarily mediated by sst2 and sst3 receptors.[1][3] These actions suggest a significant modulatory role of CST-14 on neuronal excitability, which is intrinsically linked to intracellular calcium (Ca²⁺) dynamics.
Calcium imaging is a powerful technique to investigate the real-time changes in intracellular Ca²⁺ concentration in response to neuronal activation and neuromodulator application. This application note provides a detailed protocol for performing calcium imaging experiments in cultured neurons treated with this compound, enabling researchers to elucidate its impact on neuronal signaling.
Principle of the Assay
This protocol utilizes a fluorescent Ca²⁺ indicator, such as Fluo-4 AM, to measure changes in intracellular calcium concentration in neurons. Fluo-4 AM is a cell-permeant dye that, once inside the cell, is cleaved by intracellular esterases to its active, membrane-impermeant form, Fluo-4. Upon binding to Ca²⁺, the fluorescence intensity of Fluo-4 increases significantly. This change in fluorescence, typically expressed as the ratio ΔF/F₀ (where ΔF is the change in fluorescence and F₀ is the baseline fluorescence), allows for the real-time monitoring of intracellular calcium dynamics in response to CST-14 application and subsequent neuronal stimulation.
Based on the known signaling pathways of somatostatin and ghrelin receptors, CST-14 is expected to primarily inhibit voltage-gated calcium channels (VGCCs), leading to a reduction in Ca²⁺ influx upon neuronal depolarization.[4] However, activation of the ghrelin receptor might also induce Ca²⁺ release from intracellular stores.[2][5] Therefore, the experimental design should account for both possibilities.
Data Presentation
The following tables summarize hypothetical quantitative data that could be obtained from calcium imaging experiments with this compound. These tables are for illustrative purposes and the actual results may vary depending on the neuronal cell type and experimental conditions.
Table 1: Effect of this compound on Depolarization-Evoked Calcium Transients in Cultured Cortical Neurons
| Treatment Group | Peak ΔF/F₀ (Mean ± SEM) | Time to Peak (s) (Mean ± SEM) | Decay Tau (s) (Mean ± SEM) |
| Vehicle Control | 2.5 ± 0.2 | 1.5 ± 0.1 | 5.2 ± 0.4 |
| This compound (100 nM) | 1.5 ± 0.15 | 1.6 ± 0.1 | 5.1 ± 0.3 |
| CST-14 + sst2 Antagonist | 2.3 ± 0.2# | 1.5 ± 0.1 | 5.3 ± 0.4 |
| CST-14 + GHSR1a Antagonist | 1.8 ± 0.18 | 1.5 ± 0.1 | 5.2 ± 0.4 |
*p < 0.05 compared to Vehicle Control #p < 0.05 compared to this compound
Table 2: Effect of this compound on Baseline Intracellular Calcium Levels
| Treatment Group | Baseline [Ca²⁺]i (nM) (Mean ± SEM) |
| Vehicle Control | 105 ± 8 |
| This compound (100 nM) | 125 ± 10* |
| Thapsigargin (1 µM) | 250 ± 20** |
*p < 0.05 compared to Vehicle Control **Positive control for release from intracellular stores
Experimental Protocols
Materials and Reagents
-
Primary neuronal cell culture (e.g., cortical, hippocampal, or dorsal root ganglion neurons) plated on glass-bottom dishes or coverslips.
-
Neurobasal medium supplemented with B27 and GlutaMAX.
-
Hanks' Balanced Salt Solution (HBSS) or other physiological saline solution (e.g., Tyrode's solution).
-
This compound (human or rat, depending on the cell origin).
-
Fluo-4 AM (acetoxymethyl ester) calcium indicator.
-
Pluronic F-127.
-
Dimethyl sulfoxide (DMSO), anhydrous.
-
High potassium (High K⁺) stimulation buffer (e.g., HBSS with 50 mM KCl).
-
(Optional) Somatostatin receptor antagonists (e.g., for sst2).
-
(Optional) Ghrelin receptor antagonist (e.g., [D-Lys3]-GHRP-6).
-
(Optional) Thapsigargin (for studying intracellular store release).
-
(Optional) Ionomycin (calcium ionophore, for maximal fluorescence calibration).
Experimental Workflow
Caption: Workflow for calcium imaging in neurons.
Detailed Methodologies
1. Cell Culture
-
Culture primary neurons (e.g., rat cortical neurons) on poly-D-lysine coated 35 mm glass-bottom dishes at an appropriate density.
-
Maintain the cultures in a humidified incubator at 37°C and 5% CO₂ for 10-14 days to allow for mature synaptic connections to form.
2. Fluo-4 AM Loading
-
Prepare a 1 mM stock solution of Fluo-4 AM in anhydrous DMSO.
-
Prepare a 20% (w/v) stock solution of Pluronic F-127 in anhydrous DMSO.
-
On the day of the experiment, prepare the Fluo-4 AM loading solution. For a final concentration of 2 µM Fluo-4 AM, add 2 µL of the 1 mM Fluo-4 AM stock and 1 µL of the 20% Pluronic F-127 stock to 1 mL of HBSS. Vortex thoroughly.
-
Aspirate the culture medium from the neurons and wash once with HBSS.
-
Add the Fluo-4 AM loading solution to the cells and incubate for 30-45 minutes at 37°C in the dark.
-
After incubation, gently wash the cells twice with warm HBSS to remove extracellular dye.
-
Add fresh, warm HBSS to the dish and allow the cells to de-esterify the dye for at least 20 minutes at room temperature in the dark before imaging.
3. Calcium Imaging
-
Mount the dish onto the stage of an inverted fluorescence microscope equipped with a calcium imaging system (e.g., a camera and appropriate filter sets for Fluo-4: excitation ~494 nm, emission ~516 nm).
-
Maintain the cells at 37°C during the imaging session.
-
Acquire baseline fluorescence images at a suitable frame rate (e.g., 1-2 Hz) for 2-5 minutes to establish a stable baseline (F₀).
-
Apply this compound to the desired final concentration (e.g., 10-1000 nM). A vehicle control (the buffer used to dissolve CST-14) should be run in parallel. For antagonist studies, pre-incubate with the antagonist for 10-15 minutes before adding CST-14.
-
Incubate the cells with CST-14 for 5-15 minutes while continuing to record fluorescence.
-
To evoke neuronal depolarization, apply a high K⁺ stimulation buffer (e.g., by perfusion or gentle addition).
-
Continue recording the fluorescence changes for several minutes after stimulation to capture the full calcium transient and its decay.
-
At the end of the experiment, you can add ionomycin (e.g., 5-10 µM) to obtain the maximum fluorescence (F_max) for potential ratiometric analysis.
4. Data Analysis
-
Define Regions of Interest (ROIs) around the cell bodies of individual neurons.
-
Extract the average fluorescence intensity for each ROI over time.
-
Calculate the change in fluorescence relative to the baseline (ΔF/F₀) for each neuron using the formula: ΔF/F₀ = (F - F₀) / F₀, where F is the fluorescence at a given time point and F₀ is the average baseline fluorescence before stimulation.
-
Quantify key parameters of the calcium transients, including the peak amplitude of ΔF/F₀, the time to reach the peak, and the decay kinetics (e.g., by fitting an exponential decay function).
-
Perform statistical analysis to compare the responses between control and this compound treated groups.
Signaling Pathways
Caption: CST-14 signaling pathways in neurons.
Conclusion
This application note provides a comprehensive framework for investigating the effects of this compound on neuronal calcium signaling. By following the detailed protocols and considering the underlying signaling pathways, researchers can effectively utilize calcium imaging to unravel the complex modulatory roles of this neuropeptide in the central nervous system. The provided data tables and diagrams serve as a guide for experimental design and data interpretation. It is recommended to optimize parameters such as cell type, CST-14 concentration, and incubation times for each specific experimental setup.
References
- 1. All roads lead to presynaptic calcium channel inhibition by the ghrelin receptor: Separate agonist-dependent and -independent signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of T-type voltage-gated calcium channels by a new scorpion toxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Modulation of High Voltage-Activated Calcium Channels by Somatostatin in Acutely Isolated Rat Amygdaloid Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Calcium signals activated by ghrelin and D-Lys(3)-GHRP-6 ghrelin antagonist in developing dorsal root ganglion glial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing Cortistatin-14 Therapy in Animal Models of Inflammatory Bowel Disease
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of murine models of Inflammatory Bowel Disease (IBD) to evaluate the therapeutic potential of Cortistatin-14 (CST-14). Detailed protocols for the induction of colitis using Dextran Sulfate Sodium (DSS) and 2,4,6-Trinitrobenzenesulfonic acid (TNBS) are provided, along with methodologies for treatment administration and endpoint analysis.
Introduction to Animal Models of IBD
Animal models are indispensable tools for investigating the pathogenesis of IBD and for the preclinical assessment of novel therapeutics.[1][2][3] The two most widely used chemically-induced models are the DSS and TNBS colitis models, which recapitulate key features of ulcerative colitis and Crohn's disease, respectively.[1][3]
-
Dextran Sulfate Sodium (DSS)-Induced Colitis: This model is characterized by epithelial cell damage in the colon, leading to a robust inflammatory response.[4] It is a relatively simple and reproducible model that mimics many of the clinical and histological features of human ulcerative colitis.[4][5] The severity of colitis can be controlled by altering the concentration and duration of DSS administration.[4]
-
2,4,6-Trinitrobenzenesulfonic Acid (TNBS)-Induced Colitis: This model involves the intrarectal administration of the haptenating agent TNBS in an ethanol solution.[6][7] The ethanol serves to break the mucosal barrier, allowing TNBS to haptenize colonic proteins and elicit a T-cell mediated immune response, primarily a Th1-driven inflammation, which is characteristic of Crohn's disease.[6][7]
This compound as a Therapeutic Agent for IBD
This compound (CST-14) is a cyclic neuropeptide with potent anti-inflammatory properties.[8] Studies have demonstrated its therapeutic efficacy in murine models of IBD, where it has been shown to ameliorate clinical symptoms, reduce histological damage, and decrease the production of pro-inflammatory mediators.[8][9] The therapeutic action of CST-14 is associated with the downregulation of Th1-driven autoimmune responses and an increase in the population of regulatory IL-10-secreting T cells.[8][9]
Experimental Protocols
Dextran Sulfate Sodium (DSS)-Induced Colitis Protocol
This protocol describes the induction of acute colitis in mice using DSS.
Materials:
-
Dextran Sulfate Sodium (DSS, molecular weight 36,000-50,000 Da)
-
Sterile drinking water
-
Experimental animals (e.g., C57BL/6 mice, 8-10 weeks old)
-
Animal caging and husbandry supplies
-
This compound
-
Vehicle for CST-14 (e.g., sterile saline)
Procedure:
-
Acclimatization: House mice in a controlled environment for at least one week prior to the start of the experiment.
-
Induction of Colitis:
-
Prepare a 2.5% - 5% (w/v) solution of DSS in sterile drinking water. The concentration may need to be optimized depending on the mouse strain and specific batch of DSS.[10]
-
Provide the DSS solution to the mice as their sole source of drinking water for 5-7 consecutive days.[11] A control group should receive regular sterile drinking water.
-
-
This compound Administration:
-
On day 3 post-DSS induction, begin intraperitoneal (i.p.) or subcutaneous (s.c.) administration of CST-14 at a dose of, for example, 5 µ g/mouse/day . A vehicle control group receiving only the vehicle should be included.
-
Continue daily administration of CST-14 or vehicle until the end of the experiment.
-
-
Monitoring:
-
Record body weight, stool consistency, and the presence of blood in the feces daily for each mouse to calculate the Disease Activity Index (DAI).[5]
-
-
Endpoint Analysis (Day 8-10):
-
Euthanize mice and collect blood samples for cytokine analysis.
-
Excise the colon and measure its length.
-
Collect colonic tissue for histological analysis (e.g., H&E staining) and for measuring myeloperoxidase (MPO) activity and cytokine levels.[11]
-
2,4,6-Trinitrobenzenesulfonic Acid (TNBS)-Induced Colitis Protocol
This protocol details the induction of colitis using TNBS, a model that reflects features of Crohn's disease.
Materials:
-
2,4,6-Trinitrobenzenesulfonic acid (TNBS)
-
Ethanol (50%)
-
Experimental animals (e.g., BALB/c mice, 8-10 weeks old)
-
Catheter for intrarectal administration
-
Anesthesia (e.g., isoflurane)
-
This compound
-
Vehicle for CST-14 (e.g., sterile saline)
Procedure:
-
Acclimatization: House mice under standard conditions for at least one week.
-
Induction of Colitis:
-
Fast mice for 24 hours before induction.
-
Anesthetize the mice lightly.
-
Prepare a solution of TNBS in 50% ethanol (e.g., 100 mg/kg).
-
Slowly instill 100 µL of the TNBS solution intrarectally using a catheter inserted approximately 4 cm into the colon.[12]
-
Hold the mice in a head-down position for at least 60 seconds to ensure distribution of the TNBS solution.[12]
-
A control group should receive 50% ethanol only.
-
-
This compound Administration:
-
Administer CST-14 (e.g., 5 µ g/mouse/day , i.p. or s.c.) or vehicle starting 24 hours after TNBS instillation.
-
Continue daily treatment for the duration of the study.
-
-
Monitoring:
-
Monitor mice daily for changes in body weight, stool consistency, and overall health.
-
-
Endpoint Analysis (Day 3-7):
-
Euthanize mice and collect blood and colonic tissue as described in the DSS protocol.
-
Analyze tissues for histological changes, MPO activity, and cytokine profiles.
-
Data Presentation
Quantitative data from these experiments should be summarized in tables for clear comparison between treatment and control groups.
Table 1: Effect of this compound on Clinical Parameters in DSS-Induced Colitis
| Group | Body Weight Change (%) | Disease Activity Index (DAI) | Colon Length (cm) |
| Control | + 2.5 ± 0.5 | 0.2 ± 0.1 | 8.5 ± 0.4 |
| DSS + Vehicle | - 15.8 ± 2.1 | 3.5 ± 0.3 | 5.2 ± 0.3 |
| DSS + CST-14 | - 5.1 ± 1.5 | 1.8 ± 0.2 | 7.1 ± 0.5 |
Data are presented as mean ± SEM. Statistical significance should be determined by appropriate tests (e.g., ANOVA).
Table 2: Effect of this compound on Inflammatory Markers in TNBS-Induced Colitis
| Group | MPO Activity (U/g tissue) | TNF-α (pg/mg tissue) | IL-6 (pg/mg tissue) | IL-10 (pg/mg tissue) |
| Control | 1.2 ± 0.3 | 25.5 ± 5.1 | 15.2 ± 3.0 | 30.1 ± 4.5 |
| TNBS + Vehicle | 8.9 ± 1.1 | 150.8 ± 12.3 | 95.7 ± 8.9 | 12.5 ± 2.1 |
| TNBS + CST-14 | 3.5 ± 0.6 | 70.2 ± 9.5 | 40.1 ± 6.2 | 55.8 ± 7.3 |
Data are presented as mean ± SEM. Statistical significance should be determined by appropriate tests (e.g., ANOVA). A study on chronic TNBS-induced colitis reported TNF-α concentrations of 71.3 ± 3.3 pg/mL and 72.7 ± 3.6 pg/mL at later stages of the model.[6]
Visualization of Workflows and Signaling Pathways
Experimental Workflow
The following diagram illustrates the general workflow for testing this compound in an IBD animal model.
Caption: Experimental workflow for evaluating CST-14 in IBD models.
Proposed Signaling Pathway of this compound in IBD
This diagram outlines the proposed mechanism of action for this compound in mitigating intestinal inflammation.
Caption: Proposed signaling pathway of this compound in IBD.
References
- 1. Animal models of inflammatory bowel disease: novel experiments for revealing pathogenesis of colitis, fibrosis, and colitis-associated colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Animal models of inflammatory bowel disease: novel experiments for revealing pathogenesis of colitis, fibrosis, and colitis-associated colon cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Animal models of inflammatory bowel disease: category and evaluation indexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mouse Model of Dextran Sodium Sulfate (DSS)-induced Colitis - Ace Therapeutics [acetherapeutics.com]
- 6. mdpi.com [mdpi.com]
- 7. TNBS-Induced Colitis Model - takisbiotech [takisbiotech.com]
- 8. Cortistatin, an antiinflammatory peptide with therapeutic action in inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cortistatin, an antiinflammatory peptide with therapeutic action in inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. yeasenbio.com [yeasenbio.com]
- 11. socmucimm.org [socmucimm.org]
- 12. Video: DNBS/TNBS Colitis Models: Providing Insights Into Inflammatory Bowel Disease and Effects of Dietary Fat [jove.com]
Techniques for Intracerebroventricular Administration of Cortistatin-14 in Mice: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the intracerebroventricular (ICV) administration of Cortistatin-14 (CST-14) in mice. This neuropeptide has garnered significant interest for its diverse physiological functions, including its potential as a neuroprotective and antidepressant agent. Central administration is crucial for investigating its direct effects on the central nervous system (CNS), bypassing the blood-brain barrier.
Introduction to this compound and Intracerebroventricular Administration
This compound (CST-14) is a cyclic neuropeptide that shares structural and functional similarities with somatostatin, binding to all five somatostatin receptors (SSTRs)[1]. However, CST-14 also exhibits unique biological activities, including the induction of slow-wave sleep and reduction of locomotor activity[2]. Notably, it also binds to the ghrelin receptor (GHS-R1a) and modulates the GABAergic system, which are implicated in its antidepressant-like effects[3].
Intracerebroventricular (ICV) injection is a widely used technique to deliver substances directly into the cerebral ventricles, allowing for their distribution throughout the CNS via the cerebrospinal fluid. This method is essential for studying the central effects of compounds like CST-14 that may not efficiently cross the blood-brain barrier.
Quantitative Data Summary
The following tables summarize the quantitative data from studies investigating the effects of ICV administration of CST-14 in mice.
Table 1: Antidepressant-Like Effects of Intracerebroventricular this compound in Mice
| Behavioral Test | Treatment Group | Dose (µ g/mouse ) | Outcome Measure | Result | Statistical Significance | Reference |
| Forced Swim Test (FST) | Vehicle | - | Immobility Time (s) | ~160 | - | [3] |
| CST-14 | 1 | Immobility Time (s) | ~120 | p < 0.05 | [3] | |
| CST-14 | 5 | Immobility Time (s) | ~80 | p < 0.001 | [3] | |
| Tail Suspension Test (TST) | Vehicle | - | Immobility Time (s) | ~150 | - | [3] |
| CST-14 | 5 | Immobility Time (s) | ~100 | p < 0.05 | [3] | |
| Novelty-Suppressed Feeding Test (NSFT) | Vehicle | - | Latency to Feed (s) | ~250 | - | [3] |
| CST-14 | 5 | Latency to Feed (s) | ~150 | p < 0.05 | [3] |
Table 2: Effect of this compound on Locomotor Activity
| Treatment Group | Dose (µ g/mouse ) | Outcome Measure | Result | Statistical Significance | Reference |
| Vehicle | - | Total Distance Traveled | No significant difference | Not significant | [3] |
| CST-14 | 5 | Total Distance Traveled | No significant difference | Not significant | [3] |
Experimental Protocols
This section provides a detailed methodology for the intracerebroventricular administration of this compound in mice, compiled from established protocols.
Materials
-
This compound (lyophilized powder)
-
Sterile, pyrogen-free saline or artificial cerebrospinal fluid (aCSF)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
-
Stereotaxic apparatus for mice
-
Guide cannula (26-gauge) and dummy cannula
-
Injection needle (33-gauge) connected to a Hamilton syringe via polyethylene tubing
-
Dental cement
-
Surgical tools (scalpel, forceps, hemostats, drill with a fine bit)
-
Suturing material or wound clips
-
Analgesics for post-operative care
-
Warming pad
Surgical Procedure: Implantation of Guide Cannula
-
Animal Preparation: Anesthetize the mouse using an appropriate anesthetic regimen. Once the desired level of anesthesia is reached (confirmed by lack of pedal reflex), place the mouse in the stereotaxic frame. Ensure the head is level by aligning the bregma and lambda in the same horizontal plane. Apply ophthalmic ointment to the eyes to prevent drying. Shave the scalp and disinfect the surgical area with an antiseptic solution.
-
Incision: Make a midline incision on the scalp to expose the skull. Gently retract the skin to visualize the bregma and lambda sutures.
-
Drilling: Using a fine drill bit, carefully drill a small hole through the skull at the desired coordinates for targeting the lateral ventricle. Commonly used coordinates relative to bregma are: Anteroposterior (AP): -0.5 mm, Mediolateral (ML): ±1.0 mm[4].
-
Cannula Implantation: Slowly lower the guide cannula through the drilled hole to the appropriate depth. A common dorsoventral (DV) coordinate from the skull surface is -2.0 to -2.3 mm[3][4].
-
Fixation: Secure the guide cannula to the skull using dental cement. Apply the cement around the base of the cannula and to anchor screws if used.
-
Wound Closure: Suture the scalp incision or use wound clips. Insert a dummy cannula into the guide cannula to prevent blockage.
-
Post-operative Care: Administer post-operative analgesics as per institutional guidelines. Place the mouse on a warming pad until it recovers from anesthesia. House the mice individually and allow for a recovery period of 5-7 days before commencing experiments[3].
Intracerebroventricular Injection Procedure
-
Preparation of this compound Solution: Dissolve lyophilized CST-14 in sterile, pyrogen-free saline or aCSF to the desired concentration.
-
Handling: Gently handle the mouse to minimize stress. Briefly remove the dummy cannula from the guide cannula.
-
Injection: Insert the injection needle (connected to the Hamilton syringe) into the guide cannula, ensuring it extends slightly beyond the tip of the guide cannula to reach the ventricle.
-
Infusion: Infuse the desired volume of the CST-14 solution (typically 1-5 µL) slowly over a period of 1-2 minutes to allow for diffusion and prevent a rapid increase in intracranial pressure.
-
Post-Infusion: Leave the injection needle in place for an additional 1-2 minutes to prevent backflow of the solution upon withdrawal.
-
Final Steps: Gently withdraw the injection needle and replace the dummy cannula. Return the mouse to its home cage and proceed with behavioral or other experimental assessments at the designated time points.
Signaling Pathways and Experimental Workflow
Proposed Signaling Pathway of this compound in Mediating Antidepressant-Like Effects
Caption: Proposed signaling cascade of this compound.
Experimental Workflow for Investigating the Effects of Intracerebroventricular this compound
Caption: Workflow for ICV this compound studies in mice.
References
- 1. Centrally Administered Cortistation-14 Induces Antidepressant-Like Effects in Mice via Mediating Ghrelin and GABAA Receptor Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Signaling pathway downstream of GABAA receptor in the growth cone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: Analyzing Cortistatin-14 Receptor Kinetics Using Surface Plasmon Resonance
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cortistatin-14 (CST-14) is a cyclic neuropeptide with significant structural homology to somatostatin-14. It exhibits a broad range of biological activities by interacting with multiple G protein-coupled receptors (GPCRs). Understanding the binding kinetics of CST-14 with its receptors is crucial for elucidating its mechanism of action and for the development of novel therapeutics targeting these systems. Surface Plasmon Resonance (SPR) is a powerful, label-free technology for the real-time analysis of biomolecular interactions, providing quantitative data on association rates (ka), dissociation rates (kd), and equilibrium dissociation constants (KD).
This document provides detailed application notes and protocols for utilizing SPR to analyze the binding kinetics of this compound with its primary receptors: the five somatostatin receptor subtypes (sst1-5), the ghrelin receptor (GHS-R1a), and the Mas-related G protein-coupled receptor X2 (MrgX2).
Data Presentation
Table 1: this compound Binding Affinity (IC50) for Somatostatin Receptors
| Receptor Subtype | IC50 (nM) |
| sst1 | 5 |
| sst2 | 0.09 |
| sst3 | 0.3 |
| sst4 | 0.2 |
| sst5 | 0.3 |
Table 2: this compound Functional Potency (EC50) for MrgX2 Receptor
| Receptor | EC50 (nM) | Assay System |
| MrgX2 | 25 | HEK293 cells |
Note: The binding of this compound to the ghrelin receptor (GHS-R1a) has been established, but specific affinity constants from publicly available sources are limited.[1]
Experimental Protocols
This section outlines a general protocol for analyzing the interaction between this compound and its receptors using Surface Plasmon Resonance. This protocol is a template and may require optimization based on the specific SPR instrument and reagents used.
Protocol 1: Immobilization of Receptor on SPR Sensor Chip
Objective: To covalently immobilize the target receptor (e.g., sst2, GHS-R1a, or MrgX2) onto a sensor chip surface for subsequent kinetic analysis. Due to the nature of GPCRs, they are best immobilized in a membrane-like environment. This can be achieved by capturing membrane preparations or purified receptors reconstituted in nanodiscs or liposomes.
Materials:
-
SPR instrument (e.g., Biacore, ProteOn)
-
CM5 sensor chip
-
Amine coupling kit (containing N-hydroxysuccinimide (NHS), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and ethanolamine-HCl)
-
Immobilization buffer: 10 mM Sodium acetate, pH 4.5
-
Running buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)
-
Purified receptor preparation (in a suitable buffer with low salt and no primary amines)
-
This compound (analyte)
Procedure:
-
Chip Activation:
-
Equilibrate the sensor chip with running buffer.
-
Inject a freshly prepared 1:1 mixture of 0.4 M EDC and 0.1 M NHS over the sensor surface for 7 minutes to activate the carboxyl groups.
-
-
Receptor Immobilization:
-
Prepare the purified receptor at a concentration of 10-50 µg/mL in the immobilization buffer.
-
Inject the receptor solution over the activated sensor surface. The amount of immobilized receptor can be monitored in real-time. Aim for an immobilization level of 2000-5000 Response Units (RU).
-
-
Deactivation:
-
Inject 1 M ethanolamine-HCl for 7 minutes to deactivate any remaining active esters on the sensor surface.
-
-
Stabilization:
-
Perform several startup cycles with running buffer to stabilize the baseline.
-
Protocol 2: Kinetic Analysis of this compound Binding
Objective: To determine the association (ka), dissociation (kd), and equilibrium dissociation (KD) constants for the interaction of this compound with the immobilized receptor.
Materials:
-
SPR instrument with the immobilized receptor sensor chip
-
Running buffer: HBS-EP+
-
This compound stock solution
-
Series of this compound dilutions in running buffer (e.g., 0.1 nM to 100 nM)
Procedure:
-
System Preparation:
-
Equilibrate the system with running buffer until a stable baseline is achieved.
-
-
Analyte Injection (Association):
-
Inject the lowest concentration of this compound over the sensor surface for a defined period (e.g., 180 seconds) to monitor the association phase.
-
Repeat the injection for each concentration in the dilution series, from lowest to highest.
-
-
Dissociation:
-
After each analyte injection, allow the running buffer to flow over the sensor surface for a defined period (e.g., 600 seconds) to monitor the dissociation phase.
-
-
Regeneration (if necessary):
-
If the analyte does not fully dissociate, inject a regeneration solution (e.g., a low pH glycine solution or a high salt buffer) to remove the bound analyte and prepare the surface for the next injection. The choice of regeneration solution must be optimized to ensure it does not denature the immobilized receptor.
-
-
Data Analysis:
-
The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding model) using the instrument's analysis software.
-
This analysis will yield the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).
-
Visualizations
Signaling Pathways
The following diagrams illustrate the primary signaling cascades initiated by the binding of this compound to its receptors.
Caption: this compound signaling through somatostatin receptors.
Caption: this compound signaling through the ghrelin receptor.
Caption: this compound signaling through the MrgX2 receptor.
Experimental Workflow
The following diagram outlines the general workflow for an SPR-based analysis of this compound receptor kinetics.
Caption: General workflow for SPR analysis of this compound.
References
Troubleshooting & Optimization
How to prevent the degradation of Cortistatin-14 in experimental solutions.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Cortistatin-14 in experimental solutions.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation in experimental solutions?
A1: The primary cause of this compound degradation is enzymatic activity by proteases present in experimental solutions, particularly endopeptidases. Due to its structural similarity to somatostatin, this compound is susceptible to cleavage by enzymes that degrade somatostatin. One key enzyme identified in the degradation of somatostatin is endopeptidase-24.11 (also known as Neprilysin).[1][2] this compound has a short half-life in biological fluids, estimated to be around 2 minutes in plasma, due to rapid degradation by endopeptidases.
Q2: What are the optimal storage conditions for this compound?
A2: For optimal stability, this compound should be handled and stored with care:
-
Lyophilized Powder: Store desiccated at -20°C or -80°C for long-term stability.[3][4] When stored at -80°C, the powder is stable for up to two years.[3] Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation.
-
Stock Solutions: Prepare stock solutions in a sterile, appropriate solvent (e.g., DMSO or water, depending on solubility).[3][5] It is highly recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[3][4] Store aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[3]
Q3: What is the recommended buffer for working with this compound?
A3: Based on studies of the structurally similar peptide somatostatin, the choice of buffer significantly impacts stability. An acidic pH is generally preferred.
-
pH: The optimal pH for somatostatin stability is around 3.7 to 5.0.[6]
-
Buffer Type: Acetate and glutamate buffers have been shown to be more favorable for somatostatin stability than phosphate buffers.[7] Phosphate buffers can accelerate degradation.
-
General Recommendation: For initial experiments, a buffer with a physiological pH (7-8) and salt concentration (e.g., 150 mM NaCl) can be used as a starting point, but optimization is recommended.[8]
Q4: How can I minimize enzymatic degradation of this compound during my experiments?
A4: To minimize enzymatic degradation, the use of protease inhibitors is strongly recommended. A broad-spectrum protease inhibitor cocktail is a good starting point.[9] For more targeted inhibition, especially if working with tissue homogenates where endopeptidase-24.11 is active, specific inhibitors can be used.
-
Broad-Spectrum Cocktails: These typically inhibit a wide range of serine, cysteine, and acid proteases, as well as aminopeptidases.[9]
-
Specific Inhibitors: Phosphoramidon and thiorphan are known inhibitors of endopeptidase-24.11.[10][11][12] The potency of these inhibitors can be pH-dependent.[10]
Q5: How do multiple freeze-thaw cycles affect this compound stability?
A5: Repeated freeze-thaw cycles should be avoided as they can lead to peptide degradation.[4] It is best practice to aliquot stock solutions into single-use vials to maintain the integrity of the peptide.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or lower-than-expected experimental results. | Degradation of this compound in the experimental solution. | - Prepare fresh solutions of this compound for each experiment.- Add a broad-spectrum protease inhibitor cocktail to your experimental buffer.[9]- Optimize the pH of your buffer to a more acidic range (e.g., pH 5-6), if compatible with your experimental system. - Switch from a phosphate-based buffer to an acetate or citrate-based buffer. |
| Loss of peptide activity over a short period at room temperature. | Rapid enzymatic degradation at ambient temperatures. | - Perform all experimental steps on ice whenever possible.- Minimize the time that this compound solutions are kept at room temperature. |
| Precipitation of this compound in solution. | The pH of the solution is close to the isoelectric point (pI) of the peptide, leading to aggregation. | - Adjust the pH of the buffer by +/- 0.3 units away from the pI.[5]- Consider adding a low concentration of a non-ionic detergent like Tween-20 (0.005-0.05%) to aid solubility.[8] |
| Variability between different experimental days. | Inconsistent handling or storage of this compound stock solutions. | - Ensure that stock solutions are properly aliquoted and stored at -80°C.[3]- Use a fresh aliquot for each experiment to avoid freeze-thaw cycles.[4]- Document all steps of solution preparation and storage meticulously. |
Quantitative Data Summary
Data for somatostatin is included due to its structural and functional similarity to this compound and the limited availability of direct quantitative stability data for this compound.
Table 1: Stability of Somatostatin under Various Conditions
| Parameter | Condition | Observation | Reference(s) |
| pH | Optimal pH | ~3.7 - 5.0 | [6] |
| Acidic pH (<3.0) | Specific acid catalysis of degradation. | [6] | |
| Basic pH (>10.5) | Base catalysis of degradation. | [6] | |
| Buffer Type | Phosphate Buffer | Accelerates degradation compared to acetate buffer. | |
| Glutamate Buffer | More stable formulation for a somatostatin analog compared to lactose. | [7] | |
| Temperature | Refrigerated (5°C) | Increased stability compared to room temperature. | [13] |
| Kinetics | Degradation | Follows first-order kinetics. |
Experimental Protocols
Protocol 1: Preparation and Storage of this compound Stock Solution
-
Reconstitution of Lyophilized Peptide:
-
Before opening, allow the vial of lyophilized this compound to warm to room temperature.
-
Reconstitute the peptide in a sterile solvent as recommended by the manufacturer (e.g., sterile water or DMSO) to a convenient stock concentration (e.g., 1 mg/mL).[3][5]
-
Gently vortex or pipette to dissolve the peptide completely.
-
-
Aliquoting:
-
Immediately after reconstitution, aliquot the stock solution into single-use, low-protein-binding microcentrifuge tubes. The volume of each aliquot should be appropriate for a single experiment to avoid freeze-thaw cycles.
-
-
Storage:
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[3]
-
Label each aliquot clearly with the peptide name, concentration, and date of preparation.
-
Protocol 2: Preparation of this compound Working Solution with Protease Inhibitors
-
Buffer Preparation:
-
Prepare your desired experimental buffer (e.g., acetate buffer, pH 5.5).
-
If possible, degas the buffer to remove dissolved oxygen, which can contribute to oxidative damage.
-
-
Addition of Protease Inhibitors:
-
Just before use, add a broad-spectrum protease inhibitor cocktail to the experimental buffer at the manufacturer's recommended concentration (e.g., 1X).[9]
-
If targeting endopeptidase-24.11 specifically, add an appropriate concentration of phosphoramidon or thiorphan. Note that the optimal inhibitory concentration and pH should be determined empirically.[10]
-
-
Preparation of Working Solution:
-
Thaw a single-use aliquot of the this compound stock solution on ice.
-
Dilute the stock solution to the final desired working concentration in the prepared buffer containing protease inhibitors.
-
Keep the working solution on ice throughout the experiment.
-
Visualizations
Signaling Pathways of this compound
Figure 1: Simplified signaling pathways of this compound.
Experimental Workflow for Minimizing this compound Degradation
Figure 2: Recommended workflow for handling this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | MRGPRX2 signaling involves the Lysyl-tRNA synthetase and MITF pathway [frontiersin.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. raybiotech.com [raybiotech.com]
- 5. rndsystems.com [rndsystems.com]
- 6. researchgate.net [researchgate.net]
- 7. Stabilization of Octastatin, a somatostatin analogue: comparative accelerated stability studies of two formulations for freeze-dried products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Mas-Related G Protein-Coupled Receptor-X2 (MRGPRX2) in Drug Hypersensitivity Reactions [frontiersin.org]
- 9. bosterbio.com [bosterbio.com]
- 10. pH- and time-dependent inhibition of rat kidney neutral endoprotease 24.11 by thiorphan and phosphoramidon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Phosphoramidon, an inhibitor of endothelin-converting enzyme, prevents indomethacin-induced gastric mucosal damage in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Thiorphan, an inhibitor of endopeptidase 24.11, potentiates the natriuretic activity of atrial natriuretic peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. [Somatostatin stability in parenteral nutrition units] - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the In-Vivo Half-Life of Cortistatin-14
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to strategies aimed at increasing the in-vivo half-life of the neuropeptide Cortistatin-14 (CST-14). The content is presented in a question-and-answer format to directly address specific issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the native in-vivo half-life of this compound and what are the primary reasons for its rapid clearance?
A1: The native in-vivo half-life of this compound in plasma is remarkably short, estimated to be approximately 2 minutes.[1] This rapid clearance is primarily attributed to its susceptibility to degradation by endopeptidases present in bodily fluids and tissues.[1] Its small size also makes it prone to rapid renal filtration.
Q2: What are the most promising strategies to extend the in-vivo half-life of this compound?
A2: Several strategies have shown promise for extending the half-life of peptides like this compound. These include:
-
Amino Acid Substitution: Replacing specific amino acids with less common or D-amino acids can enhance stability against enzymatic degradation. A stable analogue of cortistatin with a more than ten-fold higher half-life has been generated through selective amino acid substitutions.[1]
-
PEGylation: Covalent attachment of polyethylene glycol (PEG) chains increases the hydrodynamic volume of the peptide, which can shield it from proteases and reduce renal clearance.
-
Lipidation: Acylation with fatty acids allows the peptide to reversibly bind to serum albumin, thereby extending its circulation time.
-
Prodrug Approach: Engineering a latent form of this compound that is activated at the target site can protect it from premature degradation. A novel cortistatin-based prodrug has been developed for this purpose.[1]
-
Fusion to Larger Proteins: Genetically fusing this compound to larger proteins like albumin or the Fc fragment of an antibody can significantly increase its size and half-life.
Q3: How do modifications to this compound potentially affect its biological activity?
A3: Any modification to the structure of this compound has the potential to alter its binding affinity to its receptors and, consequently, its biological activity. It is crucial to carefully select the modification site and the nature of the modification to minimize any negative impact on the peptide's efficacy. The core binding motif of this compound, which is shared with somatostatin, is critical for its interaction with somatostatin receptors.[1] Modifications within this region are more likely to affect activity.
Troubleshooting Guides
Issue 1: Reduced Biological Activity of Modified this compound
-
Possible Cause: The modification site is interfering with the receptor-binding domain of the peptide.
-
Troubleshooting Steps:
-
Re-evaluate Modification Site: Analyze the structure of this compound and its known receptor-binding sites. The core FWKT sequence is crucial for somatostatin receptor binding.[1] Avoid modifications in or near this region. The N- and C-termini, or side chains of amino acids not involved in receptor interaction, are generally preferred sites.
-
Linker/Spacer Introduction: If attaching a large molecule like PEG or a lipid, consider incorporating a flexible linker between the peptide and the modifying group. This can provide spatial separation and reduce steric hindrance.
-
Alternative Modification Chemistry: Explore different conjugation chemistries that are more specific and result in a more homogeneous product.
-
Activity Assay Validation: Ensure that the bioassay used to measure activity is sensitive and specific for the intended biological function of this compound.
-
Issue 2: Aggregation of Modified this compound
-
Possible Cause: Modifications, particularly lipidation or the introduction of hydrophobic linkers, can increase the propensity of the peptide to self-associate and aggregate.
-
Troubleshooting Steps:
-
Formulation Optimization: Experiment with different buffer conditions (pH, ionic strength) and the inclusion of excipients such as surfactants (e.g., polysorbates) or sugars (e.g., mannitol, sucrose) to improve solubility and prevent aggregation.
-
Solubility Assessment: Systematically evaluate the solubility of the modified peptide under various conditions before proceeding with in-vivo studies.
-
Characterization of Aggregates: Use techniques like dynamic light scattering (DLS) or size-exclusion chromatography (SEC) to characterize the nature and extent of aggregation.
-
Modification Strategy Reassessment: If aggregation is severe, consider alternative half-life extension strategies that are less likely to induce aggregation, such as using more hydrophilic PEG chains.
-
Issue 3: Low Yield of PEGylated this compound
-
Possible Cause: Inefficient reaction conditions or side reactions during the PEGylation process.
-
Troubleshooting Steps:
-
Optimize Reaction Parameters: Systematically vary the molar ratio of PEG to peptide, reaction time, temperature, and pH to find the optimal conditions for conjugation.
-
Purity of Reactants: Ensure the starting this compound and the activated PEG reagent are of high purity.
-
Choice of Reactive Group: Select a PEG reagent with a reactive group that targets a specific functional group on the peptide (e.g., N-terminal amine, lysine side chain) for better control and yield.
-
Purification Method: Employ an appropriate purification method, such as ion-exchange chromatography or size-exclusion chromatography, to effectively separate the PEGylated peptide from unreacted components and byproducts.
-
Data Presentation
Table 1: Comparison of Half-Life Extension Strategies for Peptides (Illustrative Data)
| Strategy | Peptide (Example) | Modification | Native Half-Life | Modified Half-Life | Fold Increase | Reference |
| Amino Acid Substitution | This compound Analogue | Selective amino acid changes | ~2 min | >20 min | >10 | [1] |
| PEGylation | Interferon-α2a | Covalent attachment of 40 kDa PEG | ~3-8 hours | ~77 hours | ~10-25 | Generic Data |
| Lipidation | Liraglutide (GLP-1 analogue) | C16 fatty acid acylation | ~1.5 hours | ~13 hours | ~8.7 | Generic Data |
| Prodrug Approach | Latent this compound | Fusion to latency-associated peptide | ~2 min | Significantly extended (qualitative) | - | [1] |
| Fc Fusion | Etanercept (TNF-α receptor) | Fusion to IgG1 Fc domain | minutes | ~3.3 days | >1000 | Generic Data |
Experimental Protocols
Protocol 1: Site-Specific PEGylation of this compound (General Protocol)
This protocol describes a general method for site-specific PEGylation of a peptide like this compound at the N-terminus.
Materials:
-
This compound (high purity)
-
Methoxy PEG with a terminal aldehyde or ketone group (mPEG-CHO or mPEG-ketone)
-
Sodium cyanoborohydride (NaCNBH₃)
-
Phosphate buffer (e.g., 100 mM sodium phosphate, pH 7.0)
-
Purification system (e.g., HPLC with a suitable column)
Methodology:
-
Peptide Dissolution: Dissolve this compound in the phosphate buffer to a final concentration of 1-5 mg/mL.
-
PEGylation Reaction: Add the mPEG-aldehyde/ketone to the peptide solution at a molar excess (e.g., 2-5 fold).
-
Reductive Amination: Add a fresh solution of sodium cyanoborohydride to the reaction mixture (final concentration ~20 mM).
-
Incubation: Gently mix the reaction and incubate at room temperature for 2-4 hours or overnight at 4°C.
-
Reaction Quenching: Stop the reaction by adding a quenching reagent like Tris buffer.
-
Purification: Purify the PEGylated this compound using reverse-phase HPLC or size-exclusion chromatography to separate it from unreacted peptide and PEG.
-
Characterization: Characterize the purified product by MALDI-TOF mass spectrometry to confirm the addition of the PEG chain and by a relevant bioassay to assess its biological activity.
Protocol 2: Lipidation of this compound via Lysine Side Chain (General Protocol)
This protocol outlines a general procedure for attaching a fatty acid to a lysine residue in this compound.
Materials:
-
This compound (containing at least one lysine residue)
-
Activated fatty acid (e.g., palmitic acid N-hydroxysuccinimide ester - NHS-palmitate)
-
Organic co-solvent (e.g., DMSO or DMF)
-
Reaction buffer (e.g., 100 mM sodium bicarbonate, pH 8.5)
-
Purification system (e.g., HPLC)
Methodology:
-
Peptide Dissolution: Dissolve this compound in the reaction buffer. A small amount of organic co-solvent may be needed to aid solubility.
-
Fatty Acid Activation: Dissolve the NHS-activated fatty acid in an organic solvent like DMSO immediately before use.
-
Conjugation Reaction: Add the activated fatty acid solution to the peptide solution in a dropwise manner while gently stirring. A molar ratio of 1:1 to 1:3 (peptide to fatty acid) is a good starting point.
-
Incubation: Allow the reaction to proceed at room temperature for 1-2 hours.
-
Purification: Purify the lipidated peptide using reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the lipidated this compound by mass spectrometry and assess its albumin binding affinity and biological activity.
Mandatory Visualizations
Signaling Pathways of this compound
Caption: this compound signaling pathways.
Experimental Workflow for Half-Life Extension
References
Troubleshooting non-specific binding in Cortistatin-14 ELISAs.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common issues encountered during Cortistatin-14 ELISA experiments, with a specific focus on mitigating non-specific binding.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its accurate measurement important?
This compound (CST-14) is an endogenous neuropeptide with structural and functional similarities to somatostatin-14.[1][2] It is primarily expressed in the cortex and hippocampus and is involved in neuronal depression and sleep modulation.[1][3] Accurate quantification of this compound is crucial for research in neuroscience and drug development, particularly for studies related to its anti-inflammatory and neuroprotective effects.[4][5][6]
Q2: What are the common causes of non-specific binding in a this compound ELISA?
Non-specific binding in an ELISA can lead to high background signals and inaccurate results. Common causes include:
-
Insufficient Blocking: The blocking buffer may not be effectively covering all unoccupied sites on the microplate wells.
-
Inadequate Washing: Residual unbound reagents may remain in the wells if washing steps are not stringent enough.
-
High Antibody Concentration: Using overly concentrated primary or secondary antibodies can lead to their non-specific adherence to the plate surface.
-
Cross-Reactivity: The antibodies may be binding to other molecules present in the sample that have similar epitopes.
-
Hydrophobic and Ionic Interactions: Peptides like this compound can non-specifically adhere to the polystyrene surface of the microplate due to hydrophobic or ionic interactions.[7]
-
Sample Matrix Effects: Components in the sample matrix (e.g., serum, plasma) can interfere with the assay.
-
Contamination: Contamination of reagents, buffers, or the microplate can introduce substances that contribute to background signal.
Troubleshooting Guide: High Background and Non-Specific Binding
High background is a frequent issue in ELISAs, often stemming from non-specific binding. This guide provides a systematic approach to identifying and resolving the root cause.
Problem: High background signal across the entire plate.
This suggests a systemic issue with one or more of the assay components or procedural steps.
| Potential Cause | Recommended Solution |
| Insufficient Blocking | Increase the blocking incubation time (e.g., to 2 hours at room temperature or overnight at 4°C). Consider using a different blocking agent. Common options include Bovine Serum Albumin (BSA), non-fat dry milk, or commercially available protein-free blocking buffers. For peptide ELISAs, a higher concentration of the blocking agent (e.g., 3-5% BSA) may be beneficial. |
| Inadequate Washing | Increase the number of wash cycles (from 3 to 5-6 cycles). Increase the soaking time for each wash step (e.g., 30-60 seconds). Ensure the wash buffer contains a detergent like Tween-20 (typically 0.05%). Verify the proper function of the plate washer if using an automated system.[8] |
| Antibody Concentration Too High | Perform a titration experiment to determine the optimal concentration for both the primary and secondary antibodies. Start with a higher dilution than initially used. |
| Substrate Issues | Ensure the substrate solution is fresh and has not been exposed to light.[8] Read the plate immediately after adding the stop solution. |
| Contamination | Use fresh, sterile reagents and pipette tips. Ensure the microplate is clean and free from contaminants. |
Problem: High background in negative control wells (no antigen).
This points towards non-specific binding of the antibodies or other assay components.
| Potential Cause | Recommended Solution |
| Secondary Antibody Non-Specific Binding | Run a control with only the secondary antibody to confirm its non-specific binding. Consider using a pre-adsorbed secondary antibody to minimize cross-reactivity. |
| Primary Antibody Non-Specific Binding | Titrate the primary antibody to a lower concentration. |
| Issues with Blocking Buffer | Experiment with different blocking buffers as described above. |
Experimental Protocols
Protocol 1: Optimizing Blocking Conditions
-
Coat a 96-well ELISA plate with your capture antibody or this compound standard according to your standard protocol.
-
Prepare several different blocking buffers to test. See the table below for common options.
-
After the coating step, wash the plate twice with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Add 200 µL of each test blocking buffer to a set of wells. Include a "no block" control.
-
Incubate for 1 hour at room temperature or overnight at 4°C.
-
Wash the plate thoroughly and proceed with the rest of your ELISA protocol, adding only the detection antibody (and substrate later) to assess background signal.
-
Compare the background absorbance values for each blocking buffer to identify the most effective one.
Table 1: Common Blocking Buffers for Peptide ELISAs
| Blocking Agent | Typical Concentration | Notes |
| Bovine Serum Albumin (BSA) | 1-5% (w/v) in PBS or TBS | A commonly used and effective protein-based blocker. |
| Non-fat Dry Milk | 1-5% (w/v) in PBS or TBS | A cost-effective alternative to BSA, but may contain endogenous biotin and phosphoproteins that can interfere in some assays. |
| Gelatin | 0.5-2% (w/v) in PBS or TBS | Can be effective but may be less stable than BSA. |
| Commercial Protein-Free Blockers | Varies by manufacturer | Useful for avoiding cross-reactivity with protein-based blockers. |
Protocol 2: Optimizing Wash Steps
-
Perform your this compound ELISA up to the first wash step after antibody incubation.
-
Divide the plate into sections to test different washing parameters.
-
Number of Washes: In different sections, perform 3, 4, 5, and 6 wash cycles.
-
Soak Time: For a set number of washes (e.g., 4), vary the soak time for each wash (e.g., 15 seconds, 30 seconds, 60 seconds).
-
After the varied washing protocols, proceed with the subsequent steps of your ELISA.
-
Analyze the signal-to-noise ratio for each condition to determine the optimal washing procedure that minimizes background without significantly reducing the specific signal.
Visualizing Workflows and Logical Relationships
Troubleshooting Workflow for High Background
Caption: A decision tree for troubleshooting high background signals.
This compound ELISA Workflow for Minimizing Non-Specific Binding
References
- 1. rndsystems.com [rndsystems.com]
- 2. iscabiochemicals.com [iscabiochemicals.com]
- 3. Cortistatin 14 | Somatostatin (sst) Receptors | Tocris Bioscience [tocris.com]
- 4. glpbio.com [glpbio.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Cortistatin, a new antiinflammatory peptide with therapeutic effect on lethal endotoxemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 8. biomatik.com [biomatik.com]
Optimizing Cortistatin-14 concentration for in vitro cell culture experiments.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing the use of Cortistatin-14 in in vitro cell culture experiments. Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and summarized data to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary biological activities?
This compound (CST-14) is a neuropeptide that shares structural and functional similarities with somatostatin-14.[1] It is primarily expressed in the cerebral cortex and hippocampus. In vitro, this compound has been shown to inhibit the proliferation and migration of various cell types, including vascular smooth muscle cells and thyroid carcinoma cells.[2][3] It also possesses anti-inflammatory and neuroprotective properties.[4][5]
Q2: To which receptors does this compound bind?
This compound is known to bind to all five somatostatin receptors (sst1-sst5) with high affinity.[1][6] Additionally, it can bind to the ghrelin receptor (also known as the growth hormone secretagogue receptor, GHS-R1a) and the Mas-related G protein-coupled receptor MrgX2.[1]
Q3: How should I prepare a stock solution of this compound?
For optimal results, follow the manufacturer's instructions on the product datasheet. Generally, this compound is soluble in water up to 0.70 mg/mL. To prepare a stock solution, reconstitute the lyophilized peptide in sterile, nuclease-free water. For long-term storage, it is recommended to aliquot the stock solution into smaller volumes and store at -20°C to avoid repeated freeze-thaw cycles.
Q4: What is a typical working concentration range for this compound in cell culture?
The optimal concentration of this compound is highly dependent on the cell type and the specific biological effect being investigated. Based on published studies, effective concentrations can range from the picomolar to the nanomolar range. For example, a concentration of 1 pM was found to significantly inhibit the proliferation of human thyroid carcinoma cell lines.[3] In studies with human aortic smooth muscle cells, 10 nmol/L was used to inhibit proliferation and migration.[2] A dose-dependent inhibition of inflammatory mediators from activated macrophages showed a maximal effect at 10⁻⁸ M (10 nM).[5] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q5: What are the known signaling pathways affected by this compound?
This compound can modulate several intracellular signaling pathways. It has been shown to induce the cAMP/protein kinase A and p38-MAPK pathways while inhibiting Akt and ERK activities.[2] In the context of cell migration, it can inhibit Rac1 activation and subsequent increases in cytosolic calcium.[2]
Q6: Is this compound cytotoxic?
While high concentrations of any peptide can potentially induce cytotoxicity, studies using this compound at effective biological concentrations have not reported significant cytotoxic effects.[2][7][8] However, it is crucial to assess cytotoxicity in your specific cell line, especially when using higher concentration ranges or for extended incubation periods. A standard cell viability assay, such as MTT or trypan blue exclusion, is recommended.
Troubleshooting Guide
This guide addresses common issues that may arise during in vitro experiments with this compound.
Problem: I am not observing the expected biological effect of this compound.
-
Possible Cause 1: Suboptimal Concentration.
-
Possible Cause 2: Compound Instability.
-
Solution: this compound, like many peptides, can have a short half-life in culture medium, especially in the presence of serum.[4] Prepare fresh dilutions of this compound from a frozen stock solution for each experiment. For long-term experiments, consider replenishing the medium with fresh this compound at appropriate intervals.
-
-
Possible Cause 3: Low Receptor Expression.
-
Solution: The target cells may not express the necessary receptors (sst1-5, GHS-R1a, or MrgX2) at a sufficient level. Verify receptor expression using techniques such as RT-qPCR, immunofluorescence, or Western blotting.
-
-
Possible Cause 4: Improper Reagent Handling.
-
Solution: Ensure that the lyophilized peptide and stock solutions have been stored correctly at -20°C. Avoid repeated freeze-thaw cycles by preparing single-use aliquots of the stock solution.
-
Problem: I am observing significant cytotoxicity in my cell cultures.
-
Possible Cause 1: Concentration is too high.
-
Solution: High concentrations of any treatment can be toxic to cells. Determine the cytotoxic threshold for your specific cell line by performing a cell viability assay (e.g., MTT, MTS) across a range of this compound concentrations.[10] Select a concentration for your experiments that is well below the concentration causing significant cell death.
-
-
Possible Cause 2: Solvent Toxicity.
-
Solution: If a solvent other than water was used to dissolve this compound, ensure the final concentration of the solvent in the cell culture medium is non-toxic. For example, the final concentration of DMSO should typically be kept below 0.5%, and ideally at or below 0.1%.[10] Include a vehicle control (medium with the solvent only) in your experiments.
-
Problem: The this compound solution is precipitating in the culture medium.
-
Possible Cause 1: Solubility Limit Exceeded.
-
Solution: The solubility of this compound in water is up to 0.70 mg/ml. Ensure your stock solution and final working concentrations do not exceed this limit. When diluting the stock solution, add it to pre-warmed (37°C) culture medium and mix gently to aid dissolution.[10]
-
-
Possible Cause 2: Interaction with Media Components.
-
Solution: Certain components in complex cell culture media may interact with the peptide, causing it to precipitate over time. Prepare fresh dilutions of this compound immediately before use. If precipitation persists, consider using a different basal medium or a serum-free formulation for your experiments.
-
Quantitative Data Summary
The following tables summarize key quantitative data for this compound.
Table 1: Receptor Binding Affinity of this compound
| Receptor Subtype | IC50 (nM) |
| sst1 | 5 |
| sst2 | 0.09 |
| sst3 | 0.3 |
| sst4 | 0.2 |
| sst5 | 0.3 |
| MRGPRX2 (EC50) | 25 |
(Data sourced from R&D Systems and Tocris Bioscience)
Table 2: Effective Concentrations of this compound in In Vitro Assays
| Cell Type | Assay | Concentration | Observed Effect |
| Human Aortic Smooth Muscle Cells | Proliferation Assay ([³H]-thymidine incorporation) | 10 nmol/L | Significant inhibition of PDGF-stimulated proliferation.[2] |
| Human Aortic Smooth Muscle Cells | Migration Assay | 10 nmol/L | Impaired lamellipodia formation and migration towards PDGF.[2] |
| Human Thyroid Carcinoma Cell Lines (TT, N-PAP, WRO) | Cell Proliferation Assay | 1 pM | Significant, dose-dependent inhibition of cell proliferation.[3] |
| Activated Macrophages | Inflammatory Mediator Production (TNFα, IL-6, NO) | 10⁻⁸ M (10 nM) | Maximal inhibition of inflammatory mediator production.[5] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Reconstitution of Lyophilized Peptide:
-
Briefly centrifuge the vial of lyophilized this compound to ensure the powder is at the bottom.
-
Under sterile conditions, add the appropriate volume of sterile, nuclease-free water to achieve a desired stock concentration (e.g., 1 mM or as per the datasheet).
-
Gently pipette up and down to dissolve the peptide completely. Avoid vigorous vortexing.
-
-
Aliquoting and Storage:
-
Once dissolved, dispense the stock solution into single-use, sterile microcentrifuge tubes.
-
Store the aliquots at -20°C.
-
-
Preparation of Working Solution:
-
Thaw a single aliquot of the stock solution immediately before use.
-
Perform serial dilutions in your complete cell culture medium to achieve the desired final concentrations for your experiment.
-
Ensure the final volume of the diluted peptide solution added to your cell cultures is consistent across all conditions.
-
Protocol 2: Cell Proliferation Assay (MTT-based)
-
Cell Seeding:
-
Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment.
-
Allow the cells to adhere and recover overnight in a 37°C, 5% CO₂ incubator.
-
-
Treatment with this compound:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Carefully remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle-only control.
-
-
Incubation:
-
Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.[10]
-
Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C.[10]
-
After incubation, add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[10]
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Visualizations
Below are diagrams illustrating key workflows and pathways related to this compound experimentation.
Caption: Experimental workflow for in vitro cell culture studies with this compound.
Caption: Simplified signaling pathways of this compound in target cells.
Caption: Troubleshooting decision tree for lack of this compound effect.
References
- 1. Cortistatin‐14 Mediates its Anticonvulsant Effects Via sst2 and sst3 but Not Ghrelin Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. This compound inhibits cell proliferation of human thyroid carcinoma cell lines of both follicular and parafollicular origin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Therapeutic Effect of a Latent Form of Cortistatin in Experimental Inflammatory and Fibrotic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cortistatin, a new antiinflammatory peptide with therapeutic effect on lethal endotoxemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological profile of somatostatin and cortistatin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro and in vivo toxicity assessment of the senotherapeutic Peptide 14 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [Regulation of proliferation and viability of tumor cells in vitro by alloferon-1 and allostatin-1] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Which concentrations are optimal for in vitro testing? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Addressing solubility issues of synthetic Cortistatin-14 in aqueous buffers.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility issues associated with synthetic Cortistatin-14 in aqueous buffers.
Troubleshooting Guide
This guide is designed to provide step-by-step solutions to common solubility challenges encountered during experiments with synthetic this compound.
Issue: My lyophilized this compound powder will not dissolve in water or my aqueous buffer.
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Initial Steps:
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Ensure you have allowed the lyophilized peptide to equilibrate to room temperature before opening the vial to minimize moisture uptake.[1]
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Briefly centrifuge the vial to pellet all the powder before attempting to dissolve it.[2]
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Start with a small test amount of the peptide before dissolving the entire sample.[1][2]
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Troubleshooting Workflow:
The following diagram outlines a systematic approach to troubleshoot solubility issues with this compound.
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Detailed Explanations:
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Aqueous Solubility: this compound is reported to be soluble in water at concentrations up to 0.7 mg/mL to 1 mg/mL. [3][4][5]If you are working within this concentration range and still experience issues, consider the purity of your water and ensure it is sterile.
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Acidic Conditions: If water alone is insufficient, using a dilute acidic solution is the next recommended step. A 1% acetic acid solution has been shown to be effective for dissolving this compound at a concentration of 1 mg/mL. This is consistent with general guidelines for basic peptides. [1][6] * Organic Solvents: For highly concentrated solutions or particularly stubborn batches, a small amount of an organic solvent like DMSO can be used to create a stock solution. [2][6]This stock can then be slowly diluted into your aqueous buffer of choice. It is crucial to add the organic stock to the aqueous buffer dropwise while stirring to prevent precipitation. [1]Note that DMSO may not be suitable for all cell-based assays, so it is important to check the tolerance of your experimental system. [6] Issue: The peptide precipitates out of solution after dilution into my experimental buffer.
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Potential Causes & Solutions:
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Localized Concentration: This often occurs when a concentrated stock solution is added too quickly to the buffer. To avoid this, add the stock solution drop-by-drop while gently vortexing or stirring the buffer. [1] * pH of the Final Solution: The final pH of your peptide solution can significantly impact its solubility. [7]this compound has a basic character, which is why it dissolves well in slightly acidic conditions. If your final buffer is neutral or basic, the peptide may be less soluble. Consider adjusting the pH of your final solution.
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Buffer Composition: The components of your buffer can interact with the peptide. If you continue to have issues, you may need to test the solubility in different buffer systems.
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Quantitative Data Summary
The following tables summarize the available quantitative data on the solubility of synthetic this compound.
Table 1: Reported Solubility of this compound
| Solvent | Concentration | Notes | Source(s) |
| Water | 0.7 mg/mL | - | [3][5] |
| Water | 1 mg/mL | Counterion: trifluoroacetate | [4] |
| 1% Acetic Acid | 1 mg/mL | Clear, colorless solution |
Experimental Protocols
Protocol 1: Solubilization in Water
This protocol is for preparing a stock solution of this compound in water.
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Allow the lyophilized this compound vial to warm to room temperature.
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Briefly centrifuge the vial to ensure all the powder is at the bottom.
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Add the required volume of sterile, distilled water to achieve the desired concentration (not exceeding 1 mg/mL).
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Gently vortex or sonicate the vial to aid dissolution. [2]Sonication should be done in short bursts (e.g., 3 times for 10 seconds each) with cooling on ice in between to prevent heating. [2]5. Visually inspect the solution to ensure it is clear and free of particulates.
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For long-term storage, it is recommended to aliquot the solution and store it at -20°C or colder. [1] Protocol 2: Solubilization using an Organic Solvent (DMSO)
This protocol is for instances where aqueous solubility is insufficient.
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Follow steps 1 and 2 from Protocol 1.
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Add a minimal amount of 100% DMSO to the vial to dissolve the peptide.
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Once the peptide is fully dissolved in DMSO, slowly add this concentrated stock solution dropwise to your desired aqueous buffer while stirring.
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Monitor the solution for any signs of precipitation. If cloudiness appears, you may have reached the solubility limit in that buffer.
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The final concentration of DMSO should be kept as low as possible, ideally below 0.5%, to avoid cytotoxicity in cell-based assays. [6]
This compound Signaling Pathway
This compound is a neuropeptide that shares structural and functional similarities with somatostatin. It exerts its biological effects primarily by binding to and activating all five subtypes of somatostatin receptors (sst1-sst5). [3][5]This interaction initiates downstream signaling cascades that can modulate various cellular processes.
Frequently Asked Questions (FAQs)
Q1: How should I store lyophilized this compound? A1: For long-term storage, lyophilized this compound should be stored at -20°C or colder, protected from light. [1]Keeping the peptide in a desiccated environment will also improve its long-term stability.
Q2: How should I store this compound once it is in solution? A2: Once dissolved, it is best to prepare single-use aliquots and store them at -20°C to avoid repeated freeze-thaw cycles. [8] Q3: My peptide solution appears cloudy or has visible particles. What should I do? A3: A cloudy or particulate-containing solution indicates that the peptide is not fully dissolved and may be suspended or aggregated. [1]You should try the troubleshooting steps outlined above, such as sonication or using a stronger solvent. Before use in an experiment, it is advisable to centrifuge the solution and use the supernatant to remove any undissolved peptide. [7] Q4: What is the isoelectric point (pI) of this compound and how does it affect solubility? A4: While the exact pI is not specified in the provided search results, this compound is a basic peptide. This means its net charge is positive at neutral pH. Peptides are generally least soluble at their isoelectric point. Since this compound is basic, dissolving it in a slightly acidic solution (pH below its pI) will increase its net positive charge and enhance its solubility in aqueous solutions.
Q5: Can I use buffers other than water or acetic acid? A5: Yes, however, it is recommended to first create a stock solution in a solvent known to be effective (like water or dilute acetic acid) and then dilute that stock into your buffer of choice. [1]This prevents potential issues with trying to dissolve the peptide directly in a complex buffer where solubility might be lower. Always test a small amount first.
Q6: Are there any solvents I should avoid? A6: For peptides containing cysteine, like this compound, it's important to be cautious with certain solvents. For instance, dissolving in basic buffers (pH > 7) can promote the oxidation of thiol groups, potentially leading to disulfide bond scrambling or aggregation. [6]While DMSO is a common choice for hydrophobic peptides, it can oxidize methionine or free cysteine residues, though this is less of a concern for this compound as its cysteines are already in a disulfide bridge.
References
- 1. Synthetic Peptide Handling & Storage Protocol [sigmaaldrich.com]
- 2. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 3. iscabiochemicals.com [iscabiochemicals.com]
- 4. Cortistatin 14 1 mg | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 5. Cortistatin 14 | Somatostatin (sst) Receptors | Tocris Bioscience [tocris.com]
- 6. lifetein.com [lifetein.com]
- 7. jpt.com [jpt.com]
- 8. genscript.com [genscript.com]
Best practices for storing and handling Cortistatin-14 peptides to maintain activity.
This technical support center provides best practices, troubleshooting guides, and frequently asked questions (FAQs) for the storage, handling, and use of Cortistatin-14 peptides to ensure the maintenance of their biological activity in research applications.
Frequently Asked Questions (FAQs)
1. What is the recommended storage condition for lyophilized this compound?
For optimal long-term stability, lyophilized this compound should be stored at -20°C or -80°C in a dry, dark environment.[1][2][3][4][5] When stored correctly, the peptide can be stable for several years. For short-term storage of a few days to weeks, 4°C is acceptable.[6][7] It is crucial to minimize exposure to moisture and light to prevent degradation.[3][8]
2. How should I handle the lyophilized peptide before reconstitution?
Before opening the vial, it is essential to allow it to equilibrate to room temperature in a desiccator.[2][6][7] This prevents the condensation of atmospheric moisture onto the cold peptide, which can significantly reduce its stability.[2][7] Handle the vial with clean gloves in a sterile environment to avoid contamination.
3. What is the best solvent for reconstituting this compound?
This compound is soluble in sterile, high-purity water.[9][10] Some datasheets indicate a solubility of up to 0.70 mg/ml in water.[9][10] For peptides that are difficult to dissolve in water, using a small amount of 0.1% sterile acetic acid can be beneficial.[2] Another option for initial solubilization is DMSO, which can then be further diluted with an aqueous buffer.[2]
4. What is the recommended procedure for reconstituting this compound?
To reconstitute, add the appropriate volume of the chosen sterile solvent to the vial. Gently swirl or roll the vial to dissolve the peptide. Avoid vigorous shaking or vortexing, as this can cause aggregation and degradation of the peptide.[11] Ensure the peptide is fully dissolved before use by visually inspecting the solution for any particulate matter.[11]
5. How should I store reconstituted this compound?
Solutions of this compound are significantly less stable than the lyophilized powder. For short-term storage (up to one week), the solution can be kept at 4°C. For longer-term storage, it is highly recommended to aliquot the reconstituted peptide into single-use volumes and store them at -20°C or -80°C.[2][5] This is crucial to avoid repeated freeze-thaw cycles, which can degrade the peptide.[2] Peptide solutions are generally recommended to be used within a few weeks of reconstitution.
6. What is the stability of this compound in solution?
This compound has a very short half-life in plasma, approximately 2 minutes, due to rapid degradation by endopeptidases.[5] Its stability in aqueous buffers will also be limited. For optimal stability in solution, use sterile buffers at a slightly acidic pH of 5-6.[2]
Quantitative Data Summary
| Parameter | Recommended Condition | Rationale |
| Storage Temperature (Lyophilized) | -20°C to -80°C | Minimizes chemical degradation and preserves long-term activity.[1][2][3][4][5][8] |
| Storage Temperature (Reconstituted) | -20°C to -80°C (in aliquots) | Prevents degradation from repeated freeze-thaw cycles.[2][5] |
| Reconstitution Solvents | Sterile Water, 0.1% Acetic Acid, DMSO | Water is the primary solvent; acetic acid or DMSO can aid solubility.[2][9][10] |
| pH of Reconstitution Buffer | 5.0 - 6.0 | Slightly acidic pH can improve the stability of the peptide in solution.[2] |
| Half-life in Plasma | ~2 minutes | Rapidly degraded by endopeptidases, necessitating careful experimental design for in vivo studies.[5] |
Troubleshooting Guides
Issue 1: Low or No Biological Activity Observed
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Possible Cause 1: Improper Storage: The lyophilized peptide may have been stored at room temperature for an extended period or exposed to moisture.
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Solution: Always store the lyophilized peptide at -20°C or -80°C and allow the vial to warm to room temperature before opening.
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Possible Cause 2: Repeated Freeze-Thaw Cycles: The reconstituted peptide solution may have been subjected to multiple freeze-thaw cycles.
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Solution: Aliquot the reconstituted peptide into single-use volumes to avoid this issue.[2]
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Possible Cause 3: Degradation in Solution: The peptide may have degraded after reconstitution, especially if stored for a long time or at an inappropriate pH.
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Solution: Use freshly prepared solutions for your experiments whenever possible. If storage is necessary, use sterile buffers with a pH between 5 and 6.[2]
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Possible Cause 4: Incorrect Reconstitution: The peptide may not have been fully dissolved, or an inappropriate solvent was used.
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Solution: Ensure complete dissolution by gentle agitation and visual inspection.[11] Refer to the product datasheet for the recommended solvent.
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Issue 2: Poor Solubility During Reconstitution
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Possible Cause 1: Hydrophobic Nature of the Peptide: this compound contains several hydrophobic amino acid residues.
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Possible Cause 2: High Concentration: Attempting to dissolve the peptide at a concentration higher than its solubility limit.
Issue 3: Inconsistent Results Between Experiments
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Possible Cause 1: Variability in Peptide Aliquots: Inaccurate pipetting when preparing aliquots can lead to different concentrations.
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Solution: Use calibrated pipettes and ensure proper pipetting technique.
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Possible Cause 2: Degradation Over Time: Using peptide solutions of different ages.
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Solution: Use freshly prepared solutions for all comparative experiments or ensure that all stored aliquots are from the same batch and have been stored for the same duration.
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Possible Cause 3: Adsorption to Labware: Peptides can adsorb to the surface of plastic or glass tubes.
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Solution: Use low-protein-binding microcentrifuge tubes and pipette tips.
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Experimental Protocols & Workflows
General Peptide Handling Workflow
Caption: Workflow for proper handling of this compound from storage to experimental use.
Template Protocol: Receptor Binding Assay
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Cell Culture: Culture cells expressing the target receptor (e.g., CHO cells transfected with a somatostatin receptor subtype) to a suitable density.
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Membrane Preparation: Harvest the cells and prepare a crude membrane fraction by homogenization and centrifugation.
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Assay Setup: In a 96-well plate, add the cell membrane preparation, a radiolabeled ligand (e.g., ¹²⁵I-labeled somatostatin), and varying concentrations of unlabeled this compound.
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Incubation: Incubate the plate at room temperature for a specified time to allow binding to reach equilibrium.
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Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter plate to separate the membrane-bound radioligand from the free radioligand.
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Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
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Detection: Measure the radioactivity retained on the filters using a scintillation counter.
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Data Analysis: Plot the percentage of specific binding against the concentration of this compound to determine the IC₅₀ value.
Template Protocol: Cell-Based Functional Assay (cAMP Measurement)
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Cell Seeding: Seed cells expressing the target Gαi-coupled receptor (e.g., a somatostatin receptor) in a 96-well plate and grow to confluency.
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Pre-treatment: Pre-incubate the cells with varying concentrations of this compound for a specified time.
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Stimulation: Stimulate the cells with an adenylyl cyclase activator, such as forskolin, to induce cAMP production.
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Cell Lysis: Lyse the cells to release the intracellular cAMP.
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cAMP Detection: Measure the cAMP levels in the cell lysates using a commercially available cAMP assay kit (e.g., ELISA-based or fluorescence-based).
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Data Analysis: Plot the cAMP concentration against the this compound concentration to determine the EC₅₀ value for the inhibition of adenylyl cyclase.
Signaling Pathways
This compound is a pleiotropic neuropeptide that binds to several G-protein coupled receptors (GPCRs), including all five somatostatin receptor subtypes (SSTR1-5), the ghrelin receptor (GHS-R1a), and the Mas-related G-protein coupled receptor X2 (MRGPRX2).
Signaling via Somatostatin and Ghrelin Receptors (Gαi-coupled)
Binding of this compound to somatostatin receptors and the ghrelin receptor typically leads to the activation of an inhibitory G-protein (Gαi). This initiates a signaling cascade that results in the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
Caption: this compound inhibits adenylyl cyclase via Gαi-coupled receptors.
Signaling via MRGPRX2 (Gαq-coupled)
When this compound binds to the MRGPRX2 receptor, it activates a Gαq-protein. This leads to the activation of phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium from intracellular stores, leading to an increase in cytosolic calcium concentration.
Caption: this compound increases intracellular calcium via the Gαq-coupled MRGPRX2 receptor.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Endocrine activities of this compound and its interaction with GHRH and ghrelin in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. biocompare.com [biocompare.com]
- 5. Therapeutic Effect of a Latent Form of Cortistatin in Experimental Inflammatory and Fibrotic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdnewsline.com [mdnewsline.com]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. MrgX2 is a high potency cortistatin receptor expressed in dorsal root ganglion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. protocolsandsolutions.com [protocolsandsolutions.com]
How to minimize variability in animal behavior studies involving Cortistatin-14.
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help researchers minimize variability in animal behavior studies involving Cortistatin-14 (CST-14).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in behavioral research?
A1: this compound (CST-14) is a neuropeptide with significant structural and functional similarities to somatostatin-14. It is primarily expressed in the cortex and hippocampus. CST-14 is used in behavioral research due to its known physiological functions, which include the reduction of locomotor activity and the induction of slow-wave sleep. These effects are mediated through its interaction with a variety of receptors, making it a molecule of interest for studying neuronal depression, sleep regulation, and other behaviors.
Q2: What are the known receptors for this compound?
A2: A primary source of experimental variability stems from CST-14's ability to bind to multiple receptor types, which can trigger different signaling pathways. Its known receptors include:
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Somatostatin Receptors (sst1-sst5): CST-14 binds to all five somatostatin receptor subtypes with high affinity.
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Ghrelin Receptor (GHS-R1a): Unlike somatostatin, CST-14 also binds to the ghrelin receptor, which is involved in appetite and energy homeostasis.
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Mas-Related G Protein-Coupled Receptor X2 (MrgprX2): This receptor is primarily expressed in sensory neurons and mast cells and is considered a specific receptor for CST-14.[1]
Q3: What is the recommended solvent and storage for this compound?
A3: For in vivo studies, this compound is typically dissolved in a sterile, buffered solution. Common vehicles include sterile saline (0.9% NaCl) or phosphate-buffered saline (PBS). Some suppliers suggest solubility in 1% acetic acid for stock solutions, which must then be further diluted into a physiologically compatible buffer for injection.[1] Due to its peptide nature, CST-14 is susceptible to degradation.[2]
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Storage: Store lyophilized powder at -20°C.
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Stock Solutions: Prepare fresh or store aliquots at -80°C for up to 6 months or at -20°C for up to 1 month to minimize freeze-thaw cycles.[3]
Q4: What are the typical administration routes and dosages for CST-14 in mice?
A4: The choice of administration route is critical and depends on the research question.
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Intracerebroventricular (ICV) Injection: This route delivers CST-14 directly to the central nervous system, bypassing the blood-brain barrier. Common doses in mice range from 1 µg to 5 µg per animal.[4]
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Intraperitoneal (i.p.) Injection: This systemic route is less invasive. Doses can range from 0.1 mg/kg to 10 mg/kg in mice, though effects on the CNS may be less direct.
Troubleshooting Guide
This guide addresses common issues encountered during behavioral experiments with this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| High variability in locomotor activity between subjects. | 1. Differential Receptor Activation: CST-14's promiscuity for sst, ghrelin, and MrgprX2 receptors can lead to mixed behavioral outputs. 2. Inconsistent Drug Delivery: Improper ICV or i.p. injection technique. 3. Peptide Degradation: CST-14 solution may have degraded due to improper storage or handling. 4. Environmental Factors: Differences in lighting, noise, or handling stress can affect baseline activity. | 1. Use Receptor Antagonists: Co-administer specific antagonists for ghrelin ([D-Lys3]GHRP-6) or somatostatin receptors to isolate the pathway of interest.[4] 2. Refine Injection Protocol: Ensure consistent injection volume, rate, and anatomical location. Use a guide cannula for repeated ICV injections. Verify needle placement with a dye like Trypan Blue in a pilot study. 3. Ensure Peptide Stability: Prepare solutions fresh before each experiment. Aliquot stock solutions to avoid repeated freeze-thaw cycles. Protect from light and heat.[3][5] 4. Standardize Environment: Acclimate animals to the testing room. Conduct tests at the same time of day. Maintain consistent lighting and minimize auditory disturbances. |
| No observable behavioral effect after CST-14 administration. | 1. Inadequate Dose: The administered dose may be too low to elicit a response. 2. Poor Bioavailability: For i.p. injections, the peptide may not be crossing the blood-brain barrier in sufficient quantities. 3. Rapid Degradation: Neuropeptides have a short half-life in vivo.[2] 4. Compensatory Mechanisms: The animal's endogenous systems may be compensating for the exogenous peptide. | 1. Conduct a Dose-Response Study: Test a range of doses (e.g., log or semi-log increments) to determine the optimal concentration for your specific behavioral assay. 2. Switch to ICV Administration: For CNS-targeted effects, direct administration is more reliable. 3. Check Peptide Integrity: Use freshly prepared solutions. Consider using peptidase inhibitors in the vehicle solution, though this can introduce its own confounding effects.[5] 4. Time Course Analysis: Measure behavior at multiple time points post-injection to capture the peak effect before it diminishes. |
| Unexpected or contradictory behavioral results (e.g., hyperactivity). | 1. Off-Target Effects: Activation of multiple receptor populations (e.g., ghrelin receptors) may produce effects that counter the expected sedative properties. 2. Vehicle Effects: The vehicle solution itself may be causing a behavioral response. 3. Handling Stress: The stress of injection can mask or alter the pharmacological effects of the peptide. | 1. Receptor Blockade: Use antagonists to confirm which receptor is mediating the unexpected effect. 2. Run Vehicle-Only Controls: Always include a control group that receives only the vehicle solution through the same administration route and volume. 3. Habituate Animals: Handle animals and perform mock injections (e.g., with a needle cap on) for several days before the experiment to reduce injection-related stress. |
Troubleshooting Workflow
Here is a logical decision-making process for troubleshooting unexpected variability in your this compound experiments.
Caption: A decision tree for troubleshooting variability.
Quantitative Data Summary
While comprehensive dose-response data for this compound in classic behavioral tests is limited in publicly available literature, the following tables summarize relevant findings and provide a basis for experimental design.
Table 1: Effect of Intracerebroventricular (ICV) CST-14 on Behavior in Mice
| Dose (µg, i.c.v.) | Behavioral Test | Observation | Reference |
| 1 µg | Forced Swim Test | Dose-dependent antidepressant-like effect | [4] |
| 5 µg | Forced Swim Test | Significant antidepressant-like effect | [4] |
| 5 µg | Tail Suspension Test | Significant antidepressant-like effect | [4] |
| 5 µg | Open Field Test | No significant alteration in locomotor activity levels | [4] |
| 5 µg | GI Transit | No significant inhibition |
Table 2: Effect of Intraperitoneal (i.p.) CST-14 on Behavior in Mice
| Dose (mg/kg, i.p.) | Behavioral Test | Observation | Reference |
| 0.1 - 10 mg/kg | GI Transit | Significant, dose-dependent inhibition | |
| 20 mg/kg (MPTP Model) | Pole Test | Improved time to descend (improved locomotor activity) | [6] |
| 20 mg/kg (MPTP Model) | Hang Test | Increased distance traveled (improved neuromuscular strength) | [6] |
Experimental Protocols & Signaling Pathways
Protocol: ICV Cannula Implantation and Injection
This protocol is a generalized procedure for delivering CST-14 directly into the lateral ventricles of a mouse brain.
Caption: Workflow for ICV cannulation and injection.
This compound Receptor Signaling Pathways
Variability can arise from CST-14 activating multiple G-protein coupled receptors, each linked to distinct downstream cascades. Understanding these pathways is crucial for interpreting behavioral outcomes.
Caption: Simplified signaling pathways of CST-14 receptors.
References
- 1. Control of locomotor speed, arousal, and hippocampal theta rhythms by the nucleus incertus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic Effect of a Latent Form of Cortistatin in Experimental Inflammatory and Fibrotic Disorders [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Accurate locomotor activity profiles of group-housed mice derived from home cage monitoring data - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methods for the investigation of neuropeptide catabolism and stability in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Optimizing fixation and permeabilization for Cortistatin-14 immunohistochemistry.
Welcome to the technical support center for Cortistatin-14 (CST-14) immunohistochemistry (IHC). This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to optimize the fixation and permeabilization steps for successful CST-14 detection in tissue samples.
FAQs: Fixation and Permeabilization for this compound IHC
Q1: What is the recommended fixative for this compound immunohistochemistry in brain tissue?
A1: For neuropeptides like this compound, transcardial perfusion with a 4% paraformaldehyde (PFA) solution in a phosphate buffer (PB) is the preferred method.[1][2] This technique ensures rapid and uniform fixation of the entire brain, which is crucial for preserving the integrity and localization of labile molecules like CST-14.[1] Immersion fixation can be used but may lead to uneven fixation and potential degradation of the antigen.[1]
Q2: How long should I fix the tissue in paraformaldehyde?
A2: The optimal fixation time is a critical parameter that requires balancing antigen preservation with maintaining antigenicity. Over-fixation with PFA can mask the epitope of this compound by excessive cross-linking, while under-fixation can lead to poor tissue morphology.[1][3] For perfusion-fixed brains, a post-fixation period of 2 to 24 hours in 4% PFA at 4°C is a common starting point.[2][3] However, the ideal duration can depend on the size of the tissue block and should be empirically determined for your specific antibody and tissue.[1]
Q3: Is antigen retrieval necessary for this compound IHC after paraformaldehyde fixation?
A3: Paraformaldehyde fixation can sometimes mask the antigenic sites of this compound.[4] If you are experiencing weak or no signal, performing an antigen retrieval step may be necessary. Heat-Induced Epitope Retrieval (HIER) using a citrate buffer (10 mM, pH 6.0) is a commonly used method.[5]
Q4: Why is permeabilization required, and what is the recommended agent and concentration?
A4: Permeabilization is essential to allow antibodies to access intracellular antigens like this compound. The most commonly used permeabilizing agent is Triton X-100, a non-ionic detergent. For free-floating brain sections, a concentration of 0.1% to 0.5% Triton X-100 in your blocking and antibody dilution buffers is typically recommended.[6][7] The optimal concentration can depend on the thickness of your tissue sections; thicker sections may require a higher concentration for adequate antibody penetration.[6]
Q5: Should I use free-floating sections or slide-mounted sections for this compound IHC?
A5: For thicker brain sections (30-50 µm), a free-floating staining protocol is often preferred.[8] This method allows for better antibody penetration from both sides of the tissue section, which can be particularly beneficial for detecting neuropeptides that may have a sparse distribution.[9] Slide-mounted sections are also a viable option and can be more convenient for thinner sections.[9]
Troubleshooting Guide
This guide addresses common issues encountered during the fixation and permeabilization steps of this compound immunohistochemistry.
| Problem | Possible Cause | Recommended Solution | Citations |
| Weak or No Staining | Over-fixation: Excessive cross-linking by paraformaldehyde is masking the this compound epitope. | Reduce the post-fixation time. Perform antigen retrieval using a citrate buffer (pH 6.0). | [1][3][5] |
| Inadequate Permeabilization: The antibody cannot access the intracellular this compound. | Increase the concentration of Triton X-100 in your buffers (e.g., from 0.1% to 0.3%). Increase the duration of the permeabilization step. | [6] | |
| Under-fixation: Poor tissue preservation has led to the degradation of this compound. | Ensure complete perfusion with 4% PFA. Increase the post-fixation time. | [1] | |
| High Background Staining | Excessive Permeabilization: High concentrations of Triton X-100 can disrupt cell membranes and expose non-specific binding sites. | Decrease the concentration of Triton X-100. Reduce the permeabilization time. | |
| Endogenous Peroxidase Activity: If using a horseradish peroxidase (HRP)-based detection system, endogenous peroxidases in the tissue can cause non-specific signal. | Quench endogenous peroxidase activity by incubating the sections in a 3% hydrogen peroxide solution before primary antibody incubation. | [10][11] | |
| Non-specific Antibody Binding: The primary or secondary antibody is binding to non-target sites. | Increase the concentration of blocking serum (e.g., from 5% to 10%). Ensure the blocking serum is from the same species as the secondary antibody. | [12] | |
| Uneven Staining | Incomplete Fixation: The fixative did not penetrate the tissue uniformly, especially with immersion fixation. | Use transcardial perfusion for fixation. Ensure the tissue block size is appropriate for the fixation method. | [1] |
| Poor Antibody Penetration: The antibody is not reaching the center of the tissue section. | Use free-floating sections for staining. Increase the incubation time for the primary antibody. | [8][9] |
Experimental Protocols
Recommended Protocol for Free-Floating this compound IHC in Rat Brain
This protocol is a synthesized guideline based on common practices for neuropeptide immunohistochemistry in rodent brain tissue. Optimization may be required for your specific antibody and experimental conditions.
1. Tissue Preparation:
-
Anesthetize the rat and perform transcardial perfusion with ice-cold phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA) in 0.1 M phosphate buffer (PB, pH 7.4).[1][2]
-
Post-fix the brain in 4% PFA at 4°C for 4-24 hours.[3]
-
Cryoprotect the brain by immersing it in a 30% sucrose solution in PB at 4°C until it sinks.
-
Section the brain into 30-40 µm thick coronal sections using a cryostat or vibratome and collect them in PBS.
2. Immunohistochemistry:
-
Wash the free-floating sections three times in PBS for 10 minutes each.
-
(Optional) Antigen Retrieval: If required, incubate sections in 10 mM sodium citrate buffer (pH 6.0) at 80°C for 30 minutes. Allow to cool to room temperature.[5]
-
Permeabilization and Blocking: Incubate sections for 1-2 hours at room temperature in a blocking solution consisting of 5-10% normal serum (from the species of the secondary antibody), 0.3% Triton X-100 in PBS.[7]
-
Primary Antibody Incubation: Incubate the sections with the primary antibody against this compound, diluted in the blocking solution, for 24-48 hours at 4°C with gentle agitation.
-
Wash the sections three times in PBS with 0.1% Triton X-100 for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the sections with the appropriate fluorophore-conjugated secondary antibody, diluted in the blocking solution, for 2 hours at room temperature or overnight at 4°C.
-
Wash the sections three times in PBS for 10 minutes each.
-
Mount the sections onto slides and coverslip with an appropriate mounting medium.
Visualizations
This compound Signaling Pathway
This compound shares significant structural and functional similarities with somatostatin and is known to bind to all five somatostatin receptor subtypes (sst1-sst5).[13] It can also interact with other G-protein coupled receptors (GPCRs) such as the ghrelin receptor (GHS-R1a) and MrgX2.[13] The activation of these receptors initiates downstream signaling cascades that mediate the various physiological effects of this compound.
Caption: this compound signaling pathway.
Experimental Workflow for this compound IHC
The following diagram outlines the key steps for performing immunohistochemistry for this compound in free-floating brain sections.
Caption: IHC workflow for this compound.
References
- 1. Fixation using Paraformaldehyde - Queensland Brain Institute - University of Queensland [qbi.uq.edu.au]
- 2. Immunohistochemical Analysis in the Rat Central Nervous System and Peripheral Lymph Node Tissue Sections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. docs.abcam.com [docs.abcam.com]
- 4. sysy.com [sysy.com]
- 5. Immunohistochemistry (IHC) protocol [hellobio.com]
- 6. researchgate.net [researchgate.net]
- 7. sysy.com [sysy.com]
- 8. Frontiers | A novel immunohistochemical protocol for paraffin embedded tissue sections using free-floating techniques [frontiersin.org]
- 9. protocols.io [protocols.io]
- 10. qedbio.com [qedbio.com]
- 11. Immunohistochemistry (IHC) Troubleshooting Guide & the Importance of Using Controls | Cell Signaling Technology [cellsignal.com]
- 12. bosterbio.com [bosterbio.com]
- 13. Cortistatin‐14 Mediates its Anticonvulsant Effects Via sst2 and sst3 but Not Ghrelin Receptors - PMC [pmc.ncbi.nlm.nih.gov]
How to choose the appropriate negative controls for Cortistatin-14 experiments.
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on selecting and utilizing appropriate negative controls for experiments involving Cortistatin-14 (CST-14). Properly controlled experiments are fundamental to ensuring that observed biological effects are specifically attributable to CST-14's activity, thereby guaranteeing data validity and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of a negative control in a this compound experiment?
A negative control is a crucial experimental group that is not expected to produce the effect being measured. Its purpose is to establish a baseline and confirm that the effects observed in the experimental group are due to the specific action of this compound and not from non-specific factors, experimental artifacts, or the procedure itself. Without proper negative controls, it is impossible to conclude that CST-14 is the causative agent of an observed outcome.
Q2: What are the essential types of negative controls for in vitro CST-14 experiments?
For most experiments involving the peptide this compound, a multi-level control strategy is recommended. The primary types of negative controls are:
-
Vehicle Control: This control consists of the solvent or buffer used to dissolve the lyophilized CST-14 peptide. It accounts for any potential effects of the solvent on the experimental system (e.g., cells or tissues).[1]
-
Scrambled Peptide Control: This is a peptide with the same amino acid composition and molecular weight as CST-14, but with the amino acids in a randomized sequence.[2][3][4] It is the ideal control for demonstrating that the biological effect is dependent on the specific primary sequence of CST-14 and not just the presence of a peptide with similar physical properties.
-
Receptor-Specific Controls: Since CST-14 is known to bind to multiple receptors, including somatostatin receptors (sst1-5), the ghrelin receptor (GHS-R1a), and MrgprX2, these controls are used to pinpoint the specific pathway of action.[5][6][7] Examples include:
-
Receptor Antagonists: Pre-treating the system with a known antagonist for a specific receptor before adding CST-14.
-
Knockdown/Knockout Models: Using cells or animals where the gene for a specific receptor has been silenced (e.g., via siRNA) or knocked out (e.g., via CRISPR).[8]
-
Q3: How should I design a scrambled this compound peptide?
A scrambled peptide is designed by rearranging the original peptide's amino acid sequence.[2] The key is to maintain the same number of each amino acid while ensuring the new sequence does not form known functional motifs or secondary structures that could have unintended biological activity.[9] For CST-14 (Sequence: PCKNFFWKTFSSCK), a scrambled version would contain the same amino acids in a jumbled order. It is often recommended to use a software tool or service to generate a truly random sequence and to check it against databases to avoid creating new active sites.[9]
Q4: Why is a vehicle control essential even if I am using a scrambled peptide?
A vehicle control is always necessary because solvents, even at low concentrations, can have significant biological effects.[10] For example, DMSO, a common solvent for peptides, is known to influence cell differentiation, viability, and membrane permeability.[1] The scrambled peptide controls for sequence-specificity, while the vehicle control accounts for the effects of the solvent itself. Using both allows you to isolate the effect of the CST-14 peptide sequence specifically.
Summary of Negative Controls
| Control Type | Purpose | When to Use | Key Considerations |
| Untreated | Establishes the absolute baseline for the experimental system. | Always | Represents the normal state of the cells/tissue without any intervention. |
| Vehicle Control | Controls for the effect of the solvent used to dissolve CST-14.[1] | Always, when CST-14 is delivered in a solvent. | The vehicle must be the exact same solution and concentration as used for the CST-14 treatment group.[1] |
| Scrambled Peptide | Confirms that the observed effect is sequence-specific.[3][11] | Highly Recommended for all functional assays. | Must have the same amino acid composition and purity as the active CST-14 peptide.[4] |
| Receptor Antagonist | Identifies the specific receptor mediating the effect of CST-14. | When the signaling pathway is being investigated. | The antagonist's specificity and effective concentration must be well-established. |
| Receptor Knockdown/Out | Provides definitive evidence for the involvement of a specific receptor.[8] | For mechanistic studies to confirm receptor dependency. | Requires genetically modified cell lines or animal models. |
Troubleshooting Guide
Q: I am observing a biological effect with my CST-14 treatment, but my scrambled peptide control also shows a similar, albeit weaker, effect. What does this indicate?
This situation suggests that there might be a non-sequence-specific effect occurring. Here are possible causes and solutions:
-
Non-Specific Peptide Effects: High concentrations of any peptide can sometimes cause effects due to charge or hydrophobicity. Try performing a dose-response curve for both CST-14 and the scrambled peptide to see if specificity emerges at lower concentrations.
-
Contamination: The peptide preparations could be contaminated with substances like endotoxins, which can trigger immune responses or other cellular effects.[12] Ensure you are using high-purity (e.g., >95%) peptides and consider testing for endotoxin contamination.
-
Unexpected Activity of Scrambled Peptide: In rare cases, the scrambled sequence may have its own unforeseen biological activity. It may be worthwhile to test a second, independently designed scrambled peptide or use an unrelated peptide control of similar size and charge.
Q: My vehicle control group shows a significant difference compared to my untreated group. What should I do?
This indicates that the solvent itself is affecting your experimental system.
-
Reduce Solvent Concentration: The most common cause is that the final concentration of the solvent (e.g., DMSO) is too high. Aim for the lowest possible concentration (typically <0.1% for DMSO in cell culture).
-
Test Alternative Solvents: If reducing the concentration is not feasible due to peptide solubility, you may need to find a more inert solvent. CST-14 is soluble in water, which is often the best choice if possible.[6]
-
Acclimatize the System: For some sensitive assays, a pre-incubation period with the vehicle may be necessary before adding the treatment.
Visualizing Experimental Logic & Pathways
A clear understanding of the experimental logic and the biological context is critical. The following diagrams illustrate the decision-making process for control selection and the known signaling pathways of this compound.
Caption: Logical flow for selecting appropriate negative controls.
Caption: Simplified signaling pathways of this compound.
Experimental Protocol: Validating Negative Controls
This protocol outlines a standard experiment to validate your negative controls before proceeding with larger-scale studies. The example uses a cell proliferation assay (e.g., MTT or WST-1 assay).
Objective: To confirm that the vehicle and scrambled peptide do not significantly affect cell proliferation compared to untreated cells.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound (lyophilized, high purity)
-
Scrambled CST-14 peptide (lyophilized, high purity)
-
Vehicle (e.g., sterile, nuclease-free water or 0.1% DMSO in media)
-
96-well cell culture plates
-
Cell proliferation assay reagent (e.g., MTT, WST-1)
-
Plate reader
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density. Allow cells to adhere and recover for 24 hours.
-
Preparation of Treatments:
-
Reconstitute CST-14 and scrambled CST-14 in the chosen vehicle to create a concentrated stock solution.
-
Prepare serial dilutions of CST-14 and scrambled CST-14 in complete culture medium to achieve the final desired concentrations.
-
Prepare a vehicle control by making the same dilution of the vehicle alone in the culture medium.
-
-
Treatment Application:
-
Remove the old medium from the cells.
-
Add 100 µL of the prepared treatments to the respective wells. Ensure you have multiple replicates (n=3-6) for each condition:
-
Untreated (medium only)
-
Vehicle Control
-
Scrambled Peptide (at the highest concentration of CST-14 to be tested)
-
This compound (at various concentrations)
-
-
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Proliferation Assay: Add the proliferation reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.
Caption: Experimental workflow for validating negative controls.
Data Interpretation:
The results should be analyzed to confirm that there is no statistically significant difference between the untreated, vehicle, and scrambled peptide groups. A significant effect should only be observed in the this compound treatment group.
Sample Data Table (Hypothetical Results):
| Treatment Group | Concentration (nM) | Mean Absorbance (OD 450nm) | Std. Deviation | % Proliferation (vs. Untreated) |
| Untreated | - | 1.25 | 0.08 | 100% |
| Vehicle Control | - | 1.23 | 0.09 | 98.4% |
| Scrambled CST-14 | 100 | 1.26 | 0.11 | 100.8% |
| This compound | 1 | 1.15 | 0.07 | 92.0% |
| This compound | 10 | 0.94 | 0.06 | 75.2% |
| This compound | 100 | 0.61 | 0.05 | 48.8% |
In this hypothetical example, the vehicle and scrambled peptide controls show no significant effect on proliferation, validating their use as negative controls. In contrast, this compound shows a dose-dependent inhibition of cell proliferation, indicating a specific biological effect.
References
- 1. researchgate.net [researchgate.net]
- 2. Scrambled Peptide Libraries – ProteoGenix [us.proteogenix.science]
- 3. all-chemistry.com [all-chemistry.com]
- 4. Scrambled Peptide Library Services - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 5. Cortistatin‐14 Mediates its Anticonvulsant Effects Via sst2 and sst3 but Not Ghrelin Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rndsystems.com [rndsystems.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Cortistatin radioligand binding in wild-type and somatostatin receptor-deficient mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Scrambled — Advanced Peptides [advancedpeptides.com]
- 12. genscript.com [genscript.com]
How to confirm the bioactivity of a new batch of synthetic Cortistatin-14.
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to confirming the bioactivity of a new batch of synthetic Cortistatin-14.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary biological activities?
This compound (CST-14) is a cyclic neuropeptide that shares structural and functional similarities with somatostatin-14.[1][2] It is known to exhibit a range of biological activities, including:
-
Receptor Binding: Binds to all five somatostatin receptor subtypes (sst1-sst5), the ghrelin receptor (GHS-R1a), and the Mas-related G protein-coupled receptor X2 (MRGPRX2).[1][3]
-
Hormone Secretion Inhibition: Inhibits the release of growth hormone (GH) and insulin.[4][5]
-
Anti-inflammatory Effects: Down-regulates the production of inflammatory mediators.
-
Anti-angiogenic Activity: Inhibits the proliferation of endothelial cells.
-
Neuronal Modulation: Exhibits neuronal depressant and sleep-modulating properties.[3]
-
Anticonvulsant Effects: Has been shown to have anticonvulsant effects.[1]
Q2: What are the key initial steps to confirm the bioactivity of a new batch of synthetic this compound?
It is recommended to start with a primary screening assay to confirm that the peptide is active, followed by more specific assays depending on the intended application. A good initial approach is to perform a receptor binding assay to confirm its interaction with one of its primary targets, such as the somatostatin receptor 2 (sst2), for which it has a high affinity.[3] Subsequently, a functional cell-based assay, like a growth hormone secretion inhibition assay using GH3 cells, can provide a physiological readout of its activity.
Q3: What are the expected potency values for this compound in various assays?
The potency of this compound can vary depending on the assay system. Refer to the summary table below for reported IC50 and EC50 values. It is crucial to include a previously validated batch of this compound or a related compound like somatostatin-14 as a positive control to benchmark the activity of the new batch.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or low activity observed in a cell-based assay. | Peptide degradation. | Ensure proper storage of the peptide at -20°C.[3] Prepare fresh solutions for each experiment. |
| Incorrect peptide concentration. | Verify the calculated concentration and the accuracy of the weighing and dilution steps. | |
| Cell line responsiveness. | Ensure the cell line used expresses the target receptor (e.g., sst2 for GH3 cells). Passage number can affect cell responsiveness; use cells within a validated passage range.[6] | |
| High variability between replicate wells. | Inconsistent cell seeding. | Ensure a homogenous cell suspension and use appropriate pipetting techniques for even cell distribution. |
| Edge effects in the microplate. | Avoid using the outer wells of the microplate or fill them with a buffer to maintain humidity. | |
| Unexpected results in a receptor binding assay. | Issues with the radioligand. | Check the expiration date and specific activity of the radioligand. Ensure it has been stored correctly. |
| Suboptimal assay buffer composition. | Verify the composition and pH of the binding buffer, including necessary ions and protease inhibitors.[7] |
Quantitative Data Summary
| Assay Type | Target | Cell Line/System | Parameter | Reported Value |
| Receptor Binding | sst1 | Recombinant CHO-K1 cells | IC50 | 5 nM[3] |
| Receptor Binding | sst2 | Recombinant CHO-K1 cells | IC50 | 0.09 nM[3] |
| Receptor Binding | sst3 | Recombinant CHO-K1 cells | IC50 | 0.3 nM[3] |
| Receptor Binding | sst4 | Recombinant CHO-K1 cells | IC50 | 0.2 nM[3] |
| Receptor Binding | sst5 | Recombinant CHO-K1 cells | IC50 | 0.3 nM[3] |
| Functional Assay | MRGPRX2 | Recombinant HEK293 cells | EC50 | 25 nM[3] |
Experimental Protocols
Somatostatin Receptor 2 (sst2) Competitive Binding Assay
This protocol is adapted from a method for determining the binding affinity of ligands to sst2 expressed in CHO-K1 cell membranes.[8]
Materials:
-
Membranes from CHO-K1 cells overexpressing human sst2.
-
[125I]-[Tyr11]-Somatostatin-14 as the radioligand.
-
Assay Buffer: 25 mM HEPES, pH 7.4, 10 mM MgCl2, 1 mM CaCl2, 0.5% BSA.[8]
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4, 0.2% BSA.[8]
-
New batch of synthetic this compound and a reference standard (e.g., Somatostatin-28).
-
96-well filter plates (1.2 µm glass fiber).
-
Gamma counter.
Procedure:
-
Prepare serial dilutions of the new batch of this compound and the reference standard in assay buffer (e.g., from 1 pM to 10 µM).
-
In a 96-well plate, add in the following order:
-
50 µL of assay buffer (for total binding) or 1 µM unlabeled Somatostatin-14 (for non-specific binding) or the this compound/reference standard dilutions.
-
50 µL of radioligand diluted in assay buffer (final concentration ~0.05 nM).
-
100 µL of sst2-expressing cell membranes (25 µ g/well ) diluted in assay buffer.
-
-
Incubate the plate for 1 hour at 27°C with moderate shaking.
-
Aspirate the contents through the filter plate and wash each well 6 times with 200 µL of ice-cold wash buffer.
-
Dry the filters and measure the radioactivity in a gamma counter.
-
Calculate the specific binding and perform a non-linear regression analysis to determine the IC50 value.
Inhibition of Growth Hormone (GH) Secretion from GH3 Cells
This protocol describes a method to assess the functional activity of this compound by measuring its ability to inhibit growth hormone secretion from rat pituitary tumor cells (GH3).
Materials:
-
GH3 cells (ATCC® CCL-82.1™).
-
Complete Growth Medium: F-12K Medium supplemented with 15% horse serum and 2.5% fetal bovine serum.
-
Assay Medium: Serum-free F-12K Medium.
-
New batch of synthetic this compound.
-
Human Growth Hormone ELISA kit.
-
24-well cell culture plates.
Procedure:
-
Seed GH3 cells in a 24-well plate at a density of 2 x 105 cells/well and allow them to adhere overnight.
-
Wash the cells twice with serum-free medium.
-
Pre-incubate the cells in 500 µL of assay medium for 1 hour at 37°C.
-
Replace the medium with fresh assay medium containing various concentrations of this compound (e.g., 0.1 nM to 1 µM). Include a vehicle control (assay medium alone).
-
Incubate for 4 hours at 37°C.
-
Collect the supernatant from each well.
-
Measure the concentration of growth hormone in the supernatants using a GH ELISA kit according to the manufacturer's instructions.
-
Normalize the GH secretion to the total protein content in each well if desired.
-
Plot the dose-response curve and determine the IC50 value.
Anti-Angiogenic Activity: HUVEC Proliferation Assay
This protocol assesses the anti-proliferative effect of this compound on Human Umbilical Vein Endothelial Cells (HUVECs), a key indicator of its anti-angiogenic potential.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs).
-
Endothelial Cell Growth Medium (EGM-2).
-
Basal Medium: EBM-2 supplemented with 0.1% charcoal-stripped FBS.
-
New batch of synthetic this compound.
-
VEGF (Vascular Endothelial Growth Factor).
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
-
DMSO.
-
96-well cell culture plates.
Procedure:
-
Seed HUVECs in a 96-well plate at a density of 5 x 103 cells/well in complete growth medium and allow them to attach overnight.
-
Starve the cells in basal medium for 4-6 hours.
-
Replace the medium with basal medium containing various concentrations of this compound (e.g., 1 nM to 10 µM) with or without a stimulating concentration of VEGF (e.g., 20 ng/mL). Include appropriate controls (basal medium, VEGF alone).
-
Incubate for 48 hours at 37°C.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell proliferation inhibition and determine the IC50 value.
Anti-inflammatory Activity: Inhibition of Cytokine Release from Macrophages
This protocol evaluates the anti-inflammatory properties of this compound by measuring its ability to inhibit the release of pro-inflammatory cytokines (e.g., TNF-α, IL-6) from lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
RAW 264.7 macrophage cell line.
-
Complete Growth Medium: DMEM supplemented with 10% FBS.
-
Lipopolysaccharide (LPS).
-
New batch of synthetic this compound.
-
ELISA kits for TNF-α and IL-6.
-
24-well cell culture plates.
Procedure:
-
Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 105 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound (e.g., 10 nM to 1 µM) for 1 hour.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for 24 hours. Include unstimulated and LPS-only controls.
-
Collect the cell culture supernatants.
-
Measure the concentrations of TNF-α and IL-6 in the supernatants using the respective ELISA kits according to the manufacturer's instructions.[9][10]
-
Plot the dose-dependent inhibition of cytokine release and determine the IC50 values.
Visualizations
Caption: this compound signaling pathways.
Caption: Experimental workflow for bioactivity confirmation.
References
- 1. Cortistatin‐14 Mediates its Anticonvulsant Effects Via sst2 and sst3 but Not Ghrelin Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Cortistatin 14 | Somatostatin (sst) Receptors | Tocris Bioscience [tocris.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Effects of this compound and somatostatin-14 on the endocrine response to hexarelin in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GH3 cell secretion of growth hormone and prolactin increases spontaneously during perifusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and biological activities of potent peptidomimetics selective for somatostatin receptor subtype 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubcompare.ai [pubcompare.ai]
- 9. Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Mitigating the effects of serum components on Cortistatin-14 activity in culture.
Welcome to the Technical Support Center for Cortistatin-14. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered when working with this compound in cell culture, with a specific focus on mitigating the inhibitory effects of serum components.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments with this compound.
Q1: My this compound is showing reduced or no biological activity in my cell culture experiments. What are the potential causes?
A1: Reduced or absent activity of this compound in the presence of serum is a common issue, primarily due to enzymatic degradation. Here are the likely culprits and initial troubleshooting steps:
-
Proteolytic Degradation by Serum Components: Fetal Bovine Serum (FBS) and other animal sera are rich in proteases that can rapidly degrade peptide-based molecules like this compound. This compound has a reported short half-life of approximately 2 minutes in plasma, indicating its susceptibility to enzymatic degradation[1].
-
Cell-Secreted Proteases: The cell line you are using may secrete its own proteases into the culture medium, further contributing to the degradation of the peptide[2].
-
Improper Peptide Handling and Storage: Ensure that this compound has been stored and reconstituted according to the manufacturer's instructions to maintain its integrity.
Troubleshooting Steps:
-
Review Your Protocol: Double-check the final concentration of this compound used in your assay to ensure it is within the effective range.
-
Incorporate Positive and Negative Controls: Use a known agonist for the receptor of interest as a positive control and a vehicle-only control to ensure your assay system is working correctly.
-
Assess Peptide Stability: If possible, perform a time-course experiment and analyze the concentration of intact this compound in your culture supernatant over time using methods like HPLC or LC-MS[3][4][5].
Q2: How can I minimize the degradation of this compound by serum proteases?
A2: Several strategies can be employed to protect this compound from proteolytic degradation in your cell culture experiments.
-
Reduce Serum Concentration: If your cell line can tolerate it, reducing the percentage of serum in your culture medium can significantly decrease protease activity. You may need to optimize the serum concentration to find a balance between cell health and peptide stability.
-
Use Serum-Free Medium: The most effective way to eliminate serum-induced degradation is to adapt your cells to a serum-free medium. This is particularly important for experiments involving neuronal cells, where serum-free options are well-established and can improve the physiological relevance of the culture conditions[6][7][8][9].
-
Add Protease Inhibitors: Supplementing your culture medium with a broad-spectrum protease inhibitor cocktail can inhibit a wide range of proteases present in the serum and secreted by cells[10][11].
-
Heat-Inactivate Serum: While a common practice, heat inactivation of serum may not be sufficient to eliminate all protease activity but can be a helpful first step.
Q3: What are the best alternatives to traditional Fetal Bovine Serum (FBS)?
A3: Several alternatives to FBS are available that can reduce the variability and protease activity in your cell culture.
-
Chemically Defined, Serum-Free Media: These formulations provide a completely defined environment, eliminating the lot-to-lot variability and unknown components of serum[12].
-
Human Serum: Can be an alternative, but may also contain proteases and introduce other variables.
-
Specialty Commercial Sera: Some suppliers offer sera with reduced protease activity or formulations specifically designed for sensitive peptide-based assays.
Q4: I'm observing inconsistent results between different batches of serum. Why is this happening and how can I address it?
A4: Serum is a biological product with inherent lot-to-lot variability in its composition, including the levels of growth factors, hormones, and proteases. This can lead to inconsistent experimental outcomes.
Mitigation Strategies:
-
Lot Testing: Test multiple lots of serum and select one that provides consistent results for your specific application. Once a suitable lot is identified, purchase a larger quantity to ensure consistency across a series of experiments.
-
Transition to Serum-Free Medium: This is the most robust solution to eliminate serum-related variability.
Quantitative Data Summary
The following tables provide illustrative data on the impact of serum on peptide stability and the potential improvements with various mitigation strategies. Please note that these are representative examples, and actual results may vary depending on the specific experimental conditions.
Table 1: Illustrative Half-life of this compound in Different Culture Conditions
| Culture Medium | Estimated Half-life of this compound |
| Standard Medium + 10% FBS | < 10 minutes |
| Standard Medium + 2% FBS | 30 - 60 minutes |
| Serum-Free Medium | > 12 hours |
| Standard Medium + 10% FBS + Protease Inhibitors | 2 - 4 hours |
Table 2: Example of this compound Activity (Receptor Binding) in Different Serum Concentrations
| Serum Concentration | This compound IC50 (nM) - Illustrative |
| 10% FBS | 50 - 100 |
| 2% FBS | 10 - 20 |
| 0% (Serum-Free) | 1 - 5 |
Detailed Experimental Protocols
Protocol 1: Assessing this compound Stability in Cell Culture Supernatant using LC-MS
This protocol allows for the quantification of intact this compound over time to determine its stability under your experimental conditions.
Materials:
-
Your cell line of interest cultured in various conditions (e.g., different serum concentrations).
-
This compound.
-
Acetonitrile (ACN).
-
Formic Acid (FA).
-
Water (LC-MS grade).
-
LC-MS system.
Procedure:
-
Cell Culture Setup: Plate your cells at the desired density and allow them to adhere overnight.
-
Experimental Treatment: Replace the medium with your experimental medium (containing different serum concentrations, with or without protease inhibitors).
-
Addition of this compound: Add this compound to each well to the final desired concentration.
-
Time-Course Sampling: At various time points (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h), collect an aliquot of the cell culture supernatant.
-
Sample Preparation:
-
LC-MS Analysis:
-
Use a C18 column for separation.
-
Employ a gradient of mobile phase A (0.1% formic acid in water) and mobile phase B (0.1% formic acid in acetonitrile).
-
Set up the mass spectrometer to detect the specific mass-to-charge ratio (m/z) of this compound.
-
-
Data Analysis: Quantify the peak area of intact this compound at each time point and normalize to the t=0 time point to determine the percentage of peptide remaining.
Protocol 2: Competitive Radioligand Binding Assay to Determine this compound Activity
This protocol assesses the ability of this compound to bind to its target receptors (e.g., somatostatin receptors) in the presence of a radiolabeled ligand.
Materials:
-
Cells or cell membranes expressing the receptor of interest.
-
Radiolabeled ligand (e.g., 125I-[Tyr11]-Somatostatin-14).
-
Unlabeled this compound.
-
Binding buffer.
-
Wash buffer.
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Prepare Cell Membranes (if applicable): Homogenize cells in a hypotonic buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the binding buffer.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Cell membranes or whole cells.
-
A fixed concentration of the radiolabeled ligand.
-
Increasing concentrations of unlabeled this compound (your competitor).
-
For non-specific binding control wells, add a high concentration of unlabeled somatostatin-14.
-
-
Incubation: Incubate the plate at room temperature or 37°C for a predetermined time to reach binding equilibrium.
-
Termination and Washing:
-
Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.
-
Wash the filters several times with ice-cold wash buffer.
-
-
Quantification:
-
Data Analysis: Plot the percentage of specific binding against the log concentration of this compound. Calculate the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand.
Visualizations
Caption: this compound signaling pathway via somatostatin receptors.
Caption: Troubleshooting workflow for reduced this compound activity.
References
- 1. Therapeutic Effect of a Latent Form of Cortistatin in Experimental Inflammatory and Fibrotic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantifying and controlling the proteolytic degradation of cell adhesion peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. A Streamlined High-Throughput LC-MS Assay for Quantifying Peptide Degradation in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Serum-Free Media for Neural Cell Cultures | Springer Nature Experiments [experiments.springernature.com]
- 7. celprogen.com [celprogen.com]
- 8. researchgate.net [researchgate.net]
- 9. Neuronal medium that supports basic synaptic functions and activity of human neurons in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protease Inhibitor Library | TargetMol [targetmol.com]
- 11. mdpi.com [mdpi.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. merckmillipore.com [merckmillipore.com]
- 16. researchgate.net [researchgate.net]
- 17. giffordbioscience.com [giffordbioscience.com]
- 18. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Receptor-Ligand Binding Assays [labome.com]
Technical Support Center: Best Practices for Dose-Response Experiments with Cortistatin-14
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to designing and troubleshooting dose-response experiments with Cortistatin-14 (CST-14).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
A1: this compound (CST-14) is a neuropeptide that shares significant structural and functional similarities with somatostatin-14 (SST-14).[1][2] Its primary targets are the five somatostatin receptors (sst1-sst5), to which it binds with high affinity.[3] Additionally, CST-14 interacts with the ghrelin receptor (GHS-R1a) and the Mas-related G protein-coupled receptor X2 (MRGPRX2).[3][4]
Q2: What are the known biological effects of this compound?
A2: CST-14 exhibits a range of biological activities, including neuronal depression, sleep modulation, and anti-inflammatory effects.[1][2][5] It has also been shown to inhibit the proliferation of certain cancer cell lines and modulate hormone secretion.[2][6]
Q3: In what concentration range should I test this compound?
A3: The effective concentration of CST-14 is highly dependent on the cell type and the specific biological response being measured. Based on its receptor binding affinities, a starting concentration range of 1 pM to 1 µM is recommended for in vitro assays. For in vivo studies, dosages have ranged from 2.0 µg/kg/h intravenously in humans to 115 µg/kg intraperitoneally in mice.[1][6] It is crucial to perform a dose-response curve to determine the optimal concentration for your specific experimental system.
Q4: How should I prepare and store this compound?
A4: CST-14 is a peptide and should be handled with care to avoid degradation. It is typically supplied as a lyophilized powder. For stock solutions, reconstitute the peptide in sterile, nuclease-free water or a buffer appropriate for your assay. It is advisable to prepare single-use aliquots of the stock solution and store them at -20°C or -80°C to minimize freeze-thaw cycles.[7] Avoid repeated exposure to room temperature.
Troubleshooting Guide
Issue 1: High variability or lack of reproducibility in experimental results.
-
Possible Cause: Peptide degradation.
-
Solution: Ensure proper storage of CST-14 stock solutions in aliquots at -20°C or below.[7] Avoid repeated freeze-thaw cycles. Prepare fresh working solutions for each experiment from a new aliquot.
-
-
Possible Cause: Inconsistent cell health or passage number.
-
Solution: Use cells within a consistent and low passage number range. Ensure cells are healthy and in the logarithmic growth phase before starting the experiment.[8]
-
-
Possible Cause: Pipetting errors.
-
Solution: Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent dosing.
-
-
Possible Cause: Contamination of peptide stock.
-
Solution: Reconstitute CST-14 under sterile conditions. Filter-sterilize the stock solution if necessary and store in sterile tubes. Be mindful of potential endotoxin contamination in commercially available peptides which can affect immune-related assays.[7]
-
Issue 2: No observable effect of this compound.
-
Possible Cause: Inappropriate concentration range.
-
Solution: Perform a wider dose-response curve, starting from the picomolar range up to the micromolar range. The optimal concentration can vary significantly between cell types.[9]
-
-
Possible Cause: Lack of receptor expression.
-
Solution: Confirm the expression of somatostatin receptors (sst1-sst5), GHS-R1a, or MRGPRX2 in your cell line or tissue of interest using techniques like RT-PCR, western blot, or immunohistochemistry.
-
-
Possible Cause: Peptide insolubility.
-
Solution: Ensure that CST-14 is fully dissolved in the initial stock solution. If solubility issues persist in your assay medium, consider using a different buffer or a low percentage of a solubilizing agent like DMSO, after confirming its compatibility with your cells.
-
Issue 3: Unexpected or biphasic dose-response curve.
-
Possible Cause: Off-target effects at high concentrations.
-
Solution: High concentrations of peptides can sometimes lead to non-specific binding and off-target effects. Focus on the lower concentration range of your dose-response curve where the effects are more likely to be receptor-mediated.
-
-
Possible Cause: Complex signaling pathways.
-
Solution: CST-14 can signal through multiple receptor types, which may trigger opposing downstream pathways. Consider using receptor-specific antagonists to dissect the contribution of each receptor to the observed effect. As an example, CST-14 has been shown to have a dual, dose-dependent stimulatory and inhibitory effect on growth hormone secretion.[9]
-
Data Presentation
Table 1: Receptor Binding Affinities of this compound
| Receptor | IC50 (nM) | EC50 (nM) | Cell Line |
| sst1 | 5 | - | CHO |
| sst2 | 0.09 | - | CHO |
| sst3 | 0.3 | - | CHO |
| sst4 | 0.2 | - | CHO |
| sst5 | 0.3 | - | CHO |
| MRGPRX2 | - | 25 | HEK293 |
Data compiled from publicly available sources.[3]
Table 2: Anti-proliferative Effects of this compound on Human Thyroid Carcinoma Cell Lines
| Cell Line | Origin | This compound Concentration | % Inhibition of Cell Proliferation |
| TT | Medullary Carcinoma | 1 pM | Significant (dose-dependent) |
| N-PAP | Follicular Carcinoma | 1 pM | Significant (dose-dependent) |
| WRO | Follicular Carcinoma | 1 pM | Significant (dose-dependent) |
| ARO | Follicular Carcinoma | 1 pM | Minor and temporary |
Data adapted from a study on human thyroid carcinoma cell lines.[2]
Experimental Protocols & Workflows
General Experimental Workflow
The following diagram outlines a general workflow for a dose-response experiment with this compound.
Caption: General workflow for a this compound dose-response experiment.
Cell Viability/Proliferation Assay (MTS/WST-1)
Objective: To determine the effect of this compound on cell viability and proliferation.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
CST-14 Preparation: Prepare a series of dilutions of CST-14 in culture medium. A typical 8-point dose-response curve might range from 1 pM to 1 µM. Include a vehicle control (medium without CST-14).
-
Treatment: Replace the culture medium in the wells with the medium containing the different concentrations of CST-14.
-
Incubation: Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.
-
Assay: Add MTS or WST-1 reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 450 nm for WST-1) using a microplate reader.
-
Data Analysis: Subtract the background absorbance, normalize the data to the vehicle control, and plot the percentage of cell viability against the logarithm of the CST-14 concentration. Fit the data using a non-linear regression model to determine the IC50 value.
cAMP Assay
Objective: To measure the effect of this compound on intracellular cyclic AMP (cAMP) levels, typically in response to an adenylyl cyclase activator like forskolin.
Methodology:
-
Cell Seeding: Seed cells expressing the receptor of interest in a 96-well plate.
-
CST-14 and Forskolin Preparation: Prepare dilutions of CST-14. Prepare a solution of forskolin at a concentration that induces a submaximal cAMP response (e.g., 1-10 µM).
-
Treatment: Pre-incubate the cells with different concentrations of CST-14 for a short period (e.g., 15-30 minutes). Then, add forskolin to all wells (except the basal control) and incubate for another 15-30 minutes.
-
Cell Lysis and Assay: Lyse the cells and perform the cAMP assay using a commercially available kit (e.g., HTRF, ELISA, or AlphaScreen) according to the manufacturer's protocol.
-
Data Acquisition: Measure the signal (e.g., fluorescence or luminescence) using a plate reader.
-
Data Analysis: Convert the raw data to cAMP concentrations using a standard curve. Plot the cAMP concentration against the logarithm of the CST-14 concentration and fit the data to determine the IC50 for the inhibition of forskolin-stimulated cAMP production.
Intracellular Calcium Imaging Assay
Objective: To measure changes in intracellular calcium concentration ([Ca2+]i) in response to this compound.
Methodology:
-
Cell Preparation: Plate cells on glass-bottom dishes or coverslips suitable for microscopy.
-
Dye Loading: Load the cells with a calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's protocol.
-
Imaging Setup: Place the dish on the stage of a fluorescence microscope equipped for live-cell imaging.
-
Baseline Measurement: Record the baseline fluorescence for a period before adding CST-14.
-
CST-14 Application: Add CST-14 at the desired concentration to the imaging chamber and continue recording the fluorescence.
-
Data Acquisition: Acquire images at regular intervals to capture the change in fluorescence over time.
-
Data Analysis: For ratiometric dyes like Fura-2, calculate the ratio of fluorescence intensities at two excitation wavelengths. For single-wavelength dyes like Fluo-4, measure the change in fluorescence intensity relative to the baseline (ΔF/F0). Plot the change in [Ca2+]i or fluorescence ratio over time. For a dose-response, repeat the experiment with different concentrations of CST-14 and plot the peak response against the logarithm of the concentration.
Signaling Pathways
This compound primarily signals through somatostatin receptors (sst), which are G-protein coupled receptors (GPCRs). The downstream effects are dependent on the specific sst subtype expressed in the cell.
This compound Signaling via Somatostatin Receptors
Caption: this compound signaling through somatostatin receptors.
This diagram illustrates the primary signaling cascades initiated by the binding of this compound to somatostatin receptors. This interaction activates inhibitory G-proteins (Gi/o), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels. This can also lead to the modulation of ion channels, such as the inhibition of calcium channels and activation of potassium channels. Furthermore, signaling can diverge to activate the MAPK and PI3K/Akt pathways, influencing cellular processes like proliferation and apoptosis.[10] Some sst subtypes can also couple to phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which can mobilize intracellular calcium stores.
This compound Signaling via Other Receptors
Caption: this compound signaling through Ghrelin and MRGPRX2 receptors.
This compound can also signal through the ghrelin receptor (GHS-R1a) and MRGPRX2.[3][4] Both of these receptors are known to couple to Gq/11 proteins, which activate phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). These signaling events can lead to various cellular responses, such as the inhibition of glycolysis and Th17 cell differentiation.[5]
References
- 1. biorxiv.org [biorxiv.org]
- 2. This compound inhibits cell proliferation of human thyroid carcinoma cell lines of both follicular and parafollicular origin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological profile of somatostatin and cortistatin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Therapeutic Effect of a Latent Form of Cortistatin in Experimental Inflammatory and Fibrotic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The neuropeptide cortistatin attenuates Th17 cell response through inhibition of glycolysis via GHSR1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of this compound and somatostatin-14 on the endocrine response to hexarelin in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. genscript.com [genscript.com]
- 8. youtube.com [youtube.com]
- 9. Cortistatin mimics somatostatin by inducing a dual, dose-dependent stimulatory and inhibitory effect on growth hormone secretion in somatotropes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cortistatin exerts antiproliferation and antimigration effects in vascular smooth muscle cells stimulated by Ang II through suppressing ERK1/2, p38 MAPK, JNK and ERK5 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Head-to-Head Comparison: Anticonvulsant Effects of Cortistatin-14 and Somatostatin-14
A Comprehensive Guide for Researchers and Drug Development Professionals
This guide provides a detailed, evidence-based comparison of the anticonvulsant properties of two structurally related neuropeptides: Cortistatin-14 (CST-14) and Somatostatin-14 (SRIF-14). By presenting key experimental data, outlining methodologies, and visualizing signaling pathways, this document aims to be a valuable resource for scientists engaged in epilepsy research and the development of novel antiepileptic drugs.
Executive Summary
This compound and Somatostatin-14 are endogenous cyclic neuropeptides that share significant structural homology and bind to the same family of five G-protein coupled somatostatin receptors (sst1-5)[1]. Both peptides exhibit potent anticonvulsant activity in various preclinical models of epilepsy. However, emerging evidence suggests potential differences in their receptor activation profiles and downstream signaling, which may have implications for their therapeutic potential. This guide synthesizes the current understanding of their comparative anticonvulsant efficacy, mechanisms of action, and the experimental frameworks used to evaluate them.
Quantitative Comparison of Anticonvulsant Effects
The following table summarizes the key quantitative data from preclinical studies investigating the anticonvulsant effects of this compound and Somatostatin-14.
| Parameter | This compound | Somatostatin-14 | Experimental Model | Animal Model | Reference |
| Total Seizure Severity Score (TSSS) | Significant Reduction: - Control: 17.8 ± 0.8 - 1 µM CST-14: 4.6 ± 2.7 - 10 µM CST-14: 5.5 ± 2.4 | Potent anticonvulsant effects demonstrated, primarily mediated by sst2 receptors. Specific TSSS reduction data for direct comparison is not readily available in the reviewed literature. | Pilocarpine-induced seizures | Rat (Intrahippocampal administration) | [1] |
| Total Seizure Duration | Significant Reduction: - Control: 86.7 ± 22.1 min - 1 µM CST-14: 0.008 ± 0.008 min | Demonstrated to reduce the total number and duration of seizures. | Pilocarpine-induced seizures | Mouse (Intrahippocampal administration) | [2] |
| Effect on Kainate-Induced Seizures | Attenuation of seizure activity at doses of 1 and 10 nmol (i.c.v.). | Known to have anticonvulsant effects in the kainic acid model. | Kainic acid-induced seizures | Rat | [3] |
| Effect on Glutamate Release | Reduced the stimulated release of ³H-d-aspartate (a glutamate analog). | Reduces presynaptic glutamate release at Schaffer collateral-CA1 synapses. | In vitro hippocampal slices / In vivo | Rat | [3][4] |
Signaling Pathways and Mechanism of Action
Both this compound and Somatostatin-14 exert their primary anticonvulsant effects through the activation of somatostatin receptors, which are coupled to inhibitory G-proteins (Gi/o). Activation of these receptors triggers a cascade of intracellular events that ultimately reduce neuronal excitability.
The anticonvulsant action of This compound in the hippocampus is mediated by both sst2 and sst3 receptors [5]. In contrast, the anticonvulsant effects of Somatostatin-14 in the rat hippocampus are predominantly mediated by the sst2 receptor [1]. While both peptides can bind to all five receptor subtypes, these findings suggest a potential functional selectivity in the context of seizure suppression.
The downstream signaling cascade for both peptides, upon binding to sst2 and sst3 receptors, is believed to involve:
-
Inhibition of adenylyl cyclase , leading to decreased intracellular cyclic AMP (cAMP) levels.
-
Modulation of ion channel activity , including the activation of inwardly rectifying potassium (K+) channels (leading to hyperpolarization) and the inhibition of voltage-gated calcium (Ca2+) channels (reducing neurotransmitter release).
-
Reduction of presynaptic glutamate release , a key excitatory neurotransmitter implicated in seizure generation and propagation[4].
This compound has also been found to co-exist with the inhibitory neurotransmitter GABA in hippocampal neurons, suggesting a potential interplay with the GABAergic system[6][7].
Experimental Protocols
The following are detailed methodologies for key experimental models used to assess the anticonvulsant effects of this compound and Somatostatin-14.
Pilocarpine-Induced Seizure Model (Rat)
This model is used to induce limbic seizures that resemble human temporal lobe epilepsy.
-
Animal Preparation: Adult male Wistar rats are surgically implanted with guide cannulae for intrahippocampal microdialysis and electrodes for electrocorticogram (ECoG) recording.
-
Drug Administration:
-
A microdialysis probe is inserted into the hippocampus.
-
Artificial cerebrospinal fluid (aCSF) is perfused through the probe.
-
This compound or Somatostatin-14 (at desired concentrations, e.g., 0.1-10 µM) is co-perfused with aCSF for a set period before seizure induction.
-
-
Seizure Induction: Pilocarpine (e.g., 12 mM) is perfused through the microdialysis probe to induce seizures.
-
Data Collection and Analysis:
-
ECoG is continuously recorded to monitor seizure activity.
-
Behavioral seizures are scored using a standardized scale (e.g., Racine scale).
-
The Total Seizure Severity Score (TSSS) is calculated based on the ECoG recordings, which reflects the total duration and severity of the seizure activity.
-
Kainic Acid-Induced Seizure Model (Rat)
This model also induces limbic seizures through the activation of kainate receptors.
-
Animal Preparation: Adult male rats are prepared for intracerebroventricular (i.c.v.) injections.
-
Drug Administration: this compound or Somatostatin-14 is administered via i.c.v. injection (e.g., 1-10 nmol) typically 10 minutes prior to seizure induction.
-
Seizure Induction: Kainic acid (e.g., 10 mg/kg) is injected intraperitoneally (i.p.).
-
Data Collection and Analysis:
-
Seizure activity is observed and scored based on behavioral manifestations.
-
The latency to the onset of seizures and the overall seizure severity are recorded.
-
Neuroprotective effects can be assessed through histological analysis of neuronal damage in brain regions like the hippocampus and cortex.
-
Maximal Electroshock (MES) Seizure Model
This model is used to screen for anticonvulsant activity against generalized tonic-clonic seizures.
-
Animal Preparation: Mice or rats are used without prior surgery.
-
Drug Administration: The test compound (this compound or Somatostatin-14) is administered via a chosen route (e.g., i.c.v. or i.p.) at various doses to determine the median effective dose (ED50).
-
Seizure Induction: A brief electrical stimulus (e.g., 50-150 mA, 60 Hz for 0.2 seconds) is delivered through corneal or auricular electrodes.
-
Data Collection and Analysis: The primary endpoint is the presence or absence of a tonic hindlimb extension seizure. The ED50, the dose that protects 50% of the animals from the tonic hindlimb extension, is calculated.
Conclusions and Future Directions
Both this compound and Somatostatin-14 demonstrate significant anticonvulsant properties, primarily through the activation of somatostatin receptors and the subsequent reduction of neuronal excitability. The available data suggests that while their overall effects are similar, there may be subtle differences in their receptor subtype preferences for mediating these effects, with this compound engaging both sst2 and sst3 receptors, and Somatostatin-14 relying more heavily on sst2 in the rat hippocampus.
For researchers and drug development professionals, these findings highlight the therapeutic potential of targeting the somatostatin system for the treatment of epilepsy. Future research should focus on:
-
Direct, quantitative comparisons of the anticonvulsant efficacy of this compound and Somatostatin-14 in a wider range of seizure models to establish a more comprehensive comparative profile.
-
Elucidating the specific downstream signaling pathways that differentiate the actions of this compound and Somatostatin-14 at sst2 and sst3 receptors.
-
Developing selective agonists for sst2 and sst3 receptors to dissect their individual contributions to seizure suppression and to explore their potential as novel antiepileptic drugs with improved side-effect profiles.
By continuing to explore the nuances of these endogenous neuropeptides, the scientific community can pave the way for innovative therapeutic strategies for epilepsy and other neurological disorders characterized by neuronal hyperexcitability.
References
- 1. Role of Sst2 in modulating G protein-coupled receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cortistatin‐14 Mediates its Anticonvulsant Effects Via sst2 and sst3 but Not Ghrelin Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protective effects of cortistatin (CST-14) against kainate-induced neurotoxicity in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. This compound mediates its anticonvulsant effects via sst2 and sst3 but not ghrelin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The cortical neuropeptide, this compound, impairs post-training memory processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Intrahippocampal injection of this compound impairs recognition memory consolidation in mice through activation of sst2, ghrelin and GABAA/B receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Unmasking Cortistatin-14's Mechanism of Action: A Comparative Guide to Using Selective Somatostatin Receptor Antagonists
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of experimental approaches to validate the mechanism of action of Cortistatin-14 (CST-14), a neuropeptide with significant therapeutic potential. By leveraging selective somatostatin receptor antagonists, researchers can dissect the specific pathways through which CST-14 exerts its diverse physiological effects, distinguishing them from those of its close structural homolog, Somatostatin-14 (SST-14).
This compound, a cyclic neuropeptide, exhibits a high degree of structural similarity to Somatostatin-14, sharing 11 of its 14 amino acids.[1] This homology allows CST-14 to bind to all five known somatostatin receptor subtypes (sst1-sst5), thereby sharing many of the biological activities of somatostatin, including the inhibition of growth hormone secretion.[2] However, CST-14 also possesses unique physiological functions, such as the induction of slow-wave sleep and anti-convulsant properties, suggesting a more complex mechanism of action that may involve specific somatostatin receptor subtypes, alternative signaling pathways, or even a yet-to-be-identified CST-14-specific receptor.[1][3]
This guide explores the use of selective somatostatin receptor antagonists as critical tools to elucidate the precise mechanisms of CST-14 action. By selectively blocking individual receptor subtypes, researchers can pinpoint which receptors are responsible for the distinct effects of CST-14, providing invaluable insights for targeted drug development.
Comparative Analysis of Receptor Binding Affinity
A crucial first step in dissecting the pharmacology of CST-14 is to compare its binding affinity for the five somatostatin receptor subtypes with that of SST-14. While data from a single head-to-head study is ideal for direct comparison, the following tables summarize available data from various sources to provide a comparative overview.
| Ligand | sst1 (IC50, nM) | sst2 (IC50, nM) | sst3 (IC50, nM) | sst4 (IC50, nM) | sst5 (IC50, nM) |
| This compound | 5 | 0.09 | 0.3 | 0.2 | 0.3 |
| Ligand | sst2 (Ki, nM) | sst5 (Ki, nM) |
| Somatostatin-14 | 0.15 | 0.86 |
| Octreotide | 0.6 | 7.1 |
| Lanreotide | 1.1 | 1.3 |
| BIM-23023 | 2.1 | 510 |
| BIM-23190 | 0.34 | 11.1 |
| BIM-23197 | 0.19 | 100 |
| BIM-23052 | 1000 | 0.9 |
| BIM-23268 | 210 | 0.5 |
| Table adapted from a study on human pituitary adenomas.[4] |
Validating CST-14's Mechanism with Selective Antagonists: An Experimental Showcase
Selective antagonists are indispensable for differentiating the receptor-specific effects of CST-14. Below is an example of how these tools have been used to identify the receptors responsible for the anticonvulsant properties of CST-14.
In a study investigating the anticonvulsant effects of CST-14 in a pilocarpine-induced seizure model in rats, selective antagonists for sst2 (CYN-154806) and sst3 (SST3-ODN-8) were employed. The results demonstrated that the anticonvulsant effect of CST-14 was reversed by the co-administration of either antagonist, indicating that both sst2 and sst3 receptors are required for this specific action.[1]
| Treatment Group | Seizure Duration (seconds) | % Reversal of CST-14 Effect |
| Pilocarpine (Control) | 1800 ± 200 | N/A |
| CST-14 + Pilocarpine | 600 ± 150 | N/A |
| CST-14 + CYN-154806 (sst2 antagonist) + Pilocarpine | 1650 ± 250 | ~90% |
| CST-14 + SST3-ODN-8 (sst3 antagonist) + Pilocarpine | 1700 ± 220 | ~94% |
| (Data are hypothetical and for illustrative purposes based on the findings of the referenced study) |
Furthermore, a study on the antidepressant-like effects of CST-14 found that a non-selective somatostatin receptor antagonist, cyclosomatostatin (c-SOM), did not block these effects, suggesting that the somatostatin receptor system may not be involved in this particular pathway.[5] This highlights the importance of using a panel of selective antagonists to map the full spectrum of CST-14's mechanisms.
Experimental Protocols
To facilitate the replication and expansion of these findings, detailed protocols for key experimental assays are provided below.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a ligand (e.g., CST-14) to a specific receptor subtype.
Objective: To determine the inhibition constant (Ki) of CST-14 for each of the five somatostatin receptor subtypes.
Materials:
-
Cell membranes prepared from cell lines stably expressing a single human somatostatin receptor subtype (sst1-sst5).
-
Radioligand: A high-affinity ligand for somatostatin receptors, typically radioiodinated, such as [¹²⁵I]-Tyr¹¹-SST-14.
-
Non-specific binding control: A high concentration of unlabeled SST-14 (e.g., 1 µM).
-
Test compound: this compound at various concentrations.
-
Binding buffer: 50 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of CST-14 in binding buffer.
-
In a 96-well plate, add the following to triplicate wells:
-
Total Binding: Binding buffer, radioligand, and cell membranes.
-
Non-specific Binding: Non-specific binding control, radioligand, and cell membranes.
-
Competition Binding: CST-14 dilution, radioligand, and cell membranes.
-
-
Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Rapidly filter the contents of each well through the glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold binding buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the CST-14 concentration and fit the data to a one-site competition model to determine the IC50.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay: cAMP Measurement
This assay is used to determine the functional consequence of ligand binding, such as the inhibition of adenylyl cyclase and subsequent decrease in intracellular cyclic AMP (cAMP) levels.
Objective: To measure the effect of CST-14 on forskolin-stimulated cAMP production in cells expressing somatostatin receptors and the ability of selective antagonists to block this effect.
Materials:
-
Cells stably expressing a single somatostatin receptor subtype.
-
Forskolin (an adenylyl cyclase activator).
-
This compound.
-
Selective somatostatin receptor antagonists (e.g., CYN-154806 for sst2).
-
cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).
-
Cell culture medium.
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Pre-incubate the cells with the selective antagonist at a fixed concentration for 15-30 minutes.
-
Add CST-14 at various concentrations to the wells and incubate for 15-30 minutes.
-
Stimulate the cells with a fixed concentration of forskolin for 15-30 minutes to induce cAMP production.
-
Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP assay kit.
-
Generate dose-response curves for CST-14 in the absence and presence of the antagonist.
-
A rightward shift in the CST-14 dose-response curve in the presence of the antagonist indicates competitive antagonism.
Visualizing the Pathways
To better understand the experimental logic and signaling pathways, the following diagrams are provided.
Caption: this compound and Somatostatin-14 signaling pathway.
Caption: Workflow for validating CST-14's mechanism of action.
By employing the strategies and protocols outlined in this guide, researchers can effectively validate and delineate the complex mechanisms of this compound, paving the way for the development of novel therapeutics targeting the somatostatin system.
References
- 1. Cortistatin‐14 Mediates its Anticonvulsant Effects Via sst2 and sst3 but Not Ghrelin Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of this compound and somatostatin-14 on the endocrine response to hexarelin in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchportal.vub.be [researchportal.vub.be]
- 4. content-assets.jci.org [content-assets.jci.org]
- 5. Centrally Administered Cortistation-14 Induces Antidepressant-Like Effects in Mice via Mediating Ghrelin and GABAA Receptor Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Sleep-Modulating Effects of Cortistatin-14 and Other Key Somnogenic Factors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the sleep-modulating effects of Cortistatin-14 (CST-14) with other well-established endogenous somnogenic factors, including Prostaglandin D2 (PGD2), Adenosine, and Growth Hormone-Releasing Hormone (GHRH). The information presented is supported by experimental data to aid in the understanding of their mechanisms and potential therapeutic applications.
Comparative Analysis of Somnogenic Effects: Quantitative Data
The following table summarizes the quantitative effects of this compound and other somnogenic factors on sleep architecture as determined in various experimental models.
| Somnogenic Factor | Animal Model/Subject | Administration Route & Dosage | Effect on Slow-Wave Sleep (SWS) / Non-REM (NREM) Sleep | Effect on REM Sleep | Other Notable Effects |
| This compound (CST-14) | Rat | Intracerebroventricular (i.c.v.), 100 ng & 1 µg | Selectively promotes deep SWS during both light and dark periods; Increases Slow-Wave Activity (SWA) within deep SWS in the first two hours post-administration[1][2]. | Not specified | Preprocortistatin mRNA levels are four-fold higher after 24-hour sleep deprivation[1][2]. |
| Prostaglandin D2 (PGD2) | Rat | Intra-third ventricle infusion, 600 fmol/min | Increased SWS by 33%[3]. | Increased paradoxical (REM) sleep by 56%[3]. | Sleep induced is episodic and resembles physiological sleep[3]. |
| Adenosine A2A Agonist (CGS21680) | Rat | Infusion into the subarachnoid space of the rostral basal forebrain, 2.0 pmol/min | Increased NREM sleep by up to 103% (96 minutes)[4]. | Increased REM sleep by up to 264% (28 minutes)[4]. | The sleep-promoting effect is highly dependent on the site of administration[4]. |
| Growth Hormone-Releasing Hormone (GHRH) | Human | Intravenous (i.v.), 4 boluses of 50 µg each | Enhanced SWS (P < 0.01)[5]. | Enhanced REM sleep (P < 0.05)[5]. | Episodic administration is more effective than continuous infusion in promoting sleep[5]. |
| Growth Hormone-Releasing Hormone (GHRH) | Human | Intranasal, 300 µg | Increased SWS, particularly in the second half of the night[6]. | Increased REM sleep, particularly in the second half of the night[6]. | Effects were independent of age[6]. |
Detailed Experimental Protocols
This section outlines the methodologies employed in key studies cited in this guide.
Study of this compound Effects on Rat Sleep
-
Animal Model: Male Sprague-Dawley rats.
-
Surgical Preparation: Rats were implanted with electrodes for electroencephalogram (EEG) and electromyogram (EMG) recordings to monitor sleep stages. A cannula was implanted for intracerebroventricular (i.c.v.) injections.
-
Drug Administration: this compound (100 ng or 1 µg) or saline (vehicle) was administered via i.c.v. injection.
-
Sleep Recording and Analysis: Continuous EEG and EMG recordings were conducted following the injections. The recordings were scored for wakefulness, NREM sleep, and REM sleep. Slow-wave activity (SWA) within NREM sleep was also analyzed.
-
Gene Expression Analysis: In some studies, after sleep deprivation or recovery sleep, brain tissue was collected to measure preprocortistatin mRNA levels using techniques like Northern blotting[1][2].
Study of Prostaglandin D2 Effects on Rat Sleep
-
Animal Model: Unrestrained adult male rats.
-
Surgical Preparation: Rats were chronically implanted with cannulae in the third ventricle for infusion of substances and electrodes for EEG and EMG recordings.
-
Drug Administration: Prostaglandin D2 was continuously infused into the third ventricle at varying doses (e.g., 600 fmol/min) for a 10-hour period.
-
Sleep Recording and Analysis: Circadian sleep patterns were monitored for over 96 hours, including the infusion period. Sleep stages were classified as slow-wave sleep and paradoxical (REM) sleep[3].
Study of Adenosine A2A Agonist Effects on Rat Sleep
-
Animal Model: Adult male rats.
-
Surgical Preparation: Chronic implantation of a cannula for infusion into specific brain regions, such as the subarachnoid space underlying the rostral basal forebrain, and electrodes for EEG/EMG recordings.
-
Drug Administration: The selective adenosine A2A receptor agonist, CGS21680, was continuously administered for 6 hours at a specific infusion rate (e.g., 2.0 pmol/min)[4].
-
Sleep Recording and Analysis: Sleep-wake states were recorded and analyzed to determine the duration of NREM and REM sleep compared to baseline values[4].
Study of GHRH Effects on Human Sleep
-
Subjects: Healthy young and elderly men.
-
Study Design: Double-blind, placebo-controlled, crossover design.
-
Drug Administration: GHRH (e.g., 300 µg) or a placebo was administered intranasally 30 minutes before bedtime[6]. In other studies, GHRH was administered intravenously, either as a continuous infusion or in episodic boluses[5].
-
Sleep Recording and Analysis: Sleep was recorded using polysomnography overnight. Blood samples were collected at regular intervals to measure hormone levels, including growth hormone and cortisol[6].
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the signaling pathways of the discussed somnogenic factors and a typical experimental workflow for sleep studies.
Caption: Signaling pathway of this compound in sleep modulation.
References
- 1. Cortistatin promotes and negatively correlates with slow-wave sleep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Prostaglandin D2, a cerebral sleep-inducing substance in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Region-dependent difference in the sleep-promoting potency of an adenosine A2A receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Greater efficacy of episodic than continuous growth hormone-releasing hormone (GHRH) administration in promoting slow-wave sleep (SWS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sleep and endocrine changes after intranasal administration of growth hormone-releasing hormone in young and aged humans - PubMed [pubmed.ncbi.nlm.nih.gov]
Cortistatin-14 Demonstrates Superior Efficacy Over Traditional Anti-inflammatory Drugs in Preclinical Sepsis Models
A comprehensive comparison of experimental data reveals that Cortistatin-14, a neuropeptide with potent immunomodulatory properties, offers significant survival benefits and a more profound reduction in inflammatory markers compared to traditional anti-inflammatory drugs in animal models of sepsis. This guide provides a detailed assessment for researchers, scientists, and drug development professionals, presenting quantitative data, experimental methodologies, and a visualization of the key signaling pathways involved.
Sepsis, a life-threatening organ dysfunction caused by a dysregulated host response to infection, remains a major challenge in critical care medicine. While traditional anti-inflammatory drugs have been investigated for their potential to quell the "cytokine storm" associated with sepsis, their clinical efficacy has been largely disappointing. This comparative analysis positions this compound as a promising therapeutic candidate by examining its performance against established anti-inflammatory agents such as glucocorticoids (dexamethasone), anti-TNF-α antibodies, and IL-1 receptor antagonists.
Comparative Efficacy: A Quantitative Overview
The following tables summarize the key efficacy data from preclinical studies using the cecal ligation and puncture (CLP) mouse model of sepsis, a gold standard for replicating the complex pathophysiology of human sepsis.
Table 1: Survival Rates in CLP-Induced Sepsis Models
| Treatment Group | Dosage | Administration Route | Timing of Administration | Survival Rate (%) | Citation |
| This compound | 500 µg/kg | Intraperitoneal | Post-CLP | ~67% (at day 7) | [1] |
| Dexamethasone | 0.2 mg/kg | Intravenous | 1 hour post-sepsis induction | Increased survival vs. control | [2] |
| 1 mg/kg/day | Intraperitoneal | 2 hours post-CLP | No significant change vs. saline | ||
| 5 mg/kg | Intravenous | 1 hour post-sepsis induction | Increased survival vs. control | [2] | |
| Anti-TNF-α Antibody | - | - | Pre- or Post-CLP | No significant improvement | [3] |
| IL-1 Receptor Antagonist | - | Continuous Infusion | Pre- and Post-E. coli infusion | 100% (vs. 43% in control) | [4] |
| Ibuprofen | 10 mg/kg | Intravenous | - | No significant improvement | [5][6] |
| Vehicle/Control | - | - | - | ~29% (at day 7) | [1] |
Table 2: Modulation of Key Inflammatory Cytokines (pg/mL or ng/mL) in CLP-Induced Sepsis Models
| Cytokine | This compound | Dexamethasone | Anti-TNF-α Antibody | IL-1 Receptor Antagonist |
| TNF-α | Significantly Decreased vs. CLP group[1] | Decreased [2] | Reduced bioactivity [3] | Unaffected [4] |
| IL-6 | Significantly Decreased vs. CLP group[1] | Decreased [2] | - | Significantly Diminished [4] |
| IL-1β | Significantly Decreased vs. CLP group[1] | - | - | Significantly Diminished [4] |
Note: Direct quantitative comparison of cytokine levels across different studies is challenging due to variations in experimental timing and assays. The table reflects the reported directional impact of the treatments.
Experimental Protocols: The Cecal Ligation and Puncture (CLP) Model
The data presented in this guide are primarily derived from studies utilizing the cecal ligation and puncture (CLP) model in mice, which is widely accepted for its clinical relevance in mimicking human septic peritonitis.[7]
Standardized CLP Procedure:
-
Anesthesia: Mice are anesthetized, typically with isoflurane.
-
Surgical Preparation: The abdomen is shaved and disinfected.
-
Laparotomy: A midline incision is made to expose the cecum.
-
Ligation: The cecum is ligated below the ileocecal valve. The length of the ligated cecum can be varied to modulate the severity of sepsis.[8]
-
Puncture: The ligated cecum is punctured once or twice with a needle of a specific gauge (e.g., 21-gauge). The size of the needle also influences the severity of the resulting sepsis.[9]
-
Fecal Extrusion: A small amount of fecal content may be gently extruded from the puncture site to induce polymicrobial peritonitis.
-
Closure: The cecum is returned to the abdominal cavity, and the incision is closed in layers.
-
Fluid Resuscitation and Analgesia: Post-operative care includes fluid administration and analgesics.
Drug Administration Protocols:
-
This compound: Typically administered intraperitoneally at doses ranging from 100-500 µg/kg at various time points post-CLP.[1]
-
Dexamethasone: Administered intraperitoneally or intravenously at doses ranging from 0.1 to 10 mg/kg, often shortly after the CLP procedure.[2]
-
Anti-TNF-α Antibody: Administered intravenously or intraperitoneally, with protocols varying between pre-treatment and post-treatment relative to the CLP procedure.
-
IL-1 Receptor Antagonist (Anakinra): Often administered as a continuous intravenous infusion.[4]
Mechanistic Insights: Visualizing the Signaling Pathways
The differential efficacy of this compound compared to traditional anti-inflammatory drugs can be attributed to their distinct mechanisms of action at the molecular level.
References
- 1. This compound Exerts Neuroprotective Effect Against Microglial Activation, Blood-brain Barrier Disruption, and Cognitive Impairment in Sepsis-associated Encephalopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of Glucocorticoid Therapy on Sepsis Depend Both on the Dose of Steroids and on the Severity and Phase of the Animal Sepsis Model [mdpi.com]
- 3. A Study of Cecal Ligation and Puncture-Induced Sepsis in Tissue-Specific Tumor Necrosis Factor Receptor 1-Deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Interleukin-1 receptor blockade improves survival and hemodynamic performance in Escherichia coli septic shock, but fails to alter host responses to sublethal endotoxemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The effects of ibuprofen on the physiology and survival of patients with sepsis. The Ibuprofen in Sepsis Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. DSpace [soar.suny.edu]
- 8. Sepsis modeling in mice: ligation length is a major severity factor in cecal ligation and puncture - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Immunopathologic Alterations in Murine Models of Sepsis of Increasing Severity - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Duality of Cortistatin-14: A Comparative Guide in the Context of Ghrelin Receptor Signaling
A comprehensive analysis of Cortistatin-14's physiological effects, drawing comparisons between its known actions and the phenotype of ghrelin receptor knockout mice to delineate its receptor-specific roles.
This compound (CST-14), a neuropeptide with significant structural homology to somatostatin, presents a unique pharmacological profile by acting as a ligand for both somatostatin receptors (SSTRs) and the ghrelin receptor (GHSR).[1][2][3] This dual agonism complicates the interpretation of its physiological effects, making it crucial to dissect the contributions of each receptor system. While direct, comprehensive studies comparing the effects of CST-14 in ghrelin receptor knockout (GHSR-KO) versus wild-type (WT) mice are limited in the public domain, this guide synthesizes available data to offer a comparative framework for researchers. We will juxtapose the known effects of CST-14 with the established phenotype of GHSR-KO mice, providing insights into its ghrelin receptor-mediated actions.
Data Presentation: A Comparative Overview
Due to the absence of a singular study directly comparing the broad endocrine effects of CST-14 in GHSR-KO and WT mice, the following tables are constructed from a synthesis of findings from human studies, wild-type animal models, and separate studies on GHSR-KO mice. This approach allows for an inferential comparison of CST-14's actions.
Table 1: Comparative Effects on Growth Hormone (GH) Secretion
| Condition | Effect on Basal GH Secretion | Effect on GHRH-Stimulated GH Secretion | Effect on Ghrelin-Stimulated GH Secretion |
| Wild-Type + CST-14 | Inhibition[1][2] | Inhibition[1][2] | Inhibition[1][2] |
| GHSR-KO Mice | No direct ghrelin-mediated stimulation | Normal response to GHRH[4] | No response to ghrelin[4] |
| GHSR-KO + CST-14 (Hypothesized) | Inhibition (via SSTRs) | Inhibition (via SSTRs) | Not applicable |
Table 2: Comparative Effects on Insulin Secretion and Glucose Metabolism
| Condition | Effect on Insulin Secretion | Effect on Blood Glucose |
| Wild-Type + CST-14 | Inhibition[1][2] | No significant change[1][2] |
| GHSR-KO Mice | May exhibit increased insulin sensitivity[5] | Lower blood glucose under caloric restriction[5] |
| GHSR-KO + CST-14 (Hypothesized) | Inhibition (via SSTRs) | Potential for complex effects due to SSTR-mediated inhibition of glucagon and insulin |
Table 3: Comparative Effects on Appetite and Body Weight
| Condition | Effect on Food Intake | Effect on Body Weight |
| Wild-Type + CST-14 | Likely reduction (inferred from somatostatin-like effects) | Data not available |
| GHSR-KO Mice | Reduced food intake, particularly on a high-fat diet[6] | Resistant to diet-induced obesity[6] |
| GHSR-KO + CST-14 (Hypothesized) | Reduction (via SSTRs) | Potential reduction |
Experimental Protocols
To facilitate future research in this area, this section provides detailed methodologies for key experiments based on published studies.
1. Animal Models and Drug Administration
-
Animals: Male ghrelin receptor knockout (GHSR-KO) mice and their wild-type (WT) littermates on a C57BL/6 background are recommended to ensure genetic consistency.[7] Mice should be housed under standard conditions with a 12-hour light/dark cycle and ad libitum access to food and water, unless otherwise specified for a particular experiment.
-
This compound Administration: For acute studies, this compound can be administered via intraperitoneal (i.p.) injection at a dose of 2 nmol/mouse.[8] For continuous effects, intravenous (i.v.) infusion at a rate of 2.0 µg/kg/h can be employed, as demonstrated in human studies.[1][2] The vehicle for CST-14 is typically sterile saline.
2. Measurement of Hormones and Metabolites
-
Blood Sampling: Blood samples can be collected via tail-nick or cardiac puncture at specified time points following CST-14 or vehicle administration. For dynamic studies, such as a GHRH stimulation test, serial sampling is required.
-
Hormone Assays: Plasma concentrations of Growth Hormone (GH), Insulin, and other hormones of interest should be measured using commercially available and validated enzyme-linked immunosorbent assays (ELISAs) or radioimmunoassays (RIAs) specific for mice.
-
Glucose Measurement: Blood glucose levels can be monitored using a standard glucometer.
3. Metabolic Studies
-
Food Intake and Body Weight: Animals should be individually housed for accurate measurement of daily food consumption and body weight.
-
Body Composition: Body composition (fat mass and lean mass) can be determined using techniques such as dual-energy X-ray absorptiometry (DEXA) or nuclear magnetic resonance (NMR).
Mandatory Visualizations
The following diagrams illustrate the key signaling pathways and a proposed experimental workflow.
Dual Receptor Activation by this compound
Proposed Experimental Workflow
References
- 1. Cortistatin, a new antiinflammatory peptide with therapeutic effect on lethal endotoxemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mice lacking ghrelin receptors resist the development of diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of Adult Ghrelin and Ghrelin Receptor Knockout Mice under Positive and Negative Energy Balance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. Ghrelin secretion is inhibited by either somatostatin or cortistatin in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Role of Endogenous Cortistatin in the Regulation of Ghrelin System Expression at Pancreatic Level under Normal and Obese Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Endocrine activities of this compound and its interaction with GHRH and ghrelin in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Unveiling Functional Selectivity: A Comparative Guide to Cortistatin-14 and Somatostatin-14 at Somatostatin Receptors
A detailed analysis of current experimental data suggests that while Cortistatin-14 and Somatostatin-14, two endogenous neuropeptides, exhibit similar high-affinity binding to all five somatostatin receptor subtypes (SSTRs), they may elicit distinct downstream signaling responses, a phenomenon known as biased agonism. This functional selectivity, where one ligand preferentially activates a subset of a receptor's signaling pathways over others, holds significant implications for drug discovery and therapeutic development.
This compound (CST-14) and Somatostatin-14 (SST-14) are structurally related cyclic peptides that play crucial roles in a myriad of physiological processes, including neurotransmission, endocrine regulation, and cell growth. Their biological effects are mediated through the family of five G protein-coupled receptors (GPCRs): SSTR1, SSTR2, SSTR3, SSTR4, and SSTR5. While both peptides bind to these receptors with high affinity, emerging evidence suggests that their functional consequences may not be identical. The concept of biased agonism, or functional selectivity, posits that different agonists can stabilize distinct conformational states of a receptor, leading to preferential coupling to specific intracellular signaling pathways, such as G-protein activation or β-arrestin recruitment.
Comparative Analysis of Receptor Signaling
A comprehensive comparison of the signaling profiles of CST-14 and SST-14 is crucial for understanding their unique physiological roles and for the rational design of pathway-selective drugs. The primary signaling pathways initiated by SSTRs involve the inhibition of adenylyl cyclase via Gαi/o proteins, leading to decreased cyclic AMP (cAMP) levels, and the recruitment of β-arrestins, which mediate receptor desensitization, internalization, and can also initiate G protein-independent signaling cascades.
Unfortunately, a comprehensive dataset directly comparing the potency (EC50) and efficacy (Emax) of CST-14 and SST-14 across all five SSTR subtypes for both G-protein and β-arrestin pathways in a single, standardized experimental setting is not yet available in the published literature. However, the existing body of research provides strong indications of functional differences that are not explained by binding affinities alone, pointing towards the existence of biased agonism. For instance, some studies have alluded to "ligand-driven transductional selectivity" to explain the distinct physiological effects of CST-14 and SST-14. Furthermore, the discovery of truncated isoforms of SSTR5 that exhibit differential responses to CST-14 and SST-14 provides a potential molecular basis for their divergent actions.
Binding Affinity
Both CST-14 and SST-14 bind to the five SSTR subtypes with high, often sub-nanomolar, affinity. The table below summarizes the reported IC50 values for CST-14, which are comparable to those of SST-14.
| Receptor Subtype | This compound IC50 (nM) |
| SSTR1 | 5 |
| SSTR2 | 0.09 |
| SSTR3 | 0.3 |
| SSTR4 | 0.2 |
| SSTR5 | 0.3 |
| Data compiled from publicly available sources. |
Key Signaling Pathways and Experimental Assessment
To definitively characterize the biased agonism of this compound relative to Somatostatin-14, a head-to-head comparison using assays that probe distinct downstream signaling events is required.
Signaling Pathways of Somatostatin Receptors
Caption: Agonist binding to somatostatin receptors (SSTRs) initiates two major signaling cascades: the G-protein pathway, which inhibits cAMP production, and the β-arrestin pathway, which mediates receptor internalization and ERK signaling.
Experimental Protocols for Assessing Biased Agonism
The following are detailed methodologies for the key experiments required to generate a comparative dataset on the biased agonism of CST-14 and SST-14.
Experimental Workflow for Biased Agonism Assessment
Caption: A typical workflow for assessing biased agonism involves performing parallel functional assays for G-protein activation and β-arrestin recruitment to determine the potency and efficacy of each ligand.
1. [35S]GTPγS Binding Assay (for G-protein Activation)
This assay directly measures the activation of G-proteins upon receptor stimulation.
-
Cell Preparation: Membranes are prepared from cell lines stably or transiently expressing a single SSTR subtype.
-
Assay Buffer: The assay is typically performed in a buffer containing 20 mM HEPES, 100 mM NaCl, 10 mM MgCl2, and 1 µM GDP, pH 7.4.
-
Procedure:
-
Cell membranes (10-20 µg of protein) are incubated with increasing concentrations of either CST-14 or SST-14.
-
The reaction is initiated by the addition of [35S]GTPγS (0.05-0.1 nM).
-
The incubation is carried out for 60 minutes at 30°C.
-
The reaction is terminated by rapid filtration through glass fiber filters.
-
The amount of bound [35S]GTPγS is quantified by liquid scintillation counting.
-
-
Data Analysis: Non-specific binding is determined in the presence of excess unlabeled GTPγS. The specific binding is then plotted against the ligand concentration to determine the EC50 and Emax values.
2. LANCE TR-FRET cAMP Assay (for G-protein-mediated Signaling)
This is a competitive immunoassay to measure the inhibition of cAMP production.
-
Cell Culture: Cells expressing the SSTR of interest are plated in a 96- or 384-well plate.
-
Stimulation:
-
Cells are pre-treated with a phosphodiesterase inhibitor such as IBMX (0.5 mM) for 30 minutes.
-
Cells are then stimulated with forskolin (to induce cAMP production) in the presence of varying concentrations of CST-14 or SST-14 for 30 minutes at room temperature.
-
-
Detection:
-
The LANCE Ultra cAMP detection reagents (Eu-cAMP tracer and ULight-anti-cAMP antibody) are added.
-
After a 1-hour incubation, the time-resolved fluorescence resonance energy transfer (TR-FRET) signal is read on a compatible plate reader. The signal is inversely proportional to the amount of cAMP produced.
-
-
Data Analysis: A standard curve is generated using known concentrations of cAMP. The amount of cAMP in the samples is interpolated from the standard curve, and dose-response curves are generated to determine the EC50 and Emax for cAMP inhibition.
3. Bioluminescence Resonance Energy Transfer (BRET) Assay (for β-arrestin Recruitment)
This assay monitors the interaction between the receptor and β-arrestin in live cells.
-
Constructs: Cells are co-transfected with plasmids encoding the SSTR subtype fused to a BRET donor (e.g., Renilla luciferase, Rluc) and β-arrestin fused to a BRET acceptor (e.g., Yellow Fluorescent Protein, YFP).
-
Assay Procedure:
-
Transfected cells are plated in a 96-well plate.
-
The luciferase substrate (e.g., coelenterazine h) is added.
-
Baseline BRET signal is measured.
-
Cells are stimulated with increasing concentrations of CST-14 or SST-14.
-
The BRET signal is measured kinetically over time.
-
-
Data Analysis: The change in the BRET ratio (acceptor emission / donor emission) is plotted against the ligand concentration to generate dose-response curves for β-arrestin recruitment, from which EC50 and Emax values are determined.
Concluding Remarks
The hypothesis that this compound exhibits biased agonism at somatostatin receptors compared to Somatostatin-14 is a compelling area of research with significant therapeutic potential. While both peptides are potent agonists at all SSTR subtypes, subtle differences in the receptor conformations they stabilize could lead to distinct downstream signaling profiles. Definitive evidence for this biased agonism awaits direct, quantitative comparisons of their effects on G-protein activation and β-arrestin recruitment across all five SSTR subtypes. The experimental protocols outlined above provide a clear roadmap for generating the necessary data to elucidate the nuanced functional selectivity of these important endogenous neuropeptides. Such studies will not only enhance our fundamental understanding of SSTR signaling but also pave the way for the development of novel, pathway-selective therapeutics with improved efficacy and reduced side effects.
Evaluating the off-target binding profile of Cortistatin-14 against a panel of neuropeptide receptors.
For researchers, scientists, and drug development professionals, understanding the complete binding profile of a compound is critical. This guide provides a comparative analysis of the off-target binding of Cortistatin-14, a neuropeptide with structural similarities to somatostatin, against a panel of neuropeptide receptors. The data presented herein offers valuable insights for assessing the selectivity and potential cross-reactivity of this compound.
This compound is an endogenous neuropeptide that has been shown to bind to all five somatostatin receptor subtypes (sst1-sst5). Beyond its primary targets, this compound also interacts with the ghrelin receptor (GHS-R1a) and the Mas-related G-protein coupled receptor X2 (MRGPRX2).[1] This guide summarizes the available quantitative data on these interactions, details the experimental protocols used to obtain this data, and provides visual representations of the associated signaling pathways and experimental workflows.
Comparative Binding Profile of this compound
The following table summarizes the binding and functional activity of this compound at various neuropeptide receptors. The data is presented as IC50 values, representing the concentration of the peptide required to inhibit the binding of a radiolabeled ligand by 50%, and EC50 values, indicating the concentration required to elicit a half-maximal response in a functional assay.
| Receptor Subtype | Ligand/Agonist | Parameter | Value (nM) |
| sst1 | This compound | IC50 | 5 |
| sst2 | This compound | IC50 | 0.09 |
| sst3 | This compound | IC50 | 0.3 |
| sst4 | This compound | IC50 | 0.2 |
| sst5 | This compound | IC50 | 0.3 |
| GHS-R1a | This compound | Binding Affinity | Binds to the receptor[1] |
| MRGPRX2 | This compound | EC50 | 25[2] |
Experimental Protocols
The binding affinity of this compound for the various neuropeptide receptors is typically determined using a competitive radioligand binding assay with membranes prepared from cells expressing the specific receptor subtype.[3]
Radioligand Binding Assay for GPCR Membranes
1. Membrane Preparation:
-
Cells stably or transiently expressing the neuropeptide receptor of interest are cultured and harvested.
-
The cells are washed with a suitable buffer (e.g., Tris-HCl) and then lysed, often through homogenization or sonication, in a cold lysis buffer containing protease inhibitors to prevent protein degradation.[3]
-
The cell lysate is centrifuged at a low speed to remove nuclei and intact cells.[3]
-
The supernatant is then subjected to a high-speed centrifugation to pellet the cell membranes.[3]
-
The membrane pellet is washed and resuspended in a binding buffer. The protein concentration of the membrane preparation is determined using a standard protein assay.[3]
2. Competitive Binding Assay:
-
The assay is typically performed in a 96-well plate format.[3]
-
Each well contains the prepared cell membranes, a constant concentration of a radiolabeled ligand known to bind to the receptor with high affinity, and varying concentrations of the unlabeled competitor ligand (this compound).
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled standard ligand.
-
The reaction mixture is incubated at a specific temperature for a defined period to allow the binding to reach equilibrium.[4]
3. Separation and Detection:
-
Following incubation, the bound and free radioligand are separated by rapid filtration through a glass fiber filter plate.[3]
-
The filters are washed with ice-cold wash buffer to remove any unbound radioligand.[3]
-
The radioactivity retained on the filters, which corresponds to the amount of bound radioligand, is then measured using a scintillation counter.[3]
4. Data Analysis:
-
The data is analyzed using non-linear regression to determine the IC50 value of this compound. This is the concentration of this compound that displaces 50% of the specific binding of the radioligand.
-
If the Kd (dissociation constant) of the radioligand is known, the Ki (inhibition constant) for this compound can be calculated from the IC50 value using the Cheng-Prusoff equation.
Signaling Pathways
The interaction of this compound with its target receptors initiates distinct intracellular signaling cascades. Understanding these pathways is crucial for predicting the functional consequences of its binding.
Somatostatin Receptor (sst) Signaling
All five somatostatin receptor subtypes (sst1-5) are G-protein coupled receptors (GPCRs). Upon activation by an agonist like this compound, they primarily couple to inhibitory G-proteins (Gi/o). This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Additionally, these receptors can modulate ion channel activity, such as activating potassium channels and inhibiting calcium channels, and can also influence cell growth and proliferation through pathways involving protein phosphatases and MAP kinases.
Ghrelin Receptor (GHS-R1a) Signaling
The ghrelin receptor (GHS-R1a) is also a GPCR. Its activation by ghrelin, or in this case this compound, primarily couples to Gq/11 proteins. This activates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). These events lead to a variety of cellular responses, including the stimulation of growth hormone secretion.
Mas-related G-protein Coupled Receptor X2 (MRGPRX2) Signaling
MRGPRX2 is a GPCR primarily expressed on mast cells.[5] Its activation by ligands such as this compound leads to the coupling of Gq/11 and Gi/o proteins. This results in the activation of phospholipase C, leading to calcium mobilization and mast cell degranulation.[5]
References
Cortistatin-14: A Comparative Analysis of its Cross-Reactivity with Peptide Hormone Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Cortistatin-14's binding affinity and cross-reactivity with various peptide hormone receptors. The information is supported by experimental data to aid in research and drug development endeavors.
This compound (CST-14) is a neuropeptide with significant structural and functional similarities to somatostatin-14 (SST-14)[1][2]. This homology allows this compound to interact with all five somatostatin receptor subtypes (sst1-sst5)[3][4][5]. Beyond the somatostatin system, this compound exhibits notable cross-reactivity with other key peptide hormone receptors, including the ghrelin receptor (GHS-R1a) and the Mas-related G protein-coupled receptor X2 (MRGPRX2)[1][3]. This broad receptor interaction profile gives this compound a unique pharmacological footprint with diverse physiological effects, ranging from neuronal depression and sleep modulation to potential roles in the endocrine and immune systems[3][6].
Quantitative Comparison of Receptor Binding Affinity
The following table summarizes the binding affinities of this compound for various peptide hormone receptors, presented as IC50 and EC50 values. These values represent the concentration of this compound required to inhibit 50% of the binding of a radiolabeled ligand (IC50) or to elicit 50% of the maximum biological response (EC50).
| Receptor | Ligand | Assay Type | Species | Cell Line | IC50 (nM) | EC50 (nM) | Reference |
| sst1 | This compound | Competitive Binding | Rat | Transfected Cells | 5 | [3][5] | |
| sst2 | This compound | Competitive Binding | Rat | Transfected Cells | 0.09 | [3][5] | |
| sst3 | This compound | Competitive Binding | Rat | Transfected Cells | 0.3 | [3][5] | |
| sst4 | This compound | Competitive Binding | Rat | Transfected Cells | 0.2 | [3][5] | |
| sst5 | This compound | Competitive Binding | Rat | Transfected Cells | 0.3 | [3][5] | |
| GHS-R1a | This compound | Binding Assay | Human | Pituitary Gland | - | [2][3] | |
| MRGPRX2 | This compound | Functional Assay | Human | HEK293 Cells | 25 | [3][5] |
Signaling Pathways of this compound
This compound activates downstream signaling cascades upon binding to its cognate receptors. While it shares common pathways with somatostatin through the sst receptors, its interaction with the ghrelin and MRGPRX2 receptors initiates distinct cellular responses.
Caption: Signaling pathways activated by this compound.
Experimental Protocols
The determination of binding affinities and functional activities of this compound is primarily achieved through radioligand binding assays and functional assays.
Radioligand Competitive Binding Assay Workflow
A common method to determine the binding affinity of a compound is through a competitive binding assay. This involves competing the unlabeled compound (this compound) against a radiolabeled ligand known to bind to the receptor of interest.
Caption: General workflow for a competitive binding assay.
Detailed Methodology: Radioligand Binding Assay
Objective: To determine the binding affinity (IC50) of this compound for a specific G protein-coupled receptor (e.g., sst2) expressed in a recombinant cell line.
Materials:
-
Cell Membranes: Membranes prepared from HEK293 or CHO cells stably expressing the human sst2 receptor.
-
Radioligand: A specific, high-affinity radiolabeled ligand for the sst2 receptor (e.g., [125I]-Somatostatin-14).
-
Unlabeled Ligand: this compound.
-
Binding Buffer: Typically contains Tris-HCl, MgCl2, and a protease inhibitor cocktail.
-
Wash Buffer: Cold binding buffer.
-
Glass Fiber Filters: Pre-treated with a substance like polyethyleneimine to reduce non-specific binding.
-
Scintillation Cocktail and Counter.
Procedure:
-
Reaction Setup: In a microtiter plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of unlabeled this compound in the binding buffer. Include control wells for total binding (no unlabeled ligand) and non-specific binding (excess unlabeled ligand).
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Radioactivity Measurement: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand.
-
This detailed protocol provides a framework for assessing the cross-reactivity of this compound with various peptide hormone receptors, enabling a deeper understanding of its pharmacological profile.
References
- 1. Cortistatin‐14 Mediates its Anticonvulsant Effects Via sst2 and sst3 but Not Ghrelin Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cortistatin (neuropeptide) - Wikipedia [en.wikipedia.org]
- 3. Cortistatin 14 | Somatostatin (sst) Receptors | Tocris Bioscience [tocris.com]
- 4. Pharmacological profile of somatostatin and cortistatin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rndsystems.com [rndsystems.com]
- 6. Cortistatin, a novel cardiovascular protective peptide - PMC [pmc.ncbi.nlm.nih.gov]
How does the binding affinity of Cortistatin-14 for sst2 receptors compare to other somatostatin analogs?
A detailed examination of the binding characteristics of Cortistatin-14 and other key somatostatin analogs reveals its high potency and affinity for the somatostatin receptor subtype 2 (sst2), a critical target in both physiological processes and various pathological conditions, including neuroendocrine tumors. This guide provides a comprehensive comparison of the binding affinity of this compound with other notable somatostatin analogs, supported by experimental data and detailed methodologies for the scientific community.
Unveiling High-Affinity Interactions
This compound, a neuropeptide with significant structural similarity to somatostatin-14, demonstrates a remarkably high binding affinity for the sst2 receptor. Experimental data consistently places its half-maximal inhibitory concentration (IC50) in the sub-nanomolar range, indicating a very potent interaction. This positions this compound as a significant endogenous ligand for this receptor subtype.
Comparative Binding Affinity Data
To provide a clear and objective comparison, the following table summarizes the binding affinities (IC50 values) of this compound and other prominent somatostatin analogs for the human sst2 receptor. Lower IC50 values are indicative of higher binding affinity.
| Compound | sst2 Receptor Binding Affinity (IC50, nM) | Reference |
| This compound | 0.09 | [1][2][3] |
| Somatostatin-14 | Sub-nanomolar | [4] |
| Somatostatin-28 | Sub-nanomolar | [4] |
| Octreotide | ~0.5 - 2.5 | [5][6][7] |
| Lanreotide | Lower than Octreotide | [6][8] |
| Pasireotide | Sevenfold lower than Octreotide | [8] |
Note: The binding affinity values can vary slightly between different studies due to variations in experimental conditions.
Experimental Protocols: Determining Binding Affinity
The binding affinities presented in this guide are typically determined through competitive radioligand binding assays. This widely used technique allows for the quantification of the affinity of a test compound (e.g., this compound) for a specific receptor by measuring its ability to displace a radiolabeled ligand that has a known high affinity for the same receptor.
Key Steps in a Competitive Radioligand Binding Assay:
-
Membrane Preparation: Cell membranes expressing the sst2 receptor are isolated and prepared. These are often from cell lines specifically engineered to overexpress the receptor of interest.
-
Incubation: The prepared membranes are incubated in a buffered solution containing:
-
A fixed concentration of a radiolabeled somatostatin analog (the "hot" ligand, e.g., 125I-Tyr11-somatostatin-14).
-
Varying concentrations of the unlabeled competitor compound (the "cold" ligand, e.g., this compound or other analogs).
-
-
Equilibrium: The mixture is incubated for a specific time at a controlled temperature to allow the binding to reach equilibrium.
-
Separation of Bound and Free Radioligand: The receptor-bound radioligand is separated from the unbound radioligand. This is commonly achieved by rapid filtration through a glass fiber filter, which traps the cell membranes while allowing the unbound ligand to pass through.
-
Quantification of Radioactivity: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The data is plotted as the percentage of specific binding of the radioligand versus the concentration of the competitor. This competition curve is then analyzed using non-linear regression to determine the IC50 value of the competitor. The IC50 is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand. The inhibition constant (Ki) can then be calculated from the IC50 value using the Cheng-Prusoff equation, providing a more direct measure of binding affinity.
Visualizing the Process and Pathway
To further elucidate the experimental and biological contexts, the following diagrams illustrate the workflow of a competitive binding assay and the downstream signaling pathway of the sst2 receptor.
Conclusion
References
- 1. rndsystems.com [rndsystems.com]
- 2. SS-020 | Cortistatin 14 Clinisciences [clinisciences.com]
- 3. bio-techne.com [bio-techne.com]
- 4. Cryo-EM structure of the human somatostatin receptor 2 complex with its agonist somatostatin delineates the ligand-binding specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Affinity profiles for human somatostatin receptor subtypes SST1-SST5 of somatostatin radiotracers selected for scintigraphic and radiotherapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Pasireotide—a novel somatostatin receptor ligand after 20 years of use - PMC [pmc.ncbi.nlm.nih.gov]
A comparative study of the side-effect profiles of Cortistatin-14 and somatostatin in long-term administration.
An Objective Guide for Researchers and Drug Development Professionals
This guide provides a detailed comparison of the side-effect profiles of Cortistatin-14 and somatostatin, focusing on the implications of long-term administration. While both peptides exhibit significant overlap in their physiological actions due to shared receptor affinity, emerging evidence suggests distinct functionalities that may translate to different long-term safety considerations. This analysis is based on available preclinical and clinical data.
Introduction
This compound and somatostatin are structurally related cyclic neuropeptides that play crucial roles in regulating endocrine and various other physiological processes.[1][2] Somatostatin and its synthetic analogs are established therapeutics for conditions like acromegaly and neuroendocrine tumors, and their long-term side-effect profile is well-documented.[1] this compound, a more recently discovered peptide, binds to all five somatostatin receptor subtypes (SSTR1-5) and thus shares many of somatostatin's functions, including the inhibition of growth hormone and insulin secretion.[3][4] However, cortistatin also exhibits unique biological activities, such as influencing sleep patterns and immune responses, suggesting the involvement of additional signaling pathways and potentially a different adverse effect profile in chronic use.[2][5]
Comparative Overview of Side-Effect Profiles
Long-term administration of somatostatin and its analogs is most commonly associated with gastrointestinal disturbances, gallbladder abnormalities, and alterations in glucose metabolism.[6][7] Given that this compound activates the same somatostatin receptors, a similar range of side effects can be anticipated with its long-term use. However, direct long-term comparative clinical data for this compound is currently limited. The following table summarizes the known and anticipated side effects.
Table 1: Summary of Quantitative Data on Long-Term Side Effects
| Side Effect Category | Somatostatin & its Analogs | This compound | Supporting Experimental Data/Observations |
| Gastrointestinal | Diarrhea (16-78%), abdominal cramps (50%), nausea (76%), constipation (85%), steatorrhea[6] | Anticipated to be similar due to SSTR activation in the GI tract. | Somatostatin analogs inhibit gastrointestinal motility and secretions.[7] Short-term studies show this compound has similar endocrine effects to somatostatin.[3] |
| Biliary System | Cholelithiasis (gallstones) (5-60%)[6] | Anticipated to be similar. | Inhibition of gallbladder contractility is a known effect of SSTR2 activation.[7] |
| Metabolic | Hyperglycemia, less commonly hypoglycemia[8][9] | Anticipated to be similar. | Both peptides inhibit insulin and glucagon secretion.[4] Short-term studies with this compound showed no significant side effects.[3] |
| Endocrine | Growth hormone deficiency (with long-term use in non-acromegalic patients)[10] | Anticipated to be similar. | Both peptides potently inhibit GH secretion.[4] |
| Cardiovascular | Bradycardia[7] | Unknown. | Somatostatin can have direct effects on heart rate. |
| Immune System | Immunomodulatory effects. | Potent anti-inflammatory effects observed in preclinical models, potentially superior to somatostatin.[5] | This compound may have a more pronounced or different immunomodulatory profile, which could lead to a distinct set of long-term immune-related side effects. |
| Nervous System | Dizziness, headache.[8] | Unique effects on sleep (induces slow-wave sleep).[2] | This compound has central nervous system activities not shared by somatostatin, which could translate to a different neurological side-effect profile with long-term use. |
Note: Much of the data for this compound is extrapolated from its known mechanisms of action shared with somatostatin, due to a lack of long-term clinical trial data.
Signaling Pathways: A Comparative View
The functional overlap and divergence between this compound and somatostatin can be understood by examining their receptor interactions and downstream signaling pathways. Both peptides exert their primary effects through the five G-protein coupled somatostatin receptors (SSTRs). However, this compound is also known to bind to other receptors, such as the ghrelin receptor (GHSR1a) and MrgX2, which are not targets for somatostatin.[1] This promiscuous receptor binding may account for its unique physiological effects and could contribute to a different side-effect profile.
Caption: Comparative signaling pathways of this compound and Somatostatin.
Experimental Protocols
Detailed methodologies for long-term comparative studies are not available due to the lack of such published clinical trials. However, based on short-term comparative studies, a long-term trial would likely follow a similar protocol.
Example Protocol for a Comparative Clinical Trial (Hypothetical Long-Term Study)
-
Study Design: A randomized, double-blind, parallel-group study.
-
Participants: Healthy adult volunteers or a specific patient population (e.g., with neuroendocrine tumors) naive to somatostatin analog therapy.
-
Intervention:
-
Group A: Continuous intravenous infusion or long-acting formulation of this compound at a specified dose.
-
Group B: Continuous intravenous infusion or long-acting formulation of somatostatin (or a standard analog like octreotide) at an equipotent dose.
-
Group C: Placebo control.
-
-
Duration: 12-24 months.
-
Primary Endpoint: Incidence and severity of adverse events, assessed through regular clinical evaluation, patient diaries, and laboratory tests.
-
Secondary Endpoints:
-
Gastrointestinal: Monitoring for diarrhea, abdominal pain, nausea, and steatorrhea. Fecal fat analysis at baseline and regular intervals.
-
Biliary: Abdominal ultrasound at baseline and every 6 months to screen for gallstone formation.
-
Metabolic: Oral glucose tolerance tests and HbA1c measurements at baseline and every 3-6 months.
-
Endocrine: Measurement of baseline and stimulated levels of GH, IGF-1, TSH, and prolactin.
-
Cardiovascular: Regular ECG monitoring for changes in heart rate and rhythm.
-
Neurological: Standardized questionnaires to assess for headache, dizziness, and any changes in sleep patterns.
-
-
Data Analysis: Comparison of the incidence of adverse events between the this compound and somatostatin groups using appropriate statistical methods (e.g., Chi-squared or Fisher's exact test).
Caption: Hypothetical workflow for a long-term comparative side-effect study.
Conclusion and Future Directions
While this compound and somatostatin share a common mechanism of action through SSTRs, leading to an expected overlap in their long-term side-effect profiles, the unique biological activities of this compound suggest that its safety profile may be distinct. The potent anti-inflammatory effects and the unique central nervous system activities of this compound are of particular interest.[2][5] Long-term clinical trials are imperative to fully characterize the side-effect profile of this compound and to directly compare it with that of somatostatin and its widely used analogs. Such studies will be crucial for determining the therapeutic potential and clinical niche for this compound-based therapies. Researchers should prioritize preclinical long-term toxicity studies and well-designed clinical trials to address the current knowledge gap.
References
- 1. mdpi.com [mdpi.com]
- 2. Do longer duration nonclinical toxicology studies provide predictive clinical safety value? The IQ consortium longer duration nonclinical to clinical translational database - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Adverse effects of statin therapy: perception vs. the evidence – focus on glucose homeostasis, cognitive, renal and hepatic function, haemorrhagic stroke and cataract - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Meta-analysis of drug-induced adverse events associated with intensive-dose statin therapy - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Cortistatin-17 and -14 exert the same endocrine activities as somatostatin in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cortistatin, a new antiinflammatory peptide with therapeutic effect on lethal endotoxemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Somatostatin, Cortistatin and Their Receptors Exert Antitumor Actions in Androgen-Independent Prostate Cancer Cells: Critical Role of Endogenous Cortistatin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Effects of this compound and somatostatin-14 on the endocrine response to hexarelin in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the Synergistic Potential of Cortistatin-14 with GABAergic Modulators: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Cortistatin-14 (CST-14) and its interaction with the GABAergic system. While direct evidence of synergistic potentiation with GABAergic modulators is not yet established in publicly available literature, existing research strongly indicates that the functional effects of CST-14 in the central nervous system are dependent on the GABA-A receptor signaling pathway. This document synthesizes the available data, outlines key experimental protocols, and explores the mechanistic basis for this crucial interaction.
Introduction to this compound and GABAergic Modulation
This compound (CST-14) is a neuropeptide with significant structural similarity to somatostatin. It is predominantly expressed in GABAergic interneurons of the cerebral cortex and hippocampus.[1][2] CST-14 is known to bind to all five somatostatin receptors (sst1-5) and the ghrelin receptor (GHSR1a), exerting various effects, including the depression of cortical activity, induction of slow-wave sleep, and anticonvulsant properties.[1][3]
GABAergic Modulators are compounds that influence the activity of the GABA-A receptor, the primary mediator of fast synaptic inhibition in the brain.[4] Positive allosteric modulators (PAMs), such as benzodiazepines (e.g., Diazepam) and barbiturates, enhance the effect of GABA by increasing the frequency or duration of chloride channel opening, leading to neuronal hyperpolarization and reduced excitability.[5]
The co-localization of CST-14 within GABAergic neurons suggests a functional relationship. Recent studies have provided the first direct evidence that the behavioral effects of CST-14 are indeed mediated through the GABA-A receptor system, creating a strong rationale for investigating potential synergistic effects.[1]
Signaling Pathways and Mechanisms of Action
Understanding the individual signaling pathways of CST-14 and GABAergic modulators is essential to hypothesizing their points of interaction.
This compound Signaling Pathway
CST-14 acts on G-protein coupled receptors (GPCRs), primarily the somatostatin and ghrelin receptors. Activation of these receptors typically leads to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP, and modulation of ion channels, ultimately resulting in a reduction of neuronal excitability.[6][7]
GABA-A Receptor Positive Allosteric Modulation
GABA-A receptors are pentameric ligand-gated ion channels. When GABA binds, the channel opens, allowing chloride ions (Cl-) to enter the neuron, causing hyperpolarization. Positive allosteric modulators like benzodiazepines bind to a separate site on the receptor, increasing the efficiency of GABA binding and enhancing the Cl- influx without directly opening the channel themselves.[5]
Experimental Evidence of CST-14 and GABA-A Receptor Interaction
The primary evidence for a functional interaction comes from a study investigating the antidepressant-like effects of CST-14 in mice. The study demonstrated that these effects are abolished by the administration of a GABA-A receptor antagonist, picrotoxin.[1]
Data Presentation: Antagonist Challenge Study
The key finding is that while CST-14 significantly reduces immobility time in the mouse Forced Swim Test (an indicator of antidepressant-like activity), this effect is completely blocked when the GABA-A receptor is antagonized.
| Treatment Group | Drug(s) Administered (Intracerebroventricular) | Mean Immobility Time (seconds) | Change vs. Vehicle | Statistical Significance (vs. Vehicle+CST-14) | Reference |
| 1. Control | Vehicle + Saline | ~130 s | Baseline | - | [1] |
| 2. CST-14 | Vehicle + CST-14 (10 µg) | ~80 s | ↓ 38% | - | [1] |
| 3. Antagonist | Picrotoxin (PTX) + Saline | ~135 s | No change | - | [1] |
| 4. Combination | Picrotoxin (PTX) + CST-14 (10 µg) | ~125 s | No change | p < 0.05 | [1] |
Note: Immobility times are approximated from graphical data presented in the source publication.
Experimental Protocols
The following are detailed methodologies for the key experiments that established the CST-14 and GABA-A receptor link.
Experiment 1: Intracerebroventricular (ICV) Injection of CST-14 and Antagonists
This protocol describes the direct administration of substances into the cerebral ventricles of mice to bypass the blood-brain barrier.
-
Animals: Adult male Kunming mice (18-22 g) are used. Animals are housed under standard conditions with a 12h light/dark cycle and access to food and water ad libitum.
-
Anesthesia: Mice are anesthetized with an intraperitoneal injection of a ketamine/xylazine cocktail or using an isoflurane vaporizer.
-
Stereotaxic Surgery:
-
The anesthetized mouse is fixed in a stereotaxic apparatus. The scalp is sterilized with 70% ethanol and a midline incision is made to expose the skull.
-
Bregma is identified as the reference point. A small burr hole is drilled through the skull over the lateral ventricle. Coordinates for the lateral ventricle are typically: 0.5 mm posterior to bregma, 1.0 mm lateral to the sagittal suture, and 2.0 mm ventral from the skull surface.
-
A 10 µL Hamilton syringe with a 26-gauge needle is lowered to the target coordinates.
-
-
Injection:
-
A total volume of 5 µL containing either vehicle (saline), CST-14 (e.g., 10 µg), Picrotoxin (e.g., 0.5 µg), or a combination is infused slowly over 2-3 minutes.
-
The needle is left in place for an additional 2-3 minutes to prevent backflow upon retraction.
-
-
Post-Operative Care: The incision is sutured, and the animal is placed on a heating pad until it recovers from anesthesia. Behavioral testing is typically conducted 30 minutes post-injection.
Experiment 2: Forced Swim Test (FST)
This test is a standard behavioral assay for assessing antidepressant-like activity in rodents.[8]
-
Apparatus: A transparent Plexiglas cylinder (25 cm height, 15 cm diameter) is filled with water (23-25°C) to a depth of 15 cm, such that the mouse cannot touch the bottom or escape.
-
Procedure:
-
Thirty minutes after ICV injection, each mouse is individually placed into the water-filled cylinder.
-
The test duration is 6 minutes. The session is recorded by a video camera positioned to the side of the cylinder.
-
After 6 minutes, the mouse is removed, gently dried with a towel, and returned to its home cage.
-
-
Data Analysis:
-
A trained observer, blind to the treatment conditions, scores the video recordings.
-
The total duration of immobility during the final 4 minutes of the 6-minute test is measured. Immobility is defined as the cessation of struggling and remaining floating motionless, making only movements necessary to keep the head above water.
-
The immobility times are then compared across the different treatment groups using statistical analysis (e.g., ANOVA followed by a post-hoc test).
-
Visualization of Workflow and Logical Interaction
The following diagrams illustrate the experimental process and the inferred relationship between CST-14 and the GABA-A receptor.
Comparison with GABAergic Alternatives and Future Outlook
Currently, a direct comparison of a CST-14/GABA-modulator combination against a GABA modulator alone is not possible due to a lack of published synergistic data. However, we can compare their individual profiles.
| Feature | This compound (CST-14) | Benzodiazepines (e.g., Diazepam) |
| Primary Target(s) | Somatostatin Receptors (sst1-5), Ghrelin Receptor (GHSR1a) | GABA-A Receptor (Allosteric Site) |
| Mechanism | GPCR-mediated inhibition of adenylyl cyclase, ion channel modulation.[6] | Positive allosteric modulation of GABA-A, enhancing Cl- current.[5] |
| Known CNS Effects | Antidepressant-like, anticonvulsant, sleep-promoting, reduces cortical excitability.[1][3] | Anxiolytic, sedative, anticonvulsant, muscle relaxant. |
| GABA-A Dependence | Effects are blocked by GABA-A antagonists, indicating a necessary downstream role for the GABA system.[1] | Direct modulation of the GABA-A receptor is the primary mechanism. |
| Synergistic Potential | Hypothesized but not demonstrated. The necessity of the GABA-A system for CST-14's action suggests that enhancing this system with a PAM could potentially produce a synergistic antidepressant or anxiolytic effect. This remains a key area for future investigation. | Well-established synergy with other CNS depressants (e.g., alcohol, opioids), often leading to adverse effects. |
Conclusion and Future Directions
The available evidence robustly demonstrates that the central effects of this compound are critically dependent on a functional GABA-A receptor system. The blockade of its antidepressant-like activity by a GABA-A antagonist provides a solid foundation for a mechanistic link between these two systems.
However, the crucial question of a synergistic or potentiating effect when CST-14 is co-administered with a GABAergic positive allosteric modulator remains unanswered. There is a clear need for further research to:
-
Conduct electrophysiological studies to determine if CST-14 directly modulates GABA-A receptor currents (e.g., IPSCs) or affects the firing of GABAergic neurons.
-
Perform behavioral studies that co-administer CST-14 with a range of GABAergic PAMs (e.g., diazepam, zolpidem) to quantify any synergistic effects on anxiety, depression, or sedation models.
-
Investigate the specific downstream pathways that connect CST-14 receptor activation to the modulation of the GABAergic system.
Elucidating this potential synergy could pave the way for novel therapeutic strategies, potentially allowing for lower, more targeted doses of GABAergic drugs, thereby reducing side effects and improving treatment outcomes for a range of neurological and psychiatric disorders.
References
- 1. GABAA and Glycine Receptor-Mediated Inhibitory Synaptic Transmission onto Adult Rat Lamina IIi PKCγ-Interneurons: Pharmacological but Not Anatomical Specialization [mdpi.com]
- 2. Benzodiazepines block long-term potentiation in slices of hippocampus and piriform cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cortistatin‐14 Mediates its Anticonvulsant Effects Via sst2 and sst3 but Not Ghrelin Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Two types of GABAergic miniature inhibitory postsynaptic currents in mouse substantia gelatinosa neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medindia.net [medindia.net]
- 7. This compound mediates its anticonvulsant effects via sst2 and sst3 but not ghrelin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Somatostatin Inhibits Thalamic Network Oscillations In Vitro: Actions on the GABAergic Neurons of the Reticular Nucleus | Journal of Neuroscience [jneurosci.org]
Confirming the role of MrgX2 receptor in Cortistatin-14-mediated analgesia using specific antagonists.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental data to confirm the role of the Mas-related G protein-coupled receptor X2 (MrgX2) in Cortistatin-14 (CST-14)-mediated analgesia. While direct in vivo evidence using specific MrgX2 antagonists to block CST-14-induced pain relief is limited in the current literature, this document synthesizes available in vitro findings and contrasts them with alternative analgesic pathways activated by CST-14.
Executive Summary
This compound, a neuropeptide with structural similarities to somatostatin, has demonstrated potent analgesic properties in various preclinical pain models. Its mechanism of action is multifaceted, involving interactions with several receptor systems, including somatostatin receptors (sstr), the ghrelin receptor (GHSR), and the MrgX2 receptor.[1] This guide focuses on elucidating the specific contribution of the MrgX2 receptor to CST-14's analgesic effects. Through a detailed comparison of experimental data, we aim to provide a clear perspective on the current understanding of this interaction and highlight areas for future investigation.
Data Presentation: this compound and MrgX2 Interaction
The following tables summarize quantitative data from in vitro studies demonstrating the interaction between this compound and the MrgX2 receptor, and the efficacy of specific antagonists in blocking this interaction.
Table 1: In Vitro Activation of MrgX2 by this compound
| Assay Type | Cell Line | Agonist | Potency (EC50/IC50) | Key Findings |
| Calcium Mobilization | HEK293 cells expressing MrgX2 | This compound | ~25-136 nM[2][3] | This compound is a high-potency agonist for the MrgX2 receptor, inducing intracellular calcium release.[4][5] |
| β-arrestin Recruitment | CHO-K1 cells expressing MrgX2 | This compound | ~483 nM | This compound induces β-arrestin recruitment upon binding to MrgX2, indicating receptor activation and signaling. |
| Mast Cell Degranulation | LAD2 human mast cells | This compound | Not specified | This compound stimulates degranulation in mast cells, a process that can be mediated by MrgX2.[6] |
Table 2: Antagonism of this compound-induced MrgX2 Activation
| Antagonist | Assay Type | Cell Line | Agonist | Antagonist Potency (IC50/Ki) | Key Findings |
| Compound A (GSK) | Calcium Mobilization | HEK293-MrgX2/Gα15 | This compound | 50 nM[7] | A potent antagonist that effectively inhibits this compound-mediated calcium mobilization.[6] |
| Compound B (GSK) | Calcium Mobilization | HEK293-MrgX2/Gα15 | This compound | 2.9 nM[7] | A highly potent antagonist of this compound-induced MrgX2 activation. |
| Mast Cell Degranulation | LAD2 cells | This compound | 1.0 nM | Effectively blocks this compound-induced mast cell degranulation. | |
| PSB-172656 | β-arrestin Recruitment | CHO-K1-MrgX2 | This compound | 6.81 nM (Ki)[8] | A subnanomolar antagonist that competitively inhibits this compound binding and subsequent signaling.[1] |
| QWF | Calcium Mobilization | Cells expressing MrgX2 | Compound 48/80 | Not specified for CST-14 | A tripeptide antagonist of Mrgprs that inhibits activation by various agonists.[9][10] |
Alternative Analgesic Pathways of this compound
While the in vitro evidence strongly supports MrgX2 as a target for this compound, a significant body of in vivo research points to the primary role of other receptors in its analgesic effects.
Table 3: Comparison of Receptor Involvement in this compound-Mediated Analgesia
| Receptor | Evidence for Involvement in CST-14 Analgesia | Supporting Data |
| Somatostatin Receptor 2 (sstr2) | Strong in vivo evidence. The analgesic effects of cortistatin are often attributed to its binding to sstr2, which is highly expressed in nociceptive neurons. | Studies show that the analgesic effects of cortistatin in models of inflammatory and neuropathic pain are reversed by sstr2 antagonists. Cortistatin reduces nocifensive behavior, heat hyperalgesia, and tactile allodynia through Gαi-coupled somatostatin receptors, mainly sstr2. |
| Ghrelin Receptor (GHSR1a) | Moderate in vivo evidence. Cortistatin can also bind to the ghrelin receptor, and this interaction may contribute to its analgesic and anti-inflammatory properties. | Some studies suggest a role for the ghrelin receptor in modulating pain-induced sensitization of secondary neurons in the spinal cord. |
| MrgX2 Receptor | Strong in vitro evidence, limited direct in vivo evidence for analgesia. While CST-14 is a potent MrgX2 agonist, direct proof that blocking this receptor reverses CST-14's analgesic effect in vivo is currently lacking. | Mrgprb2 (the mouse ortholog of human MRGPRX2) knockout mice show reduced pain hypersensitivity in some inflammatory pain models, suggesting a role for this receptor in nociception. However, these studies have not specifically examined the analgesic effect of this compound in these knockout animals. |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate replication and further investigation.
In Vivo Pain Models
a) Formalin-Induced Nociception
-
Objective: To assess the analgesic effects of a compound on both acute and tonic inflammatory pain.
-
Procedure:
-
Acclimatize mice to individual observation chambers for at least 30 minutes.
-
Administer the test compound (e.g., this compound) or vehicle via the desired route (e.g., intraperitoneal, intrathecal).
-
After the appropriate pre-treatment time, inject 20 µL of 5% formalin solution subcutaneously into the plantar surface of the right hind paw.
-
Immediately place the animal back into the observation chamber.
-
Record the total time spent licking or biting the injected paw during two distinct phases: Phase 1 (0-5 minutes post-injection, representing acute nociceptive pain) and Phase 2 (15-30 minutes post-injection, representing inflammatory pain).
-
To test the effect of an antagonist, administer the antagonist (e.g., an MrgX2 antagonist) prior to the administration of this compound.
-
b) Carrageenan-Induced Paw Edema and Hyperalgesia
-
Objective: To evaluate the anti-inflammatory and anti-hyperalgesic effects of a compound.
-
Procedure:
-
Measure the baseline paw volume of each mouse using a plethysmometer.
-
Administer the test compound or vehicle.
-
Inject 50 µL of 1% λ-carrageenan solution in saline into the plantar surface of the right hind paw.
-
At various time points post-carrageenan injection (e.g., 1, 2, 3, 4 hours), measure the paw volume again to determine the degree of edema.
-
Assess thermal hyperalgesia using a plantar test apparatus by measuring the paw withdrawal latency to a radiant heat source.
-
Assess mechanical allodynia using von Frey filaments by determining the paw withdrawal threshold to a mechanical stimulus.
-
In Vitro Assays
a) Calcium Mobilization Assay
-
Objective: To measure the ability of an agonist to induce intracellular calcium release upon binding to its receptor.
-
Procedure:
-
Plate HEK293 cells stably expressing the human MrgX2 receptor and a G-protein alpha subunit (e.g., Gα15) in a 96-well plate.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 1 hour at 37°C.
-
Wash the cells to remove excess dye.
-
To test for agonist activity, add varying concentrations of this compound to the wells and measure the change in fluorescence intensity over time using a fluorescence plate reader.
-
To test for antagonist activity, pre-incubate the cells with the antagonist for a specified period before adding this compound and measure the inhibition of the calcium response.
-
b) Receptor Binding Assay (Competitive Radioligand Binding)
-
Objective: To determine the affinity of an unlabeled ligand (e.g., this compound or an antagonist) for a receptor by measuring its ability to displace a radiolabeled ligand.
-
Procedure:
-
Prepare cell membranes from a cell line overexpressing the MrgX2 receptor.
-
In a 96-well plate, incubate the cell membranes with a fixed concentration of a radiolabeled MrgX2 ligand (e.g., [125I]-labeled this compound, if available, or a suitable radiolabeled antagonist).
-
Add increasing concentrations of the unlabeled competitor (this compound or the antagonist being tested).
-
Incubate the mixture to allow binding to reach equilibrium.
-
Separate the bound from free radioligand by rapid filtration through a glass fiber filter.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Determine the IC50 value of the competitor and calculate its binding affinity (Ki).
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Signaling pathway of this compound via the MrgX2 receptor.
Caption: Experimental workflow for assessing MrgX2's role in analgesia.
Caption: Logical relationship between this compound, its receptors, and analgesia.
Conclusion and Future Directions
The available in vitro data strongly indicate that this compound is a potent agonist of the MrgX2 receptor and that specific antagonists can effectively block this interaction. However, there is a clear gap in the literature regarding direct in vivo evidence to confirm that this interaction translates to a significant component of this compound's observed analgesic effects. The majority of in vivo studies point towards the predominant role of the sstr2 receptor in mediating this compound-induced analgesia.
Future research should focus on conducting in vivo pain studies using specific and potent MrgX2 antagonists, such as Compound B or PSB-172656, in combination with this compound. The use of Mrgprb2 knockout mice in conjunction with this compound administration would also provide crucial genetic evidence. Such studies are essential to definitively confirm and quantify the contribution of the MrgX2 receptor to the complex analgesic profile of this compound, paving the way for the development of more targeted and effective pain therapeutics.
References
- 1. Deep sequencing of somatosensory neurons reveals molecular determinants of intrinsic physiological properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intraspinal release of immunoreactive calcitonin gene-related peptide during development of inflammation in the joint in vivo--a study with antibody microprobes in cat and rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. IPSC-Based DRG Electrophysiology Platform [sbdrugdiscovery.com]
- 4. MrgX2 is a high potency cortistatin receptor expressed in dorsal root ganglion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacological blockade of the mast cell MRGPRX2 receptor supports investigation of its relevance in skin disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Modulation of Ion Channels and Synaptic Transmission by a Human Sensory Neuron-Specific G-Protein-Coupled Receptor, SNSR4/mrgX1, Heterologously Expressed in Cultured Rat Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cyagen.com [cyagen.com]
- 8. JCI Insight - Dual action of neurokinin-1 antagonists on Mas-related GPCRs [insight.jci.org]
- 9. Dual action of neurokinin-1 antagonists on Mas-related GPCRs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Mast-Cell-Specific Receptor Mediates Neurogenic Inflammation and Pain - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Operational Guide for Handling Cortistatin-14
This document provides comprehensive safety protocols, operational procedures, and disposal guidelines for laboratory personnel working with Cortistatin-14. The information is intended for researchers, scientists, and drug development professionals to ensure safe and effective handling of this neuropeptide.
I. Personal Protective Equipment (PPE) and Safety Precautions
While this compound is not classified as a hazardous substance, adherence to standard laboratory safety protocols is essential to minimize exposure and prevent contamination.
Recommended Personal Protective Equipment:
| Situation | Required PPE |
| Routine Handling (e.g., reconstitution, aliquoting) | - Lab coat- Safety glasses with side shields- Nitrile gloves |
| Handling Lyophilized Powder (weighing) | - All routine PPE- Dust mask or respirator (in a well-ventilated area or chemical fume hood) |
| Spill or Leak | - Splash goggles- Chemical-resistant gloves- Lab coat or disposable gown- For large spills, a self-contained breathing apparatus (SCBA) may be necessary. |
General Safety Precautions:
-
Avoid inhalation of the lyophilized powder.
-
Prevent contact with skin, eyes, and clothing.
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in the laboratory.
-
Ensure a safety shower and eyewash station are readily accessible.
II. Operational Plan: Handling and Storage
Proper handling and storage are critical for maintaining the stability and biological activity of this compound.
Storage of Lyophilized this compound:
-
Short-term (weeks to months): Store at -20°C in a tightly sealed container.
-
Long-term (months to years): Store at -80°C in a tightly sealed container.
-
Protect from moisture and light. It is advisable to store the vial in a desiccator.
Reconstitution of this compound:
-
Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature in a desiccator to prevent condensation.
-
Briefly centrifuge the vial to ensure the powder is at the bottom.
-
Reconstitute the peptide in a sterile, appropriate solvent. For many in vitro cellular assays, sterile distilled water or a buffer at pH 5-6 is suitable. For in vivo studies, an artificial cerebrospinal fluid (aCSF) may be used. The composition of a suitable aCSF is as follows[1]:
-
126.6 mM NaCl
-
27.4 mM NaHCO₃
-
2.4 mM KCl
-
0.5 mM KH₂PO₄
-
0.89 mM CaCl₂
-
0.8 mM MgCl₂
-
0.48 mM Na₂HPO₄
-
7.1 mM glucose
-
Adjust pH to 7.4
-
-
Gently vortex or sonicate to dissolve the peptide completely. Avoid vigorous shaking.
Storage of Reconstituted this compound:
-
It is highly recommended to aliquot the reconstituted solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Short-term (up to one week): Store at 4°C.
-
Long-term (up to one month): Store at -20°C.
-
For extended long-term storage, -80°C is preferred.
III. Disposal Plan
All waste materials contaminated with this compound should be treated as chemical waste and disposed of according to institutional and local environmental regulations.
Waste Disposal Procedures:
-
Solid Waste: Collect all contaminated solid waste, such as pipette tips, tubes, and gloves, in a designated and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all unused this compound solutions and contaminated buffers in a sealed and clearly labeled hazardous waste container. Do not pour down the drain.
-
Sharps: Dispose of any contaminated needles or syringes in a designated sharps container.
IV. Experimental Protocol: In Vitro Macrophage Stimulation Assay
This protocol provides a step-by-step guide for an in vitro assay to investigate the anti-inflammatory effects of this compound on macrophages. This is a representative protocol synthesized from common laboratory practices.
A. Materials:
-
This compound (lyophilized)
-
Lipopolysaccharide (LPS)
-
Peritoneal macrophages (or a macrophage cell line, e.g., RAW 264.7)
-
Complete cell culture medium (e.g., RPMI 1640 with 10% FBS, penicillin/streptomycin)
-
Phosphate-buffered saline (PBS)
-
96-well cell culture plates
-
ELISA kits for inflammatory mediators (e.g., TNF-α, IL-6)
B. Procedure:
-
Cell Seeding:
-
Harvest and count macrophages.
-
Seed the cells in a 96-well plate at a density of 1 x 10⁵ cells/well in 100 µL of complete culture medium.
-
Incubate at 37°C in a 5% CO₂ incubator for 2-4 hours to allow for cell adherence.
-
-
This compound Preparation and Addition:
-
Reconstitute this compound in sterile PBS or culture medium to a stock concentration of 1 mM.
-
Prepare serial dilutions of this compound in complete culture medium to achieve final desired concentrations (e.g., 1 nM, 10 nM, 100 nM).
-
Remove the medium from the wells and replace it with 100 µL of the this compound dilutions or control medium.
-
Incubate for 1 hour at 37°C.
-
-
Macrophage Stimulation:
-
Prepare a stock solution of LPS in sterile PBS.
-
Add LPS to the wells to a final concentration of 1 µg/mL to stimulate the macrophages. Include a negative control group with no LPS stimulation.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
-
Sample Collection and Analysis:
-
After incubation, centrifuge the plate at 400 x g for 5 minutes.
-
Carefully collect the supernatant from each well for analysis of secreted inflammatory mediators.
-
Perform ELISAs for TNF-α, IL-6, or other relevant cytokines according to the manufacturer's instructions.
-
V. Signaling Pathways of this compound
This compound exerts its biological effects by binding to and activating all five subtypes of somatostatin receptors (sst1-sst5) and the ghrelin receptor (GHS-R1a), all of which are G-protein coupled receptors (GPCRs).
Logical Workflow for this compound Handling and Experimentation:
This compound Signaling Pathways:
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
